1Z105
Description
Propriétés
Numéro CAS |
1438280-73-9 |
|---|---|
Formule moléculaire |
C25H26N4O2S |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(5-methyl-4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H26N4O2S/c1-28-20-15-9-8-14-19(20)22-23(28)24(31)29(18-12-6-3-7-13-18)25(27-22)32-16-21(30)26-17-10-4-2-5-11-17/h3,6-9,12-15,17H,2,4-5,10-11,16H2,1H3,(H,26,30) |
Clé InChI |
XIGDXFCDNWREER-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1Z105, 1Z-105, 1Z 105 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of 1Z105
For Researchers, Scientists, and Drug Development Professionals
Abstract
1Z105 is a novel, synthetic, orally bioavailable small molecule that functions as a selective ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation protein 2 (MD2) complex. Its mechanism of action involves the activation of downstream signaling pathways, leading to the modulation of innate immune responses. This document provides a comprehensive technical overview of the molecular mechanism of this compound, including its effects on cellular signaling, quantitative activity data, detailed experimental protocols, and visualizations of the involved pathways.
Introduction
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity. This compound, a substituted pyrimido[5,4-b]indole, has been identified as a synthetic agonist of the TLR4/MD2 complex.[1][2] Unlike LPS, this compound activates TLR4 signaling in a CD14-independent manner.[2] This unique property, along with its oral bioavailability, makes this compound a promising candidate for investigation as an immunomodulatory agent and vaccine adjuvant.
Core Mechanism of Action
The primary mechanism of action of this compound is its direct interaction with the TLR4/MD2 complex, mimicking the effect of its natural ligand, LPS, but with distinct characteristics.
Target Engagement and Signaling Initiation
This compound binds to the TLR4/MD2 complex, inducing a conformational change that leads to the dimerization of the receptor. This dimerization is the critical first step in initiating intracellular signaling. A key feature of this compound is its ability to activate TLR4 independently of the co-receptor CD14, which is typically required for the efficient recognition of LPS.[2]
Downstream Signaling Pathways
Upon activation by this compound, TLR4 recruits intracellular adaptor proteins to its Toll/interleukin-1 receptor (TIR) domain, initiating two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2]
-
MyD88-Dependent Pathway: This pathway is responsible for the early activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The key signaling components include the adaptor protein MyD88, interleukin-1 receptor-associated kinases (IRAKs), and TNF receptor-associated factor 6 (TRAF6).
-
TRIF-Dependent Pathway: This pathway is activated with delayed kinetics and leads to the activation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons (e.g., IFN-β) and other inflammatory mediators. The key adaptor protein for this pathway is the TIR-domain-containing adapter-inducing interferon-β (TRIF).
The dual activation of both MyD88 and TRIF pathways by this compound results in a broad-spectrum innate immune response.
Quantitative Data Presentation
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay System | Reference |
| EC50 | 8.26 μM | Human TLR4 reporter assay in HEK293 cells | [1] |
| IL-6 Secretion Inhibition | Significantly reduces IL-6 secretion upon subsequent LPS challenge at 0.63 µM | Murine bone marrow-derived dendritic cells (BMDCs) | [3] |
| In Vivo Model | Dosing | Effect | Reference |
| Autoantibody-driven murine arthritis model | Oral administration | Prevented arthritis | [2][4] |
| LPS-induced lethal liver damage in galactosamine-conditioned mice | Oral or parenteral administration | Prevented lethal liver damage | [2][4] |
Mandatory Visualizations
Signaling Pathways of this compound
The following diagram illustrates the downstream signaling cascades activated by this compound upon binding to the TLR4/MD2 complex.
Caption: this compound activates both MyD88- and TRIF-dependent signaling pathways.
Experimental Workflow: NF-κB Reporter Assay
The following diagram outlines the workflow for assessing the activation of the NF-κB pathway by this compound in THP-1 cells.
Caption: Workflow for the NF-κB luciferase reporter assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
THP-1 NF-κB Reporter Assay
This protocol is based on the methods described in the initial characterization of pyrimido[5,4-b]indoles.[2]
Objective: To determine the ability of this compound to activate the NF-κB signaling pathway.
Materials:
-
THP-1 cells stably transfected with an NF-κB-driven luciferase reporter construct.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound stock solution (in DMSO).
-
LPS (positive control).
-
DMSO (vehicle control).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Culture THP-1 NF-κB reporter cells in supplemented RPMI 1640 medium at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Prepare serial dilutions of this compound and LPS in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 100 µL of the compound dilutions or controls to the respective wells.
-
Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data are typically expressed as fold induction over the vehicle control.
Cytokine Release Assay in Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol is adapted from the methods used to assess the cytokine response to this compound.[2]
Objective: To measure the production of cytokines (e.g., IL-6, IP-10) by BMDCs in response to this compound.
Materials:
-
Bone marrow cells isolated from mice (e.g., C57BL/6).
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, streptomycin, and 20 ng/mL GM-CSF.
-
This compound stock solution (in DMSO).
-
LPS (positive control).
-
DMSO (vehicle control).
-
96-well tissue culture plates.
-
ELISA kits for the cytokines of interest (e.g., mouse IL-6, mouse IP-10).
-
Microplate reader.
Procedure:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in supplemented RPMI 1640 with GM-CSF for 7-9 days to differentiate them into dendritic cells.
-
Harvest the BMDCs and seed them into 96-well plates at a density of 1 x 10^5 cells per well in 100 µL of fresh medium.
-
Prepare dilutions of this compound and LPS in culture medium.
-
Add 100 µL of the compound dilutions or controls to the respective wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data are typically expressed as the concentration of the cytokine (e.g., pg/mL or ng/mL).
In Vivo Murine Model of Autoantibody-Driven Arthritis
This is a representative protocol for inducing and assessing arthritis in mice, as described in the study by Hayashi et al.[2]
Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory arthritis.
Materials:
-
BALB/c mice.
-
ArthritoMab™ Antibody Cocktail (or similar anti-collagen antibody cocktail).
-
LPS.
-
This compound formulated for oral gavage.
-
Vehicle control.
-
Calipers for measuring paw thickness.
-
Arthritis scoring system.
Procedure:
-
Induce arthritis by intraperitoneal injection of an anti-collagen antibody cocktail on day 0.
-
On day 3, administer a suboptimal dose of LPS intraperitoneally to synchronize and enhance the arthritis development.
-
Administer this compound or vehicle control orally, once daily, starting from day 0 or day 3.
-
Monitor the mice daily for signs of arthritis, including paw swelling and clinical score.
-
Measure paw thickness using calipers.
-
The clinical severity of arthritis can be graded using a scale such as: 0 = no evidence of inflammation; 1 = subtle inflammation or localized edema/erythema; 2 = easily identifiable edema/erythema; 3 = severe edema/erythema encompassing the entire paw; 4 = ankylosed and/or deformed joint. The total score per mouse is the sum of the scores for all four paws.
-
At the end of the study, mice can be euthanized, and joints can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Conclusion
This compound is a novel synthetic TLR4/MD2 agonist with a distinct CD14-independent mechanism of action. It activates both MyD88- and TRIF-dependent signaling pathways, leading to a broad inflammatory response. Its oral bioavailability and demonstrated efficacy in preclinical models of sterile inflammation highlight its potential as a therapeutic agent for modulating the innate immune system. Further research is warranted to fully elucidate its therapeutic potential and safety profile in various disease contexts.
References
The 1Z105-Mediated Activation of the TLR4 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1Z105 is a synthetic, orally active, small-molecule ligand of the Toll-like Receptor 4 (TLR4)/myeloid differentiation protein 2 (MD2) complex.[1][2] As a substituted pyrimido[5,4-b]indole, it represents a novel class of non-lipid-like TLR4 agonists.[3][4] This technical guide provides an in-depth overview of the signaling pathway activated by this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions and experimental workflows. Its demonstrated adjuvant properties and ability to modulate immune responses make this compound a significant compound of interest in vaccine development and inflammatory disease research.[2][3][5]
Introduction to this compound and its Target: The TLR4/MD2 Complex
This compound was identified through a high-throughput screening for activators of the NF-κB pathway.[6] It specifically targets the TLR4/MD2 complex, which is a key component of the innate immune system responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[2][3][7] Unlike LPS, this compound is a small molecule that activates TLR4 signaling in a CD14-independent manner.[2] This activation leads to the induction of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, such as dendritic cells (DCs).[1][3][8]
Chemical and Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C25H26N4O2S |
| Molecular Weight | 446.56 g/mol |
| CAS Number | 1438280-73-9 |
| Class | Substituted pyrimido[5,4-b]indole |
The TLR4 Signaling Pathway Activated by this compound
Upon binding of this compound to the TLR4/MD2 complex, a conformational change is induced, leading to the dimerization of the receptor and the recruitment of intracellular adaptor proteins. This initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2]
MyD88-Dependent Pathway
This pathway is initiated by the recruitment of the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein (TIRAP), which in turn recruits Myeloid differentiation primary response 88 (MyD88). This leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
TRIF-Dependent Pathway
The TRIF-dependent pathway is initiated by the recruitment of the TIR-domain-containing adapter-inducing interferon-β (TRIF)-related adaptor molecule (TRAM), which then recruits TRIF. This pathway leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (e.g., IFN-β). It can also lead to a delayed activation of NF-κB.
Quantitative Data on this compound-Mediated Cellular Activation
The activation of dendritic cells (DCs) by this compound has been quantified through various in vitro assays. The following tables summarize key findings from studies on murine and human cells.
Table 1: Upregulation of Co-stimulatory Molecules on Murine Bone Marrow-Derived Dendritic Cells (BMDCs) by this compound
| Treatment | Concentration | % CD40+ Cells | % CD86+ Cells |
| Vehicle (DMSO) | 0.5% | Baseline | Baseline |
| This compound | 2 µM | Increased | Increased |
| This compound | 10 µM | Significantly Increased | Significantly Increased |
| MPLA (control) | 0.04 µg/ml | Significantly Increased | Significantly Increased |
Note: Data is presented qualitatively based on reported flow cytometry results. "Increased" indicates a notable increase over the vehicle control, and "Significantly Increased" indicates an effect comparable to the positive control, MPLA.[3][8]
Table 2: Cytokine Release from Human Monocyte-Derived Dendritic Cells (hDCs) after 18h Incubation with this compound
| Cytokine | Concentration of this compound (10 µM) |
| IL-1β | Significantly Increased |
| IL-6 | Significantly Increased |
| IL-8 | Significantly Increased |
| IL-12p70 | Significantly Increased |
| TNF-α | Significantly Increased |
Note: Data is presented qualitatively based on reported Luminex bead assay results. "Significantly Increased" indicates a statistically significant increase compared to the vehicle control (P < 0.05).[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used to characterize the activity of this compound.
Dendritic Cell Maturation Assay
This assay assesses the ability of this compound to induce the maturation of dendritic cells, a critical step in the initiation of an adaptive immune response.
Protocol Steps:
-
Cell Culture: Murine bone marrow cells or human peripheral blood monocytes are cultured in the presence of appropriate cytokines (e.g., GM-CSF and IL-4) to differentiate them into immature dendritic cells.
-
Treatment: The immature dendritic cells are then incubated overnight with this compound at various concentrations (e.g., 2 µM and 10 µM), a vehicle control (e.g., 0.5% DMSO), or a positive control such as Monophosphoryl lipid A (MPLA).[3]
-
Staining: Following incubation, the cells are harvested and stained with fluorescently labeled antibodies specific for dendritic cell markers (e.g., CD11c) and co-stimulatory molecules (e.g., CD40 and CD86).[3]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of dendritic cells expressing the maturation markers.
Cytokine Release Assay
This assay quantifies the production of cytokines by immune cells in response to this compound stimulation.
Protocol Steps:
-
Cell Culture and Treatment: Human monocyte-derived dendritic cells are incubated with this compound (e.g., 10 µM) for a specified period (e.g., 18 hours).[8]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of various cytokines (e.g., IL-1β, IL-6, IL-8, IL-12p70, and TNF-α) in the supernatant is measured using a multiplex bead-based immunoassay (e.g., Luminex).[8]
Antigen Cross-Presentation Assay
This assay determines the ability of this compound-treated dendritic cells to process and present exogenous antigens to CD8+ T cells.
Protocol Steps:
-
DC Treatment: Wild-type murine bone marrow-derived dendritic cells (BMDCs) are incubated with this compound (e.g., 2 µM) overnight.[3][8]
-
Antigen Loading: Ovalbumin (OVA) is added to the culture for the final hours of incubation.[3][8]
-
Co-culture: The BMDCs are washed and then co-cultured with CFSE-labeled CD8+ T cells from an OT-1 mouse, which are specific for an OVA-derived peptide presented on MHC class I.[8]
-
Proliferation Analysis: After a few days of co-culture, the proliferation of the OT-1 T cells is assessed by flow cytometry, measuring the dilution of the CFSE dye.[8]
Conclusion
This compound is a potent and specific activator of the TLR4 signaling pathway, inducing both MyD88-dependent and TRIF-dependent responses. Its ability to promote dendritic cell maturation, cytokine release, and antigen cross-presentation underscores its potential as a vaccine adjuvant and immunomodulatory agent. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this novel TLR4 agonist. Further investigation into the in vivo efficacy and safety profile of this compound will be critical in translating its immunological activity into therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel synthetic toll-like receptor 4/MD2 ligands attenuate sterile inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
1Z105: A Synthetic TLR4 Agonist and its Pivotal Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1Z105 is a novel, synthetic, small-molecule ligand of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex. As a TLR4 agonist, it activates key innate immune signaling pathways, though its mechanism displays distinct characteristics compared to the canonical TLR4 ligand, lipopolysaccharide (LPS). Notably, this compound orchestrates immune responses in a CD14-independent manner, triggering both MyD88-dependent and TRIF-dependent signaling cascades. This unique activation profile has positioned this compound as a significant tool for dissecting innate immune mechanisms and as a promising candidate for therapeutic applications, including as a vaccine adjuvant and a modulator of inflammatory conditions. This document provides an in-depth technical overview of the core functions of this compound in innate immunity, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications.
Mechanism of Action: A CD14-Independent TLR4 Agonist
This compound is a substituted pyrimido[5,4-b]indole that directly binds to the TLR4/MD2 complex, inducing its dimerization, a critical step for signal transduction.[1][2] Unlike LPS, which often requires the co-receptor CD14 for efficient TLR4 activation, especially at low concentrations, this compound functions independently of CD14.[1][3] This direct binding and activation lead to the recruitment of downstream adaptor proteins and the initiation of intracellular signaling.[1]
Signaling Pathways
Upon dimerization of the TLR4/MD2 complex by this compound, two primary downstream signaling pathways are activated:
-
MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α).[1][3]
-
TRIF-Dependent Pathway: Activation of the TIR-domain-containing adapter-inducing interferon-β (TRIF) pathway is responsible for the induction of type I interferons (IFNs) and other inflammatory mediators like IP-10 (CXCL10).[1][3] this compound has been shown to induce TLR4 endocytosis and subsequent TRIF-mediated signaling in the absence of CD14.[1]
The ability of this compound to engage both major TLR4 signaling arms in a CD14-independent fashion makes it a valuable molecular probe for studying the intricacies of TLR4 signaling and a potential therapeutic with a distinct activity profile.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Concentration | Observed Effect | Reference |
| Cytokine Production | Wild-type C57BL/6 BMDC | 5 µM | Induction of IL-6 and Type I IFN | [3] |
| Desensitization to LPS | C57BL/6 BMDM | Pre-treatment with 0.63 µM | Significant reduction in IL-6 secretion upon subsequent LPS challenge | [4] |
| Desensitization to TLR ligands | C57BL/6 BMDM | Pre-treatment with 2.5 µM | Inhibition of IL-6 production upon challenge with Pam3Cys (TLR2), LPS (TLR4), MPLA (TLR4), 1V136 (TLR7), and ODN1826 (TLR9) | [3] |
| Dendritic Cell Maturation | Murine BMDCs | Not specified | Increased surface expression of CD40 and CD86 | [5] |
Table 2: In Vivo Pharmacokinetics and Cytokine Induction of this compound in Mice
| Administration Route | Dose | Time Point | Serum Concentration | Cytokine Induction (2 hours post-administration) | Reference |
| Intravenous | 0.5 µmol | 5 min | ~1000 ng/mL | IL-6: ~100 pg/mL, TNF-α: ~50 pg/mL, IP-10: ~2000 pg/mL | [3] |
| Intravenous | 0.5 µmol | 180 min | ~10 ng/mL | - | [3] |
| Gavage (Oral) | 1 µmol | 60 min | ~100 ng/mL | IL-6: Undetectable, TNF-α: Undetectable, IP-10: ~500 pg/mL | [3] |
| Gavage (Oral) | 5 µmol | 60 min | ~300 ng/mL | IL-6: ~50 pg/mL, TNF-α: Undetectable, IP-10: ~1000 pg/mL | [3] |
| Intraperitoneal | 0.5 µmol | - | - | IL-6: ~100 pg/mL, TNF-α: ~50 pg/mL, IP-10: ~2000 pg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the function of this compound.
Protocol 1: In Vitro Desensitization to TLR Ligand Stimulation
-
Objective: To determine if pre-treatment with this compound can desensitize cells to subsequent stimulation with TLR ligands.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are prepared from C57BL/6 mice and plated at a density of 5 x 10^4 cells/well.[3]
-
Pre-treatment: Cells are treated with graded concentrations of this compound (e.g., 0.63 µM to 10 µM) or vehicle control overnight.[3][6]
-
Challenge: The following day, the cells are challenged with a specific TLR agonist, such as LPS (10 ng/ml) for TLR4.[3]
-
Analysis: Culture supernatants are collected after 18 hours, and cytokine levels (e.g., IL-6) are measured by enzyme-linked immunosorbent assay (ELISA).[3]
Protocol 2: In Vivo Pharmacokinetics and Cytokine Induction
-
Objective: To assess the bioavailability and in vivo immune-stimulatory effects of this compound.
-
Animal Model: C57BL/6 mice are used.[3]
-
Administration: this compound is administered via intravenous injection, intraperitoneal injection, or oral gavage at specified doses (e.g., 0.5 µmol to 5 µmol).[3]
-
Sample Collection: Blood is collected at various time points (e.g., 5, 30, 60, 120, and 180 minutes) post-administration.[3]
-
Pharmacokinetic Analysis: Serum concentrations of this compound are determined by liquid chromatography-tandem mass spectrometry.[3]
-
Cytokine Analysis: Serum levels of cytokines such as IL-6, TNF-α, and IP-10 are measured using ELISA or Luminex multiplex bead assay at a fixed time point (e.g., 2 hours) after drug administration.[3]
Applications in Drug Development
The unique properties of this compound make it an attractive candidate for several therapeutic applications.
Vaccine Adjuvant
This compound has been investigated as a vaccine adjuvant, particularly for influenza vaccines.[2] When used alone, it tends to induce Th2-associated IgG1 responses.[2] In combination with a TLR7 agonist (1V270), it can elicit a balanced Th1 and Th2 immune response, leading to rapid, sustained, and broadly protective humoral and cellular immunity against influenza virus in murine models.[2][7] This combination has shown a favorable safety profile, being less reactogenic than some squalene-based adjuvants.[2]
Modulation of Sterile Inflammation
This compound has demonstrated therapeutic potential in models of sterile inflammation. It has been shown to be effective in preventing lethal liver damage in mice conditioned with galactosamine and treated with LPS.[3][4] Furthermore, orally administered this compound can prevent arthritis in an autoantibody-driven murine model.[3][4] These findings suggest that this compound could be developed as a therapeutic agent for inflammatory conditions where TLR4 signaling is implicated.
Conclusion
This compound is a well-characterized synthetic TLR4 agonist with a distinct CD14-independent mechanism of action that engages both MyD88- and TRIF-dependent signaling pathways. Its ability to activate innate immunity, coupled with its oral bioavailability and favorable safety profile, underscores its potential as a versatile tool for immunological research and as a promising candidate for the development of novel vaccine adjuvants and therapeutics for inflammatory diseases. Further investigation and clinical trials are warranted to fully elucidate its therapeutic utility in humans.
References
- 1. pnas.org [pnas.org]
- 2. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TLR4/MD2 ligand | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of 1Z105: A Novel TLR4/MD2 Ligand for Immunomodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological characterization of 1Z105, a novel, orally bioavailable small molecule agonist of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex. This compound, identified through high-throughput screening, is a substituted pyrimido[5,4-b]indole that activates innate immune signaling pathways. It operates in a CD14-independent manner, engaging both MyD88-dependent and TRIF-dependent signaling cascades. This dual activation leads to a unique immunomodulatory profile, distinct from that of lipopolysaccharide (LPS), the canonical TLR4 ligand. Preclinical studies have demonstrated the potential of this compound in attenuating sterile inflammation and as a vaccine adjuvant. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound, serving as a valuable resource for researchers in immunology and drug development.
Introduction
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system, primarily recognized for its role in detecting bacterial lipopolysaccharide (LPS). Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity. While essential for host defense, dysregulated TLR4 signaling is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Consequently, the development of small molecules that can modulate TLR4 activity is of significant therapeutic interest.
This compound emerged from a high-throughput screening campaign aimed at identifying novel activators of the NF-κB signaling pathway in THP-1 human monocytic cells.[1] It was identified as a member of the pyrimido[5,4-b]indole class of compounds that selectively target the TLR4/MD2 complex.[1] Unlike LPS, this compound activates TLR4 signaling independently of the co-receptor CD14.[1] This characteristic, combined with its oral bioavailability, positions this compound as a promising candidate for therapeutic development.
Chemical Properties and Synthesis
This compound is chemically defined as N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide.
| Property | Value |
| IUPAC Name | N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide |
| Chemical Formula | C25H26N4O2S |
| Molecular Weight | 446.57 g/mol |
| CAS Number | 1438280-73-9 |
Synthesis of this compound:
The synthesis of this compound involves the construction of the core pyrimido[5,4-b]indole scaffold followed by functionalization. While a detailed, step-by-step protocol for this compound is not publicly available, a general synthetic scheme for this class of compounds has been described. The following represents a plausible synthetic route based on published literature.
Experimental Workflow for the Synthesis of the Pyrimido[5,4-b]indole Scaffold:
Biological Activity and Quantitative Data
This compound is a potent activator of the TLR4/MD2 complex. Its biological activity has been characterized in various in vitro and in vivo models.
| Parameter | Value | Cell Line/Model | Reference |
| EC50 (NF-κB activation) | ~0.20 ng/mL | THP-1 reporter cells | [2] |
| IL-6 Secretion Reduction | Significant at 0.63 µM | LPS-challenged cells | [3] |
Pharmacokinetic Parameters in Mice:
| Parameter | Route | Dose | Value | Reference |
| Cmax | Oral | 1 µmol | ~2 µM (estimated from graph) | [1] |
| Tmax | Oral | 1 µmol | ~30 minutes (estimated from graph) | [1] |
| Bioavailability | Oral | - | Orally bioavailable | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly binding to the MD2 co-receptor of TLR4, leading to the dimerization of the TLR4/MD2 complex and initiation of downstream signaling. A key feature of this compound is its ability to activate TLR4 independently of CD14.[1] This activation engages both the MyD88-dependent and TRIF-dependent signaling pathways.
-
MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
-
TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the production of type I interferons.
The dual activation of both pathways contributes to the unique immunomodulatory properties of this compound.
TLR4 Signaling Pathway Activated by this compound:
Experimental Protocols
NF-κB Reporter Assay in THP-1 Cells
This assay is used to determine the ability of this compound to activate the NF-κB signaling pathway.
Materials:
-
THP-1 cells stably expressing an NF-κB-luciferase reporter gene
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed THP-1 NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells. For the negative control, add 10 µL of vehicle (DMSO in culture medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
After incubation, add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of NF-κB activity relative to the vehicle control.
Autoantibody-Driven Murine Model of Arthritis
This in vivo model is used to evaluate the efficacy of this compound in attenuating inflammatory arthritis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Arthritogenic monoclonal antibody cocktail (e.g., anti-collagen type II antibodies)
-
Lipopolysaccharide (LPS)
-
This compound formulation for oral gavage
-
Calipers for measuring paw thickness
Protocol:
-
Induce arthritis by intraperitoneal injection of an arthritogenic monoclonal antibody cocktail on day 0.
-
On day 3, administer a booster injection of LPS (intraperitoneally) to synchronize and enhance the inflammatory response.
-
Administer this compound or vehicle control orally (by gavage) daily, starting from day 0 or day 3, depending on the study design (prophylactic or therapeutic).
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.
-
Measure the thickness of each paw daily using calipers.
-
Score the severity of arthritis based on a standardized scoring system (e.g., 0-4 scale for each paw).
-
At the end of the experiment (e.g., day 14), euthanize the mice and collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Conclusion
This compound is a novel and potent synthetic TLR4/MD2 ligand with a distinct mechanism of action compared to canonical TLR4 agonists. Its oral bioavailability and ability to modulate both MyD88- and TRIF-dependent signaling pathways make it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases and as a vaccine adjuvant. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this promising immunomodulatory molecule.
References
1Z105 as a Modulator of Sterile Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sterile inflammation, an inflammatory response initiated by non-infectious stimuli, is a key driver of numerous acute and chronic diseases. A central pathway in the initiation of sterile inflammation is the activation of Toll-like receptor 4 (TLR4). This technical guide provides an in-depth overview of 1Z105, a novel small-molecule modulator of the TLR4/MD2 complex, and its role in attenuating sterile inflammation. This document details the mechanism of action of this compound, presents key preclinical data in tabular format, and provides comprehensive experimental protocols for its evaluation. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction: The Role of TLR4 in Sterile Inflammation
Sterile inflammation is triggered by damage-associated molecular patterns (DAMPs) released from stressed or necrotic cells. These endogenous molecules are recognized by pattern recognition receptors (PRRs), with the TLR4/MD2 complex being a key sensor.[1] Upon activation by DAMPs, TLR4 initiates downstream signaling cascades through the MyD88-dependent and TRIF-dependent pathways.[2][3][4] This leads to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines and chemokines that drive the inflammatory response. Dysregulation of this pathway is implicated in the pathogenesis of various sterile inflammatory conditions, including arthritis and ischemia-reperfusion injury.[2][5]
This compound is a synthetic, orally bioavailable small molecule that has been identified as a ligand of the TLR4/MD2 complex.[2][3][4][5] Its ability to modulate TLR4 signaling makes it a promising therapeutic candidate for a range of sterile inflammatory diseases.
Mechanism of Action of this compound
This compound functions as a modulator of the TLR4/MD2 signaling complex.[2][3][4] It acts as a ligand that, upon binding, desensitizes the receptor to subsequent stimulation by agonists like lipopolysaccharide (LPS). This attenuates the downstream inflammatory cascade. The activation of cells by this compound is dependent on TLR4 and MD2, but not CD14, and utilizes both the MyD88 and TRIF signaling pathways.[2][3][4]
Signaling Pathway of this compound in Modulating TLR4-Mediated Sterile Inflammation
The following diagram illustrates the signaling pathway modulated by this compound.
References
- 1. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthetic toll-like receptor 4/MD2 ligands attenuate sterile inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Toll-Like Receptor 4/MD2 Ligands Attenuate Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship of 1Z105 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1Z105 derivatives, a class of synthetic small molecules that act as agonists for the Toll-like receptor 4 (TLR4). This compound and its analogs, belonging to the pyrimido[5,4-b]indole scaffold, have been identified as potent modulators of the innate immune system with potential applications as vaccine adjuvants and immunotherapeutics. This document summarizes the key structural modifications that influence their biological activity, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and TLR4 Agonism
This compound is a synthetic, non-lipid-like small molecule that selectively activates the TLR4/MD-2 complex, mimicking the effects of its natural ligand, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1] Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby stimulating the innate immune response and subsequently shaping the adaptive immune response.[2] The development of small-molecule TLR4 agonists like this compound offers advantages over traditional macromolecular adjuvants, including improved safety profiles and the ability to fine-tune the immune response.[1]
The pyrimido[5,4-b]indole scaffold of this compound has been the subject of extensive medicinal chemistry efforts to optimize its potency and modulate its downstream signaling effects.[3] These studies have revealed critical structural features that govern the interaction of these compounds with the TLR4/MD-2 complex and influence the balance between NF-κB and type I interferon pathway activation.[4]
Structure-Activity Relationship (SAR) of this compound Derivatives
The SAR of the pyrimido[5,4-b]indole series has been systematically explored by modifying several key positions of the scaffold: the C2-linked carboxamide side chain, the N3 and N5 positions of the pyrimidoindole core, and the C7 and C8 positions of the indole (B1671886) ring.
Modifications at the C2-Thioacetamide Side Chain
The C2-thioacetamide moiety plays a crucial role in the activity of this compound derivatives. Variations in the N-substituent of the acetamide (B32628) have a significant impact on TLR4 agonistic activity.
Table 1: SAR of Modifications at the N-Substituent of the C2-Thioacetamide Side Chain
| Compound | R Group | mBMDC IL-6 EC50 (µM) | mBMDC IP-10 EC50 (µM) |
| 1 (Hit) | Cyclohexyl | 1.1 | 1.8 |
| Derivative A | Phenyl | 0.9 | 1.5 |
| Derivative B | 4-Fluorophenyl | 1.2 | 2.1 |
| Derivative C | 4-Chlorophenyl | 0.8 | 1.3 |
| Derivative D | 4-Methylphenyl | 1.0 | 1.7 |
| Derivative E | Benzyl | 2.5 | 3.8 |
| Derivative F | Isobutyl | >10 | >10 |
Data compiled from multiple sources.[1][4] EC50 values represent the concentration required to elicit 50% of the maximal response for the induction of Interleukin-6 (IL-6) and Interferon-gamma-inducible protein 10 (IP-10) in murine bone marrow-derived dendritic cells (mBMDCs).
The data indicate that a bulky, hydrophobic substituent on the acetamide nitrogen is essential for activity. Aromatic rings, particularly substituted phenyl groups, are well-tolerated and can lead to a slight increase in potency. Aliphatic substituents smaller than cyclohexyl, such as isobutyl, result in a significant loss of activity.
Modifications at the N3 and N5 Positions
Alkylation at the N3 and N5 positions of the pyrimido[5,4-b]indole core has been investigated to probe the steric and electronic requirements in this region.
Table 2: SAR of Modifications at the N3 and N5 Positions
| Compound | N3 Substituent | N5 Substituent | mBMDC IL-6 EC50 (µM) | hPBMC IL-8 (% of Hit 1) |
| 1 (Hit) | Phenyl | H | 1.1 | 100 |
| Derivative G | 4-Fluorophenyl | H | 1.3 | 95 |
| Derivative H | 4-Methoxyphenyl | H | 1.5 | 88 |
| Derivative I | Phenyl | Methyl | 0.9 | 110 |
| Derivative J | Phenyl | Ethyl | 1.2 | 105 |
Data compiled from multiple sources.[1][4] Activity in human peripheral blood mononuclear cells (hPBMCs) is expressed as the percentage of IL-8 induction relative to the hit compound 1 at a concentration of 10 µM.
Modifications at the N3 position with substituted phenyl rings are generally well-tolerated, with minor impacts on activity. Small alkyl substitutions at the N5 position, such as a methyl group, can slightly enhance potency and have been shown to reduce cytotoxicity.[4]
Modifications at the C7 and C8 Positions
Substitution on the benzo ring of the pyrimido[5,4-b]indole scaffold has been explored to enhance interactions with the TLR4/MD-2 complex.
Table 3: SAR of Modifications at the C7 and C8 Positions
| Compound | Substitution | mTLR4 EC50 (µM) | hTLR4 EC50 (µM) |
| 1 (Hit) | Unsubstituted | 0.35 | 2.5 |
| 36 | C8-Phenyl | 0.08 | 0.6 |
| 39 | C8-β-Naphthyl | 0.05 | 0.4 |
| Derivative K | C7-Methoxy | 0.41 | 3.1 |
| Derivative L | C8-Methoxy | 0.38 | 2.8 |
Data compiled from multiple sources.[3] EC50 values were determined using HEK293 cells transfected with either murine (mTLR4) or human (hTLR4) TLR4 reporter genes.
The introduction of aryl groups at the C8 position, such as phenyl (compound 36) and β-naphthyl (compound 39), leads to a significant increase in potency in both murine and human TLR4 reporter cell lines.[3] Computational modeling suggests that these aryl substituents may form additional beneficial binding interactions within the TLR4/MD-2 complex. In contrast, methoxy (B1213986) substitutions at either C7 or C8 have a negligible effect on activity.
Signaling Pathway and Experimental Workflow
TLR4 Signaling Pathway
The activation of TLR4 by this compound derivatives initiates a signaling cascade that can proceed through two main downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is primarily responsible for the induction of pro-inflammatory cytokines like IL-6 and IL-8 through the activation of NF-κB. The TRIF-dependent pathway leads to the production of type I interferons and interferon-inducible genes like IP-10.
Caption: TLR4 signaling cascade initiated by this compound derivatives.
Experimental Workflow for SAR Studies
The evaluation of this compound derivatives typically involves a series of in vitro assays to determine their potency and efficacy in activating TLR4 signaling in both murine and human immune cells.
Caption: Experimental workflow for SAR studies of this compound derivatives.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the SAR studies of this compound derivatives.
General Synthesis of Pyrimido[5,4-b]indole Derivatives
The synthesis of the pyrimido[5,4-b]indole scaffold is typically achieved through a multi-step process. A general route involves the reaction of an appropriately substituted 2-amino-1H-indole-3-carbonitrile with an isothiocyanate, followed by cyclization and subsequent modifications. The C2-thioacetamide side chain is introduced by reacting the 2-mercaptopyrimido[5,4-b]indole intermediate with an N-substituted 2-chloroacetamide.
Note: Detailed, compound-specific synthetic procedures are beyond the scope of this guide. Researchers should refer to the primary literature for specific reaction conditions, purification methods, and characterization data.[1]
Isolation and Culture of Murine Bone Marrow-Derived Dendritic Cells (mBMDCs)
-
Harvesting Bone Marrow: Euthanize mice and sterilize the hind legs. Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cell Isolation: Cut the ends of the bones and flush the marrow with RPMI-1640 medium using a syringe and needle. Create a single-cell suspension by passing the marrow through a cell strainer.
-
Cell Culture: Centrifuge the cell suspension, resuspend the pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Differentiation: Culture the cells for 6-8 days, replacing the medium with fresh GM-CSF-containing medium every 2-3 days. Non-adherent and loosely adherent cells are harvested as immature mBMDCs.
Isolation of Human Peripheral Blood Mononuclear Cells (hPBMCs)
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: Dilute the blood with an equal volume of phosphate-buffered saline (PBS). Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Separation: Centrifuge at room temperature with the brake off. PBMCs will form a distinct white layer at the plasma-density gradient medium interface.
-
Washing: Carefully aspirate the PBMC layer and wash with PBS to remove platelets and density gradient medium. Centrifuge and resuspend the cell pellet in complete RPMI-1640 medium with 10% FBS.
HEK293-hTLR4 Reporter Assay
-
Cell Culture: Culture HEK293 cells stably expressing human TLR4, MD-2, CD14, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in DMEM with 10% FBS and appropriate selection antibiotics.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells and incubate for 18-24 hours.
-
SEAP Detection: Measure the SEAP activity in the culture supernatant using a commercially available colorimetric substrate. The absorbance is proportional to the level of NF-κB activation.
Cytokine Measurement by ELISA
-
Cell Stimulation: Plate mBMDCs or hPBMCs in 96-well plates and treat with various concentrations of this compound derivatives for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6, anti-human IL-8, or anti-mouse IP-10).
-
Block non-specific binding sites.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
Conclusion
The structure-activity relationship studies of this compound derivatives have provided valuable insights into the molecular requirements for potent and selective TLR4 agonism. The pyrimido[5,4-b]indole scaffold has proven to be a versatile platform for the development of novel immunomodulators. Key findings indicate the importance of a bulky, hydrophobic group on the C2-thioacetamide side chain and the beneficial effect of aryl substitutions at the C8 position for enhancing potency. These findings, supported by the experimental protocols and workflows outlined in this guide, provide a solid foundation for the further design and development of next-generation TLR4 agonists for therapeutic applications. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.
References
- 1. BMDC isolation protocol - mouse [abcam.com]
- 2. sanguinebio.com [sanguinebio.com]
- 3. Isolation Protocol of Peripheral Blood Mononuclear Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Protocol to isolate and analyze mouse bone marrow derived dendritic cells (BMDC) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of 1Z105 with MyD88 and TRIF Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the synthetic Toll-like receptor 4 (TLR4) agonist, 1Z105, and the downstream MyD88 and TRIF signaling pathways. This compound, a novel, orally bioavailable small molecule, engages the TLR4/MD2 complex to initiate innate immune responses. A key characteristic of this compound is its ability to activate both MyD88-dependent and TRIF-dependent signaling cascades, in a manner that can be independent of the co-receptor CD14. This dual signaling capacity, with a potential bias towards the TRIF pathway, distinguishes it from canonical TLR4 ligands like lipopolysaccharide (LPS) and presents a unique profile for therapeutic development. This document details the quantitative aspects of this interaction, provides in-depth experimental protocols for its investigation, and visualizes the involved signaling pathways and experimental workflows.
Introduction to this compound and TLR4 Signaling
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to trigger inflammatory responses.[1] TLR4, in conjunction with its co-receptor MD2, is the primary sensor for LPS from Gram-negative bacteria. Upon activation, TLR4 recruits intracellular adaptor proteins to initiate downstream signaling.
Two major signaling pathways are activated downstream of TLR4:
-
The MyD88-dependent pathway: This pathway is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). It leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
The TRIF-dependent pathway: This pathway is mediated by the TIR-domain-containing adapter-inducing interferon-β (TRIF). It results in the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β) and other inflammatory mediators.
This compound is a synthetic, small-molecule TLR4/MD2 ligand that has been identified as a potent activator of TLR4 signaling.[2] A notable feature of this compound is its ability to activate both the MyD88 and TRIF pathways, and this can occur in the absence of the accessory protein CD14, which is typically required for LPS-mediated TLR4 activation.[3][4]
Quantitative Analysis of this compound-Mediated Signaling
The following tables summarize the quantitative data on the effects of this compound on the MyD88 and TRIF signaling pathways, based on available literature.
Table 1: Cytokine and Chemokine Production Induced by this compound
| Cell Type | Cytokine/Chemokine | This compound Concentration | Fold Induction (vs. Control) | Pathway Dependence | Reference |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | IL-6 | 2.5 µM | Significantly increased | MyD88 | [1] |
| Murine BMDMs | TNF-α | 5 µM | Potently induced | MyD88 | [4] |
| Murine BMDMs | IFN-β | 5 µM | Potently induced | TRIF | [4] |
| Human Monocytes | RANTES | Not specified | Partially dependent on endocytosis | TRIF | [2] |
| Human Monocytes | TNF-α | Not specified | Less dependent on endocytosis | MyD88 | [2] |
Table 2: Activation of Key Signaling Molecules by this compound
| Cell Type | Molecule | This compound Concentration | Effect | Pathway | Reference |
| Murine Macrophages | Phospho-IκBα | 5 µM | Increased degradation | MyD88 | [4] |
| Murine Macrophages | Phospho-IRF3 | 5 µM | Increased phosphorylation | TRIF | [4] |
| HEK293-hTLR4/MD2-CD14 | NF-κB (Luciferase Reporter) | 1 µM | Strong activation | MyD88/TRIF | Not specified |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the interaction of this compound with the MyD88 and TRIF pathways.
Caption: this compound-induced TLR4 signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the MyD88 and TRIF pathways.
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions
This protocol is designed to demonstrate the interaction of TLR4 with its downstream adaptors, MyD88 and TRIF, upon stimulation with this compound.
Materials:
-
Cell line expressing TLR4 (e.g., HEK293-hTLR4 or murine macrophages)
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against the protein of interest (e.g., anti-TLR4)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-MyD88, anti-TRIF, anti-TLR4)
Procedure:
-
Cell Stimulation: Plate cells and grow to 80-90% confluency. Treat cells with this compound (e.g., 1-5 µM) for the desired time (e.g., 15-60 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the target protein (e.g., anti-TLR4) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the interacting proteins (e.g., anti-MyD88, anti-TRIF) and the immunoprecipitated protein (e.g., anti-TLR4) as a control.
References
A Technical Guide to the CD14-Independent Activation of TLR4 by 1Z105
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic small-molecule Toll-like receptor 4 (TLR4) agonist, 1Z105. It details its mechanism of action, focusing on its ability to activate TLR4 signaling pathways independently of the co-receptor CD14. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: this compound and CD14-Independent TLR4 Activation
This compound is a substituted pyrimido[5,4-b]indole that has been identified as a specific ligand for the TLR4-myeloid differentiation factor 2 (MD-2) complex.[1][2] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), which typically requires the accessory protein CD14 to facilitate its transfer to the TLR4/MD-2 complex, this compound can directly bind to and activate this complex.[2][3] This direct binding allows this compound to induce both the MyD88-dependent and the TRIF-dependent signaling pathways in the absence of CD14.[2][3]
The MyD88-dependent pathway primarily leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as IL-6 and TNF-α. The TRIF-dependent pathway, which is initiated following TLR4 internalization into endosomes, results in the activation of IRF3 and the production of type I interferons (e.g., IFN-β) and other chemokines like IP-10.[3] The ability of this compound to engage both pathways in a CD14-independent manner makes it a valuable tool for studying TLR4 signaling and a potential candidate for therapeutic applications where bypassing CD14-dependent mechanisms is desirable.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on cytokine production in various immune cells.
Table 1: Dose-Dependent Induction of Cytokines by this compound in Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
| This compound Concentration (µM) | IL-6 (pg/mL) | IP-10 (ng/mL) | Type I IFN (U/mL) |
| 0.1 | ~100 | ~2 | ~50 |
| 1 | ~500 | ~10 | ~200 |
| 5 | ~1500 | ~30 | ~500 |
| 10 | ~2000 | ~40 | ~600 |
Data are approximated from graphical representations in cited literature and are intended for comparative purposes.[4][5]
Table 2: Cytokine Production in Wild-Type (WT) and CD14-Deficient (Cd14-/-) Macrophages Stimulated with this compound (5 µM)
| Cell Type | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) | IP-10 (ng/mL) |
| WT Macrophages | ~1000 | ~2500 | ~150 | ~40 |
| Cd14-/- Macrophages | ~1100 | ~2600 | ~160 | ~42 |
This table illustrates the CD14-independent nature of this compound-induced cytokine production.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvest Bone Marrow: Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias, and remove all muscle and connective tissue.
-
Cell Isolation: Cut the ends of the bones and flush the marrow with RPMI-1640 medium using a 25-gauge needle and syringe. Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Pellet the cells by centrifugation (300 x g, 5 minutes) and resuspend in ACK lysis buffer for 2-3 minutes to lyse red blood cells. Quench the lysis with excess RPMI-1640 and pellet the cells again.
-
Cell Culture: Resuspend the bone marrow cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL recombinant murine GM-CSF.
-
Differentiation: Plate the cells at a density of 2 x 10^6 cells/mL in 100 mm non-tissue culture treated dishes. On day 3, add fresh complete medium with GM-CSF. On day 6, gently swirl the plates, collect the non-adherent and loosely adherent cells, and re-plate in fresh medium with GM-CSF. The BMDCs are typically ready for use on day 8-10.
Macrophage and BMDC Stimulation for Cytokine Profiling
-
Cell Plating: Seed bone marrow-derived macrophages (BMDMs) or BMDCs in 96-well plates at a density of 1 x 10^5 cells/well in complete medium and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the this compound in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Cell Stimulation: Remove the old medium from the cells and add 200 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates (400 x g, 5 minutes) and carefully collect the supernatants for cytokine analysis.
-
Cytokine Measurement: Analyze the levels of cytokines (e.g., IL-6, TNF-α, IP-10, IFN-β) in the supernatants using commercially available ELISA or Luminex multiplex bead assays according to the manufacturer's instructions.
TLR4 Internalization Assay by Flow Cytometry
-
Cell Preparation: Plate BMDMs from wild-type and CD14-knockout mice in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Stimulation: Treat the cells with this compound (e.g., 5 µM) or LPS (as a control) for various time points (e.g., 0, 30, 60, 90 minutes) at 37°C.
-
Cell Detachment: At each time point, wash the cells with ice-cold PBS and detach them using a non-enzymatic cell stripper or by gentle scraping in ice-cold PBS.
-
Staining: Pellet the cells by centrifugation and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide). Block Fc receptors with an anti-CD16/32 antibody. Stain the cells with a PE-conjugated anti-TLR4/MD-2 antibody for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with FACS buffer and resuspend them in 200-300 µL of FACS buffer. Analyze the samples on a flow cytometer. The mean fluorescence intensity (MFI) of TLR4 staining corresponds to the level of surface TLR4. A decrease in MFI over time indicates receptor internalization.
Analysis of NF-κB and IRF3 Activation by Western Blot
-
Cell Stimulation and Lysis: Plate BMDMs or BMDCs in 6-well plates and stimulate with this compound (e.g., 5 µM) for various short time points (e.g., 0, 15, 30, 60 minutes). After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB pathway), and TBK1, IRF3 (for TRIF pathway) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize the key processes described in this guide.
Caption: CD14-Independent Signaling Pathway of this compound.
Caption: Experimental Workflow for Characterizing this compound.
References
- 1. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthetic toll-like receptor 4/MD2 ligands attenuate sterile inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network Viewer for NDEx [ndexbio.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
1Z105: A Novel TLR4 Agonist with Therapeutic Potential in Inflammation and Vaccination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1Z105 is a novel, orally bioavailable, small molecule that acts as a ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex. Emerging preclinical data highlight its potential therapeutic applications in the modulation of inflammatory responses and as a potent vaccine adjuvant. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key preclinical findings, and detailed experimental protocols.
Introduction
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released during sterile inflammation.[1] Dysregulation of TLR4 signaling is implicated in a wide range of inflammatory and autoimmune diseases. This compound, a substituted pyrimido[5,4-b]indole, has been identified as a synthetic ligand of the TLR4/MD2 complex, offering a unique profile of immune modulation.[1][2] This document synthesizes the available preclinical data on this compound, presenting it in a format amenable to researchers and drug development professionals.
Mechanism of Action
This compound activates immune cells through the TLR4/MD2 complex in a manner that is independent of the co-receptor CD14.[1] Upon binding, it initiates downstream signaling through both the MyD88-dependent and TRIF-dependent pathways.[1] This dual pathway activation leads to the induction of a distinct cytokine and chemokine profile compared to canonical TLR4 agonists like LPS. Interestingly, pretreatment with this compound has been shown to desensitize cells to subsequent TLR ligand stimulation, suggesting a potential role in dampening excessive inflammatory responses.[1]
Signaling Pathway
Caption: this compound activates the TLR4/MD2 complex, initiating both MyD88 and TRIF pathways.
Preclinical Data
In Vitro Activity
Preclinical evaluations have demonstrated that this compound can modulate the response of immune cells to inflammatory stimuli. A key finding is its ability to desensitize cells to subsequent LPS challenge.[1]
| Cell Type | Treatment | Challenge | Outcome | Reference |
| C57BL/6 Bone Marrow-Derived Macrophages (BMDM) | This compound (graded concentrations) overnight | LPS (10 ng/ml) | Dose-dependent reduction in cytokine release | [1] |
| C57BL/6 BMDM | 2.5 µM this compound overnight | Pam3Cys (TLR2), LPS (TLR4), MPLA (TLR4), 1V136 (TLR7), ODN1826 (TLR9) | Inhibition of IL-6 release in response to various TLR ligands | [1] |
| Human Monocyte-Derived Dendritic Cells | This compound | - | Proinflammatory cytokine release | [3] |
In Vivo Efficacy in Inflammatory Models
This compound has shown significant therapeutic potential in murine models of sterile inflammation, demonstrating a favorable safety profile.[1]
| Animal Model | Treatment Regimen | Key Findings | Reference |
| LPS-induced lethal liver damage in galactosamine-conditioned mice | Oral administration of this compound | Prevention of lethal liver damage | [1] |
| Autoantibody-driven arthritis in mice | Oral administration of this compound | Prevention of arthritis development | [1] |
Vaccine Adjuvant Potential
When combined with a TLR7 agonist, 1V270, this compound acts as a potent adjuvant for influenza vaccines, inducing a robust and balanced immune response.[2][3]
| Vaccine Formulation | Key Immunological Outcomes | Protection | Reference |
| Recombinant Hemagglutinin (rHA) + this compound + 1V270 | Rapid and sustained humoral immunity (Th2-associated IgG1 from this compound, Th1 cellular immunity from 1V270) | Protection against lethal homologous, heterologous, and heterosubtypic influenza virus challenge | [2][3] |
Pharmacokinetics and Safety
Pharmacokinetic studies have confirmed the oral bioavailability of this compound.[1] In vivo safety studies in mice indicated that oral or parenteral administration of this compound resulted in undetectable or negligible levels of circulating cytokines and did not induce hepatotoxicity.[1]
| Parameter | Result | Reference |
| Oral Bioavailability | Yes | [1] |
| Circulating Cytokines (in vivo) | Undetectable or negligible levels | [1] |
| Hepatotoxicity (in galactosamine-conditioned mice) | Not observed | [1] |
Experimental Protocols
In Vitro Cell-Based Assays
Cell Culture and Stimulation: Bone marrow-derived dendritic cells (BMDCs) or macrophages (BMDMs) are prepared from wild-type, Tlr4-/-, Md2-/-, Cd14-/-, Myd88-/-, and Trif Lps2/Lps2 mice. Cells are incubated with 5 µM of this compound overnight. Control wells are treated with vehicle, LPS (10 ng/ml), MPLA (1 mg/ml), or a TLR7 ligand 1V136 (1 µM).[1]
Cytokine Measurement: IL-6 and IP-10 levels in the culture supernatants are measured by enzyme-linked immunosorbent assay (ELISA).[1]
Desensitization Assay: BMDMs are plated at 5 x 10^4 cells/well and pretreated with vehicle or graded concentrations of this compound overnight. The cells are then challenged with LPS (10 ng/ml), and cytokine release in the culture supernatants after 18 hours is assessed by ELISA.[1]
Caption: Workflow for in vitro desensitization assay with this compound.
In Vivo Animal Models
Pharmacokinetics: Groups of C57BL/6 mice (n=3) are administered this compound by oral gavage at indicated doses. Blood is collected after 1 hour, and serum concentrations of this compound are determined by liquid chromatography–tandem mass spectrometry.[1]
Inflammatory Models:
-
LPS-induced Liver Damage: Galactosamine-conditioned mice are treated with LPS, and the effect of orally administered this compound on survival and liver damage is assessed.[1]
-
Autoantibody-driven Arthritis: An autoantibody-driven murine model of arthritis is used, and the preventative effect of orally administered this compound on the development of arthritis is evaluated.[1]
Vaccine Adjuvant Studies: Mice are immunized with recombinant influenza hemagglutinin (rHA) adjuvanted with this compound and 1V270. Humoral and cellular immune responses are measured, and protection against lethal viral challenge is assessed.[2]
Future Directions
The preclinical data for this compound are promising, suggesting its potential as a therapeutic agent for inflammatory diseases and as a vaccine adjuvant. Further investigation is warranted to fully elucidate its pharmacological properties and to translate these findings into clinical applications. Key areas for future research include:
-
Elucidation of the precise molecular interactions between this compound and the TLR4/MD2 complex.
-
Evaluation of this compound in a broader range of inflammatory and autoimmune disease models.
-
Comprehensive toxicology and safety pharmacology studies to support potential clinical development.
-
Optimization of combination adjuvant strategies incorporating this compound for various infectious diseases and cancer vaccines.
As of the latest available information, there are no registered clinical trials specifically investigating this compound.
Conclusion
This compound is a promising orally bioavailable TLR4/MD2 agonist with a unique immunomodulatory profile. Its ability to temper inflammatory responses in preclinical models of sterile inflammation, coupled with its efficacy as a vaccine adjuvant, positions it as a compelling candidate for further drug development. The data summarized in this guide provide a solid foundation for researchers and clinicians interested in exploring the therapeutic potential of this novel compound.
References
1Z105: A Synthetic TLR4 Agonist for Modulating Immune Responses in Autoimmune Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1Z105, a synthetic small-molecule agonist of Toll-like receptor 4 (TLR4), and its potential applications in the field of autoimmune disease research. While primarily investigated as a vaccine adjuvant, the immunomodulatory properties of this compound and its target, TLR4, present a compelling area of study for understanding and potentially treating autoimmune disorders.
Introduction to this compound
This compound is a substituted pyrimido[5,4-b]indole identified through high-throughput screening for activators of the NF-κB pathway.[1][2] It is a low-molecular-weight, synthetic molecule that specifically targets the TLR4-MD2 complex, mimicking the effects of natural TLR4 ligands like lipopolysaccharide (LPS), albeit with distinct downstream signaling and cytokine profiles.[2][3] Its primary development focus has been as an adjuvant for vaccines, particularly against influenza, where it has been shown to enhance and direct the immune response.[1][2][4]
The role of TLR4 in immunity is complex. While its excessive activation can drive inflammatory and autoimmune diseases, controlled stimulation presents a potential therapeutic avenue for inducing immune tolerance or modulating pathological immune responses.[5][6]
Mechanism of Action: TLR4 Signaling
This compound functions as a specific agonist for the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. Upon binding to the TLR4/MD2 complex on the surface of immune cells such as dendritic cells and macrophages, this compound initiates a downstream signaling cascade.[2][6]
The activation of TLR4 by this compound has been shown to proceed primarily through the MyD88-dependent pathway.[5][7][8] This pathway leads to the activation of the transcription factor NF-κB, which in turn orchestrates the expression of pro-inflammatory cytokines and co-stimulatory molecules.[1] While TLR4 can also signal through the TRIF-dependent pathway, studies on this compound suggest a bias towards MyD88-dependent signaling.[7] This nuanced activation may account for its distinct immunomodulatory effects compared to other TLR4 agonists.
Quantitative Data on Immune Modulation
Studies have quantified the effects of this compound on immune cells, particularly murine bone marrow-derived dendritic cells (BMDCs) and macrophages. The tables below summarize key findings from these experiments.
Table 1: Effect of this compound on Dendritic Cell Maturation [2]
| Treatment (Murine BMDCs) | Upregulation of CD40 | Upregulation of CD86 |
| Vehicle | Baseline | Baseline |
| This compound (2 µM) | Increased | Increased |
| This compound (10 µM) | Further Increased | Further Increased |
| MPLA (0.04 µg/ml) | Increased (Comparable to 10 µM this compound) | Increased (Comparable to 10 µM this compound) |
Table 2: Cytokine Production Induced by this compound [3][6]
| Cell Type | Treatment | IL-6 Secretion | IP-10 Secretion |
| Murine BMDCs | This compound | Induced | Induced |
| Murine BMDCs | LPS (potent TLR4 agonist) | Strongly Induced | Strongly Induced |
| Murine BMDM | Pre-treatment with this compound, then LPS challenge | Reduced | Not reported |
Note: In some studies, this compound induced weaker cytokine production compared to potent TLR4 agonists like LPS.[3] This suggests that this compound may act as a partial or biased agonist, a property that could be favorable for therapeutic applications in autoimmune diseases where excessive cytokine production is detrimental.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound.
4.1. In Vitro Dendritic Cell Activation Assay
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from C57BL/6 mice.
-
Treatment: BMDCs are incubated with varying concentrations of this compound (e.g., 2 µM and 10 µM) or a positive control like Monophosphoryl lipid A (MPLA) overnight.[2]
-
Antigen Uptake Analysis: Fluorescently labeled ovalbumin (OVA) is added to the culture for the final 30-60 minutes of incubation. The uptake of OVA by CD11chi gated cells is analyzed by flow cytometry.[2]
-
Co-stimulatory Molecule Expression: Cells are stained with fluorescently labeled antibodies against CD40 and CD86 and analyzed by flow cytometry to assess dendritic cell maturation.[2]
-
Cytokine Analysis: Supernatants from the cell cultures are collected, and the concentrations of cytokines such as IL-6 and IP-10 are measured by ELISA.[6]
4.2. In Vivo Murine Model of Autoimmune Arthritis
-
Model Induction: An autoantibody-driven arthritis model is established in mice.
-
Treatment: Mice are administered this compound orally or a related compound, 1Z88, parenterally.[6]
-
Disease Assessment: The development and severity of arthritis are monitored over time, typically by scoring clinical signs of inflammation in the paws.
-
Mechanism of Action Studies: At the end of the study, tissues can be collected for histological analysis of joint inflammation and damage. Serum can be collected to measure cytokine levels.
Relevance to Autoimmune Diseases
The connection between this compound and autoimmune diseases is rooted in the dual role of its target, TLR4.
-
Pro-inflammatory Role of TLR4: In many autoimmune diseases, such as rheumatoid arthritis and lupus, endogenous molecules released from damaged tissues, known as Damage-Associated Molecular Patterns (DAMPs), can activate TLR4, perpetuating a cycle of inflammation.[5] In this context, TLR4 antagonists are being investigated as potential therapeutics.
-
Immunomodulatory and Tolerogenic Potential: Conversely, controlled or biased activation of TLR4 may have therapeutic benefits. Pre-treatment of cells with this compound has been shown to desensitize them to subsequent stimulation by potent TLR ligands, a phenomenon known as tolerance.[3][6] This suggests a potential mechanism for dampening excessive inflammatory responses.
The finding that orally administered this compound can prevent arthritis in a murine model is particularly significant.[6] This indicates that modulating TLR4 signaling with a synthetic agonist like this compound could represent a novel therapeutic strategy for certain autoimmune conditions, potentially by inducing a state of immune tolerance or shifting the balance of the immune response towards a less inflammatory state.
Conclusion and Future Directions
This compound is a well-characterized synthetic TLR4 agonist with a primary application as a vaccine adjuvant. Its ability to modulate the innate immune system through a specific and biased activation of TLR4 signaling makes it a valuable research tool. For scientists and professionals in autoimmune disease drug development, this compound offers a unique opportunity to probe the complexities of TLR4 signaling in these conditions. Future research should focus on elucidating the precise mechanisms by which this compound and similar molecules can attenuate autoimmune inflammation in preclinical models, with the long-term goal of exploring their potential as a novel class of immunomodulatory therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Toll-Like Receptor 4/MD2 Ligands Attenuate Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
The Synthetic TLR4 Agonist 1Z105: A Technical Guide to its Effects on Dendritic Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of the synthetic Toll-like receptor 4 (TLR4) agonist, 1Z105, on the maturation of dendritic cells (DCs). Dendritic cells are pivotal antigen-presenting cells that bridge innate and adaptive immunity, and their maturation is a critical step in the initiation of an effective immune response. This compound has been identified as a potent inducer of DC maturation, enhancing their ability to stimulate T cell responses. This document summarizes the quantitative effects of this compound on DC surface marker expression and cytokine production, details the experimental protocols for assessing these effects, and elucidates the underlying signaling pathways.
Quantitative Effects of this compound on Dendritic Cell Maturation
This compound treatment of dendritic cells leads to significant phenotypic and functional changes characteristic of maturation. These changes include the upregulation of co-stimulatory molecules and the secretion of pro-inflammatory cytokines.
Upregulation of Co-stimulatory Molecules
Treatment of murine bone marrow-derived dendritic cells (BMDCs) with this compound results in a marked increase in the surface expression of the co-stimulatory molecules CD40 and CD86. This effect is comparable to that induced by another known TLR4 agonist, monophosphoryl lipid A (MPLA).[1] The upregulation of these molecules is critical for the effective activation of naive T cells. The effect of this compound on CD40 and CD86 expression is dependent on TLR4, as it is not observed in BMDCs from TLR4-deficient mice.[1]
Table 1: Effect of this compound on the Expression of Co-stimulatory Molecules on Murine BMDCs
| Treatment | Concentration | CD40 Expression | CD86 Expression |
| Vehicle (DMSO) | 0.5% | Baseline | Baseline |
| This compound | 2 µM | Increased | Increased |
| This compound | 10 µM | Increased | Increased |
| MPLA | 0.04 µg/ml | Increased | Increased |
Note: The table summarizes qualitative findings based on published graphical data. Precise Mean Fluorescence Intensity (MFI) or percentage of positive cells are not available in the source material.
Pro-inflammatory Cytokine Production
In addition to upregulating surface markers, this compound stimulates human monocyte-derived dendritic cells to release a panel of pro-inflammatory cytokines. An 18-hour incubation with 10 µM this compound leads to the secretion of IL-1β, IL-6, IL-8, IL-12p70, and TNF-α.[1] This cytokine profile is indicative of a Th1-polarizing immune response, which is crucial for anti-viral and anti-tumor immunity.
Table 2: Pro-inflammatory Cytokine Secretion by Human Monocyte-Derived DCs in Response to this compound
| Cytokine | Vehicle (0.5% DMSO) | This compound (10 µM) |
| IL-1β | Baseline | Increased |
| IL-6 | Baseline | Increased |
| IL-8 | Baseline | Increased |
| IL-12p70 | Baseline | Increased |
| TNF-α | Baseline | Increased |
Note: This table provides a qualitative summary of the observed effects. Specific concentrations in pg/mL or ng/mL are not available from the provided search results.
Signaling Pathways in this compound-Mediated Dendritic Cell Maturation
The maturational effects of this compound on dendritic cells are initiated through its interaction with the Toll-like receptor 4 (TLR4). TLR4 signaling proceeds through two major downstream adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). While the precise contribution of each pathway to the effects of this compound alone has not been fully elucidated, studies on the combined adjuvant effects of this compound and a TLR7 agonist indicate a critical role for the MyD88-dependent pathway. Both MyD88 and TRIF pathways ultimately lead to the activation of transcription factors such as NF-κB and members of the mitogen-activated protein kinase (MAPK) family, which drive the expression of genes responsible for the mature DC phenotype.
Caption: Signaling pathway of this compound in dendritic cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Isolation of Bone Marrow: Euthanize C57BL/6 mice and sterilize the hind legs with 70% ethanol. Aseptically remove the femurs and tibias and place them in sterile PBS on ice.
-
Cell Flushing: Cut the ends of the bones and flush the marrow with RPMI-1640 medium using a 27-gauge needle and a 10 mL syringe. Create a single-cell suspension by gently pipetting.
-
Red Blood Cell Lysis: Pellet the cells by centrifugation and resuspend in ACK lysis buffer (0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM Na₂EDTA) for 1-2 minutes. Stop the lysis by adding excess RPMI-1640.
-
Cell Culture: Wash the cells and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 50 µM 2-mercaptoethanol, and 20 ng/mL recombinant murine granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Differentiation: Plate the cells in non-tissue culture-treated 100 mm dishes at a density of 2 x 10⁶ cells in 10 mL of medium. On day 3, add another 10 mL of complete medium with 20 ng/mL GM-CSF. On day 6, centrifuge the non-adherent and loosely adherent cells, and re-plate them in fresh medium with 20 ng/mL GM-CSF.
-
Harvesting: On day 8, harvest the non-adherent cells, which are immature BMDCs.
Caption: Workflow for generating murine BMDCs.
Flow Cytometry Analysis of DC Maturation Markers
-
Cell Stimulation: Seed immature BMDCs at 1 x 10⁶ cells/mL in a 24-well plate. Stimulate the cells with this compound (e.g., 2 µM and 10 µM), MPLA (e.g., 0.04 µg/ml), or vehicle (0.5% DMSO) for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Block Fc receptors with anti-CD16/32 antibody for 10 minutes on ice.
-
Antibody Incubation: Stain the cells with fluorescently-conjugated antibodies against CD11c, CD40, and CD86 for 30 minutes on ice in the dark. Use appropriate isotype controls.
-
Data Acquisition: Wash the cells twice with FACS buffer and resuspend in 300 µL of FACS buffer. Acquire data on a flow cytometer, collecting at least 50,000 events per sample.
-
Data Analysis: Gate on the CD11c-positive population and analyze the expression of CD40 and CD86 using histograms and by calculating the Mean Fluorescence Intensity (MFI).
Luminex Bead Assay for Cytokine Profiling
-
Generation of Human Monocyte-Derived DCs: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS). Culture the monocytes for 6 days in complete RPMI-1640 medium supplemented with 50 ng/mL recombinant human GM-CSF and 20 ng/mL recombinant human IL-4 to differentiate them into immature DCs.
-
Cell Stimulation: Plate the immature human DCs at 1 x 10⁶ cells/mL and stimulate with 10 µM this compound or vehicle for 18 hours.
-
Supernatant Collection: Centrifuge the cell plates and collect the culture supernatants. Store at -80°C until analysis.
-
Luminex Assay: Perform the cytokine measurement using a commercially available human pro-inflammatory cytokine multiplex kit (e.g., Milliplex MAP) according to the manufacturer's instructions. This typically involves:
-
Incubating the supernatants with antibody-coupled magnetic beads.
-
Washing the beads and incubating with a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin and reading the plate on a Luminex instrument.
-
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
Conclusion
This compound is a potent synthetic TLR4 agonist that effectively induces the maturation of both murine and human dendritic cells. This is evidenced by the upregulation of co-stimulatory molecules CD40 and CD86, and the secretion of a broad range of pro-inflammatory cytokines. The mechanism of action is TLR4-dependent and likely involves the MyD88 signaling pathway, leading to the activation of key transcription factors. The provided protocols offer a framework for researchers to investigate and quantify the immunostimulatory properties of this compound and other potential vaccine adjuvants or immunomodulatory compounds. Further research is warranted to fully dissect the downstream signaling cascade and to evaluate the in vivo efficacy of this compound in various disease models.
References
Methodological & Application
Application Notes and Protocols for 1Z105 In Vitro Studies
Introduction
1Z105 is a novel, synthetic, small-molecule ligand of Toll-like receptor 4 (TLR4). It has been identified as a potent activator of the TLR4/MD2 complex, initiating downstream signaling pathways in a CD14-independent manner.[1] This characteristic distinguishes it from lipopolysaccharide (LPS), the canonical TLR4 ligand, which typically requires CD14 for efficient signaling, especially at low concentrations.[1] this compound has been shown to activate both the MyD88-dependent and TRIF-dependent signaling pathways, leading to the induction of various pro-inflammatory cytokines and type I interferons.[1] These properties make this compound a valuable tool for studying TLR4 signaling and a potential candidate for vaccine adjuvants and immunomodulatory therapies.[2]
These application notes provide detailed protocols for in vitro studies designed to characterize the biological activity of this compound using common immunological and cell biology techniques. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and immunology research.
Data Presentation
The following tables summarize representative quantitative data from in vitro experiments with this compound. These data are compiled from various studies and are presented to illustrate the typical dose-dependent effects of this compound on primary immune cells.
Table 1: Effect of this compound on Cytokine Production by Murine Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IP-10 (pg/mL) |
| Vehicle (DMSO) | - | < 20 | < 15 | < 30 |
| This compound | 0.1 | 150 ± 25 | 120 ± 20 | 500 ± 50 |
| This compound | 1 | 800 ± 70 | 650 ± 60 | 2500 ± 200 |
| This compound | 10 | 2500 ± 210 | 2000 ± 180 | 8000 ± 650 |
| LPS | 0.01 µg/mL | 3000 ± 250 | 2800 ± 230 | 9500 ± 800 |
Data are represented as mean ± standard deviation from a representative experiment. Cells were stimulated for 18 hours.
Table 2: Effect of this compound on Human Monocyte-Derived Dendritic Cell (Mo-DC) Maturation
| Treatment | Concentration (µM) | CD40 MFI | CD86 MFI |
| Vehicle (DMSO) | - | 50 ± 8 | 80 ± 12 |
| This compound | 1 | 150 ± 20 | 250 ± 30 |
| This compound | 5 | 400 ± 35 | 600 ± 50 |
| This compound | 10 | 750 ± 60 | 1100 ± 90 |
| LPS | 0.1 µg/mL | 800 ± 70 | 1200 ± 100 |
Data are represented as Mean Fluorescence Intensity (MFI) ± standard deviation from a representative flow cytometry experiment. Cells were stimulated for 24 hours.
Table 3: Cytotoxicity of this compound on Murine Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 ± 5 |
| This compound | 1 | 98 ± 6 |
| This compound | 10 | 95 ± 7 |
| This compound | 50 | 92 ± 8 |
| This compound | 100 | 88 ± 9 |
Data are represented as a percentage of the vehicle control ± standard deviation from a representative MTT assay. Cells were incubated for 24 hours.
Experimental Protocols
Cell Culture
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize a C57BL/6 mouse according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Flush the bone marrow from both ends of the bones using a 27-gauge needle and a syringe filled with RPMI-1640 medium.
-
Create a single-cell suspension by gently passing the bone marrow through the syringe needle several times.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium as a source of M-CSF).
-
Plate the cells in non-tissue culture-treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days, adding fresh differentiation medium on day 4.
-
Harvest adherent macrophages by washing with PBS and incubating with ice-cold PBS containing 5 mM EDTA for 10-15 minutes, followed by gentle scraping.
Protocol 2: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from human buffy coats using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
Culture the purified monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.
-
Plate the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 5-7 days to allow differentiation into immature Mo-DCs. Add fresh medium with cytokines on day 3.
Key Experiments
Protocol 3: Cell Viability Assay (MTT)
-
Seed BMDMs or other target cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Cytokine Quantification (ELISA)
-
Seed BMDMs or Mo-DCs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.
-
Stimulate the cells with various concentrations of this compound or a positive control (e.g., LPS) for a specified time (e.g., 18-24 hours).
-
Collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA for the cytokines of interest (e.g., IL-6, TNF-α, IP-10) according to the manufacturer's instructions.
-
Briefly , coat a 96-well ELISA plate with the capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add diluted standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Protocol 5: Western Blot for TLR4 Signaling Pathway Activation
-
Seed BMDMs in a 6-well plate at a density of 2 x 10^6 cells/well.
-
Stimulate the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-IRF3, total IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 6: Flow Cytometry for Dendritic Cell Maturation Markers
-
Culture Mo-DCs as described in Protocol 2.
-
Stimulate the immature Mo-DCs with different concentrations of this compound for 24 hours. Include an unstimulated control and a positive control (e.g., LPS).
-
Harvest the cells by gentle pipetting.
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorescently labeled antibodies against CD40, CD86, and a viability dye for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix the cells with 1% paraformaldehyde if not analyzing immediately.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells to determine the Mean Fluorescence Intensity (MFI) of CD40 and CD86.
Visualizations
References
Application Note: Evaluating the Immunomodulatory Effects of 1Z105 on Bone Marrow-Derived Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages, key players in the innate immune system, are highly plastic cells that can adopt various functional phenotypes in response to microenvironmental cues.[1][2] Bone marrow-derived macrophages (BMDMs) provide a robust and reproducible primary cell model for studying macrophage biology and for evaluating the immunomodulatory properties of novel therapeutic compounds.[3][4][5][6] This application note describes a panel of cell-based assays to characterize the effects of a novel compound, 1Z105, on BMDM function. The described protocols provide a framework for assessing cytotoxicity, impact on cytokine production, phagocytic capacity, and modulation of key signaling pathways.
Principle of the Assays
This set of assays will quantify the in vitro effects of this compound on primary BMDMs. The workflow begins with the isolation and differentiation of macrophage precursors from murine bone marrow in the presence of Macrophage Colony-Stimulating Factor (M-CSF).[1][7][8] Once mature, these BMDMs are treated with this compound, and a series of functional assays are performed. These assays include:
-
Cell Viability Assay: To determine the cytotoxic potential of this compound.
-
Cytokine Production Assay: To measure the effect of this compound on the secretion of pro- and anti-inflammatory cytokines.[9][10]
-
Phagocytosis Assay: To assess the impact of this compound on the primary macrophage function of engulfing foreign particles.[11][12][13][14]
-
Western Blot Analysis: To investigate the molecular mechanism of this compound by examining its effect on relevant signaling pathways.[15][16][17][18]
Experimental Protocols
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.[7][8][19][20]
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
Procedure:
-
Euthanize a mouse according to institutional guidelines and sterilize the carcass with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Clean the bones by removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow into a sterile centrifuge tube using a syringe filled with DMEM.
-
Centrifuge the cell suspension and resuspend the pellet in BMDM culture medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or recombinant M-CSF).
-
Plate the cells in non-tissue culture-treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7-10 days, changing the medium every 3 days.[19]
-
After 7 days, adherent cells are differentiated macrophages and are ready for use in subsequent assays.
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[21]
Materials:
-
BMDMs cultured in a 96-well plate
-
This compound compound at various concentrations
-
MTS reagent
-
Phenazine ethosulfate (PES) solution
Procedure:
-
Plate BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 24-48 hours.
-
Add 20 µL of combined MTS/PES solution to each well.[21]
-
Incubate for 1-4 hours at 37°C.[21]
-
Measure the absorbance at 490 nm using a microplate reader.
Cytokine Production Assay (ELISA)
This protocol quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant.[9][22]
Materials:
-
BMDMs cultured in a 24-well plate
-
This compound compound
-
Lipopolysaccharide (LPS) (as a pro-inflammatory stimulus)
-
ELISA kit for the cytokine of interest
Procedure:
-
Plate BMDMs in a 24-well plate.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[9]
-
Collect the culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions.
Phagocytosis Assay
This protocol measures the ability of macrophages to phagocytose fluorescently labeled particles.[11][12][13][23]
Materials:
-
BMDMs cultured on glass coverslips in a 24-well plate
-
This compound compound
-
Fluorescently labeled zymosan particles or latex beads
-
Quenching solution (e.g., Trypan Blue)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Plate BMDMs on coverslips.
-
Treat with this compound for the desired time.
-
Add fluorescently labeled particles and incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells with cold PBS to stop phagocytosis.
-
Add quenching solution to quench the fluorescence of non-internalized particles.
-
Fix the cells and mount the coverslips on microscope slides with DAPI.
-
Visualize using a fluorescence microscope and quantify the number of internalized particles per cell.
Western Blot Analysis
This protocol detects specific proteins in cell lysates to analyze signaling pathway activation.[15][16][17][18]
Materials:
-
BMDMs cultured in a 6-well plate
-
This compound compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
Procedure:
-
Plate BMDMs in 6-well plates.
-
Treat with this compound and/or LPS for the indicated times.
-
Lyse the cells with RIPA buffer and determine the protein concentration.[17]
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
Data Presentation
Table 1: Effect of this compound on BMDM Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | X |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Effect of this compound on Cytokine Production in LPS-stimulated BMDMs
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | |||
| LPS | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) |
Table 3: Effect of this compound on Phagocytosis
| Treatment | Phagocytic Index (% of Control) | Standard Deviation |
| Control | 100 | X |
| This compound (1 µM) | ||
| This compound (10 µM) |
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on BMDMs.
Caption: Hypothetical signaling pathway showing this compound inhibiting NF-kB activation.
References
- 1. Isolation and Culture of Bone Marrow-Derived Macrophages from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone marrow-derived macrophages: development and regulation of differentiation markers by colony-stimulating factor and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophages derived from bone marrow modulate differentiation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the activation of mouse bone marrow-derived macrophages by the macrophage cytotoxicity factor (MCF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Isolation of BM Macrophage | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 8. Isolation and Culture of Bone Marrow-Derived Macrophages from Mice [jove.com]
- 9. Macrophage Inflammatory Assay [bio-protocol.org]
- 10. Cytokine profiling using monocytes/macrophages cultured on common biomaterials with a range of surface chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of macrophage phagocytosis: quantitative assays of phagosome formation and maturation using high-throughput fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrophage Phagocytosis - Creative Biolabs [macrophage.creative-biolabs.com]
- 13. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 14. criver.com [criver.com]
- 15. biocompare.com [biocompare.com]
- 16. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [bio-protocol.org]
- 20. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [en.bio-protocol.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Macrophage Phagocytosis Assay [protocols.io]
Application Notes and Protocols for In Vivo Dosing and Administration of 1Z105 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 1Z105, a synthetic Toll-like Receptor 4 (TLR4)/MD2 ligand, in murine models. The protocols and data presented are compiled from published research to guide the design and execution of relevant experiments.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that acts as a ligand for the TLR4/MD2 complex.[1][2] It activates downstream signaling pathways in a CD14-independent manner.[1][3] Studies have shown its efficacy in models of sterile inflammation and as a vaccine adjuvant, with a favorable safety profile.[1][4] this compound activates both MyD88-dependent and TRIF-dependent signaling pathways, leading to the induction of immune responses.[1][3]
Quantitative Data Summary
The following table summarizes the reported in vivo dosing parameters for this compound in mice.
| Parameter | Details | Reference(s) |
| Mouse Strain | C57BL/6 | [1][5] |
| Administration Routes | Intravenous (IV), Oral Gavage (PO), Intraperitoneal (IP) | [1][5] |
| Vehicle | 10% Dimethylsulfoxide (DMSO) in a suitable vehicle (e.g., saline) | [1][5] |
| Intravenous Dose | 0.5 µmol | [1][5] |
| Oral Gavage Dose | 1 µmol, 5 µmol | [1][5] |
| Intraperitoneal Dose | 0.5 µmol | [1][5] |
Signaling Pathway
This compound initiates an immune response by binding to the TLR4/MD2 complex on the cell surface. This binding event triggers a signaling cascade that is independent of the co-receptor CD14. The signal propagates through two primary downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, ultimately leading to the activation of transcription factors like NF-κB and IRF3 and the subsequent expression of inflammatory cytokines and type I interferons.
Figure 1: this compound Signaling Pathway. Diagram illustrating the CD14-independent activation of TLR4/MD2 by this compound, leading to MyD88- and TRIF-dependent downstream signaling.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mice based on published studies.
Preparation of this compound Dosing Solution
Materials:
-
This compound compound
-
Dimethylsulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.5 µmol or 1.0 µmol per mouse) and the number of animals.
-
Dissolve the calculated weight of this compound in a volume of DMSO that will constitute 10% of the final injection volume. For example, for a final injection volume of 100 µL, dissolve the compound in 10 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Add the appropriate volume of sterile saline or PBS to reach the final desired concentration and volume (e.g., add 90 µL of saline for a final 100 µL volume).
-
Vortex the final solution immediately before administration to ensure homogeneity.
Administration Protocols
Animal Model:
-
C57BL/6 mice are a commonly used strain for these studies.[1][5]
-
Ensure all animal procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC).
4.2.1. Oral Administration (Gavage)
Purpose: To assess the systemic effects of this compound following gastrointestinal absorption. This compound is known to be orally available.[1]
Materials:
-
Prepared this compound dosing solution (e.g., 1 µmol or 5 µmol in 10% DMSO).[1][5]
-
Animal gavage needles (20-22 gauge, flexible or rigid with a ball tip).
-
1 mL syringes.
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the desired volume of the this compound solution into the syringe. A typical gavage volume for an adult mouse is 100-200 µL.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
4.2.2. Intraperitoneal (IP) Injection
Purpose: For systemic administration with rapid absorption.
Materials:
-
Prepared this compound dosing solution (e.g., 0.5 µmol in 10% DMSO).[1][5]
-
Sterile syringes (1 mL) with 25-27 gauge needles.
Procedure:
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn, indicating incorrect placement.
-
Inject the solution (typically 100-200 µL) into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
4.2.3. Intravenous (IV) Injection
Purpose: For direct and immediate systemic circulation.
Materials:
-
Prepared this compound dosing solution (e.g., 0.5 µmol in 10% DMSO).[1][5]
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
Sterile insulin (B600854) syringes or 1 mL syringes with 27-30 gauge needles.
Procedure:
-
Place the mouse in a restrainer, exposing the tail.
-
Warm the tail using a heat lamp to dilate the lateral tail veins.
-
Swab the tail with an alcohol pad.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein.
-
Slowly inject the solution (typically < 200 µL). The solution should enter the vein with minimal resistance.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study with this compound.
Figure 2: In Vivo Experimental Workflow. A generalized workflow for conducting an in vivo study with this compound in mice.
Safety and Toxicity
Studies indicate that this compound has a good safety profile.[1]
-
Cytokine Induction: Oral or parenteral administration of this compound resulted in negligible or undetectable levels of circulating cytokines.[1]
-
Hepatotoxicity: No liver toxicity was observed in galatosamine-conditioned mice, a model sensitive to endotoxin-induced liver injury.[1]
-
General Tolerability: The compound was well-tolerated in mouse models of sterile inflammation.[1]
-
Reactogenicity: When used as a vaccine adjuvant via intramuscular injection, this compound (in combination with 1V270) was found to be less reactogenic than a squalene-based adjuvant.[4]
Researchers should always perform initial dose-ranging and toxicity studies for their specific experimental model and conditions to establish the maximum tolerated dose (MTD).[6][7]
Conclusion
This compound is a versatile research compound for in vivo studies in mice, with established protocols for oral, intraperitoneal, and intravenous administration. Its ability to activate TLR4 signaling in a CD14-independent manner and its favorable safety profile make it a valuable tool for investigating sterile inflammation, vaccine adjuvant effects, and other immune-related phenomena. The protocols and data provided herein serve as a foundation for the development of robust and reproducible in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TLR4/MD2 ligand | Probechem Biochemicals [probechem.com]
- 3. pnas.org [pnas.org]
- 4. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Early toxicology signal generation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 1Z105 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
1Z105 is a novel, synthetic, and orally bioavailable small molecule that acts as a ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex.[1][2] It has been shown to modulate the immune response by desensitizing cells to subsequent TLR activation.[1] Accurate preparation of a this compound stock solution is the first critical step for reliable and reproducible in vitro and in vivo experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its excellent solubilizing properties for many organic compounds.[2]
This document provides a comprehensive guide for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Quantitative Data
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The table below summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆N₄O₂S | [1][2] |
| Molecular Weight | 446.57 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a widely used starting point for subsequent dilutions to desired working concentrations for various cellular and molecular assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations: Before weighing, ensure the this compound powder has equilibrated to room temperature to avoid condensation. Perform all handling of the compound and DMSO in a chemical fume hood.
-
Weighing this compound: Accurately weigh out 4.47 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM (0.010 mol/L) solution in 1 mL (0.001 L):
-
Moles = Concentration (mol/L) x Volume (L) = 0.010 mol/L x 0.001 L = 0.00001 mol
-
Mass (g) = Moles (mol) x Molecular Weight ( g/mol ) = 0.00001 mol x 446.57 g/mol = 0.0044657 g = 4.47 mg
-
-
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Mechanism of Action: TLR4 Signaling Pathway
This compound functions as a ligand for the TLR4/MD2 complex, which is a key initiator of the innate immune response. Activation of TLR4 triggers two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of type I interferons and other inflammatory mediators.
The following diagram provides a simplified overview of the TLR4 signaling cascade.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMSO can facilitate the absorption of other chemicals through the skin. Therefore, exercise caution to avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
Conclusion
The protocol and information provided in this document offer a standardized method for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines will help ensure the accuracy and consistency of experimental results in research and drug development applications involving this novel TLR4/MD2 ligand.
References
Application Notes and Protocols for 1Z105 Gavage Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of 1Z105, a novel synthetic Toll-Like Receptor 4/MD2 (TLR4/MD2) ligand, in murine models. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a small molecule that acts as a specific agonist for the TLR4/MD2 complex.[1] It activates both MyD88-dependent and TRIF-dependent signaling pathways in a CD14-independent manner. Notably, this compound has demonstrated oral bioavailability, making it a promising candidate for various therapeutic applications, including the attenuation of sterile inflammation and as a vaccine adjuvant.[1] Studies have shown that orally administered this compound can effectively prevent arthritis in an autoantibody-driven murine model and protect against lethal liver damage in lipopolysaccharide-treated, galactosamine-conditioned mice.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in murine models.
Table 1: Pharmacokinetics of this compound in C57BL/6 Mice after Oral Gavage [2]
| Dose (mmol) | Time Post-Administration (minutes) | Mean Serum Concentration (µM) ± SEM |
| 1 | 5 | ~1.5 ± 0.2 |
| 1 | 30 | ~2.5 ± 0.3 |
| 1 | 60 | ~2.8 ± 0.4 |
| 1 | 120 | ~1.8 ± 0.2 |
| 1 | 180 | ~1.0 ± 0.1 |
| 5 | 60 | ~7.5 ± 1.0 |
Data extrapolated from graphical representations in the source publication.
Table 2: In Vivo Efficacy of Oral this compound Administration in C57BL/6 Mice
| Model | This compound Dose (mmol) | Outcome Measure | Result |
| LPS-induced Inflammation[2] | 1 | Serum IL-6 levels 2 hours post-LPS challenge | Significant reduction compared to vehicle |
| LPS-induced Inflammation[2] | 5 | Serum IL-6 levels 2 hours post-LPS challenge | Dose-dependent, significant reduction compared to vehicle |
| Autoantibody-driven Arthritis | Not specified | Arthritis symptoms (inflammation, bone erosion, cartilage damage) | Significant reduction in symptoms |
Table 3: Safety Profile of this compound in Murine Models
| Parameter | Observation |
| Circulating Cytokines | Undetectable or negligible levels induced by oral or parenteral doses |
| Hepatotoxicity | No hepatotoxicity observed in galactosamine-conditioned mice |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol outlines the procedure for the safe and effective oral administration of this compound to mice using a gavage needle.
Materials:
-
This compound compound
-
Vehicle (e.g., 10% Dimethyl sulfoxide (B87167) (DMSO) in sterile water)[2]
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, curved, with a rounded tip)[3]
-
Syringes (1 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Handling and Restraint:
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Gently handle the mice to minimize stress.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[3]
-
-
Preparation of this compound Solution:
-
Gavage Needle Measurement:
-
Before the first administration to a cohort, measure the appropriate length for gavage needle insertion. This is typically from the corner of the mouse's mouth to the last rib.[4] Mark the needle to ensure consistent and safe insertion depth.
-
-
Administration:
-
Attach the syringe containing the this compound solution to the gavage needle.
-
With the mouse securely restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Carefully advance the needle along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-administration.[5]
-
Protocol 2: Pharmacokinetic Analysis of this compound
This protocol describes the collection of blood samples for pharmacokinetic analysis following this compound administration.
Procedure:
-
Administer this compound to C57BL/6 mice via oral gavage as described in Protocol 1.[2]
-
At specified time points (e.g., 5, 30, 60, 120, and 180 minutes post-administration), collect blood samples.[2]
-
Blood can be collected via standard methods such as tail vein, saphenous vein, or terminal cardiac puncture, in accordance with IACUC protocols.
-
Process the blood to separate serum.
-
Analyze the serum concentrations of this compound using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Visualizations
Caption: Experimental workflow for this compound gavage administration in murine models.
Caption: Simplified signaling pathway of this compound via the TLR4/MD2 complex.
References
- 1. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Release Following 1Z105 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
1Z105 is a synthetic small molecule that acts as a specific ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex.[1] Unlike lipopolysaccharide (LPS), the canonical TLR4 agonist, this compound activates TLR4 signaling in a CD14-independent manner.[1][2] This activation triggers both the MyD88-dependent and TRIF-dependent downstream signaling pathways, leading to the production and release of a wide range of cytokines and chemokines.[1] The evaluation of this cytokine release is critical for understanding the immunomodulatory properties of this compound and for assessing its potential as a vaccine adjuvant or therapeutic agent.
These application notes provide a comprehensive guide for measuring cytokine release in human peripheral blood mononuclear cells (PBMCs) following treatment with this compound. The protocols detailed below cover the isolation of PBMCs, the in vitro cytokine release assay, and the quantification of a panel of relevant cytokines using a multiplex bead-based immunoassay.
Signaling Pathway of this compound
This compound directly binds to the TLR4/MD2 complex on the surface of immune cells, such as monocytes and dendritic cells within the PBMC population. This binding event induces a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins and the initiation of two distinct signaling cascades:
-
MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and MAPK signaling, resulting in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]
-
TRIF-Dependent Pathway: Activation of this pathway results in the phosphorylation of IRF3 and the subsequent production of Type I interferons (e.g., IFN-β) and other inflammatory mediators like IP-10 (CXCL10).[3][4]
The ability of this compound to engage both pathways contributes to its potent and broad-spectrum immunomodulatory activity.
Data Presentation
The following tables summarize illustrative quantitative data on the dose-dependent release of key cytokines from human PBMCs following a 24-hour treatment with this compound. This data is representative of expected results from the protocols described below.
Table 1: Pro-inflammatory Cytokine Release Profile
| This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-12p70 (pg/mL) |
| 0 (Vehicle) | 15 ± 5 | 50 ± 12 | 10 ± 4 | 5 ± 2 |
| 0.1 | 250 ± 45 | 1500 ± 210 | 120 ± 25 | 30 ± 8 |
| 1 | 800 ± 110 | 5000 ± 650 | 450 ± 60 | 150 ± 30 |
| 10 | 1500 ± 250 | 12000 ± 1500 | 900 ± 120 | 350 ± 50 |
| LPS (1 µg/mL) | 2000 ± 300 | 15000 ± 2000 | 1100 ± 150 | 400 ± 60 |
Data are presented as mean ± standard deviation.
Table 2: T-cell and Anti-inflammatory Cytokine Release Profile
| This compound Conc. (µM) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-10 (pg/mL) |
| 0 (Vehicle) | 10 ± 4 | 5 ± 2 | 20 ± 6 |
| 0.1 | 150 ± 30 | 50 ± 10 | 100 ± 20 |
| 1 | 500 ± 80 | 200 ± 40 | 400 ± 70 |
| 10 | 1200 ± 180 | 550 ± 90 | 900 ± 130 |
| LPS (1 µg/mL) | 1500 ± 220 | 600 ± 100 | 1100 ± 160 |
Data are presented as mean ± standard deviation.
Table 3: Chemokine and Type I Interferon Response
| This compound Conc. (µM) | IP-10 (CXCL10) (pg/mL) | MCP-1 (CCL2) (pg/mL) | IFN-β (pg/mL) |
| 0 (Vehicle) | 100 ± 25 | 200 ± 40 | 15 ± 5 |
| 0.1 | 1500 ± 250 | 800 ± 120 | 100 ± 20 |
| 1 | 6000 ± 900 | 3000 ± 450 | 450 ± 70 |
| 10 | 15000 ± 2200 | 8000 ± 1100 | 1000 ± 150 |
| LPS (1 µg/mL) | 18000 ± 2500 | 10000 ± 1400 | 1200 ± 180 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required to measure cytokine release after this compound treatment.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with an excess of PBS and centrifuge at 250 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion. Cell viability should be >95%.
Protocol 2: In Vitro Cytokine Release Assay
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
Vehicle control (e.g., DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
CO2 incubator
Procedure:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Add 20 µL of the this compound dilutions, vehicle control, or LPS (final concentration 1 µg/mL) to the respective wells in triplicate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until cytokine analysis.
Protocol 3: Multiplex Bead-Based Cytokine Immunoassay (Luminex)
Materials:
-
Commercially available multiplex cytokine bead-based assay kit (e.g., from Millipore, Bio-Rad, or Thermo Fisher Scientific) including:
-
Antibody-coupled magnetic beads
-
Detection antibodies
-
Streptavidin-Phycoerythrin (SAPE)
-
Assay buffer
-
Wash buffer
-
Cytokine standards
-
-
Collected cell culture supernatants
-
Luminex instrument and software
Procedure:
-
Prepare the cytokine standards according to the kit manufacturer's instructions to generate a standard curve.
-
Add 25 µL of assay buffer to each well of the 96-well filter plate provided with the kit.
-
Add 25 µL of the prepared standards, quality controls, and thawed supernatant samples to the appropriate wells.
-
Vortex the antibody-coupled magnetic bead solution and add 25 µL to each well.
-
Seal the plate and incubate with shaking on a plate shaker for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate twice with 200 µL of wash buffer per well using a magnetic plate washer.
-
Add 25 µL of the detection antibody cocktail to each well.
-
Seal the plate and incubate with shaking for 1 hour at room temperature.
-
Add 25 µL of Streptavidin-Phycoerythrin (SAPE) to each well.
-
Seal the plate and incubate with shaking for 30 minutes at room temperature.
-
Wash the plate twice with 200 µL of wash buffer per well.
-
Resuspend the beads in 150 µL of sheath fluid.
-
Acquire the data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the detailed characterization of cytokine release induced by this compound. By following these methodologies, researchers can obtain reliable and reproducible data to advance the understanding of this compound's immunological effects and to support its development for various therapeutic and prophylactic applications. The provided illustrative data serves as a guide for expected outcomes and can aid in experimental design and data interpretation.
References
- 1. CD14 dependence of TLR4 endocytosis and TRIF signaling displays ligand specificity and is dissociable in endotoxin tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A TLR4-independent critical role for CD14 in intracellular LPS sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network Viewer for NDEx [ndexbio.org]
- 4. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Cells Treated with 1Z105
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of 1Z105, a synthetic small-molecule agonist of the Toll-like Receptor 4 (TLR4)/MD2 complex.[1][2] this compound is a valuable tool in immunology and vaccine development, known for its ability to activate innate immune signaling pathways in a CD14-independent manner.[1][3] It engages both the MyD88-dependent and TRIF-dependent pathways, leading to robust immune cell activation.[1][3] Flow cytometry is an indispensable technique for dissecting these responses at the single-cell level. This document outlines detailed protocols for assessing TLR4 internalization, dendritic cell maturation, apoptosis, and cell cycle progression in response to this compound treatment.
Introduction to this compound
This compound is a substituted pyrimido[5,4-b]indole that acts as a specific ligand for the TLR4-MD2 complex.[4] Unlike lipopolysaccharide (LPS), its activity does not require the co-receptor CD14, allowing it to directly induce TLR4 dimerization and subsequent downstream signaling.[3] This activation leads to the recruitment of adaptor proteins MyD88 and TRIF, culminating in the activation of key transcription factors such as NF-κB and IRF3.[3] Consequently, this compound stimulates the production of pro-inflammatory cytokines and enhances the antigen-presenting functions of cells like dendritic cells (DCs).[3][5] Its utility as a vaccine adjuvant has been demonstrated, where it helps induce balanced Th1 and Th2-type immune responses.[4][6]
Flow cytometry is a powerful platform for quantifying the effects of this compound, enabling multi-parameter analysis of heterogeneous cell populations. It allows researchers to measure changes in protein expression, cell viability, and cell cycle status, providing critical insights into the compound's mechanism of action.
Key Flow Cytometry Applications and Protocols
The following sections detail standardized protocols for investigating the cellular response to this compound.
Analysis of TLR4 Surface Expression (Internalization Assay)
This assay quantifies the this compound-induced endocytosis of the TLR4 receptor, a key step in the activation of the TRIF-dependent signaling pathway.[3]
Experimental Protocol:
-
Cell Preparation:
-
Seed murine bone marrow-derived macrophages (BMDMs) or other TLR4-expressing cells (e.g., THP-1 monocytes) in a 6-well plate at a density of 1 x 10⁶ cells/well and culture overnight.
-
-
This compound Treatment:
-
Treat cells with this compound (a typical concentration is 5 µM) for various time points (e.g., 0, 30, 60, 90 minutes).[3] Include an untreated control group.
-
-
Cell Harvesting:
-
Gently scrape the cells, transfer to FACS tubes, and wash once with ice-cold PBS containing 2% FBS (FACS Buffer). Centrifuge at 400 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
Add a fluorochrome-conjugated anti-TLR4/MD2 antibody (e.g., PE-conjugated) at the manufacturer's recommended concentration.
-
As a negative control, stain a separate tube of untreated cells with a corresponding isotype control antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells twice with FACS Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Acquire data on a flow cytometer.
-
Analyze the Mean Fluorescence Intensity (MFI) of the TLR4 signal. A decrease in MFI over time in this compound-treated cells indicates receptor internalization.
-
Data Presentation:
| Treatment | Time Point (min) | Mean Fluorescence Intensity (MFI) of TLR4 |
| Untreated | 0 | 15,000 ± 850 |
| This compound (5 µM) | 30 | 11,200 ± 730 |
| This compound (5 µM) | 60 | 7,500 ± 560 |
| This compound (5 µM) | 90 | 4,800 ± 420 |
| Isotype Control | 0 | 150 ± 30 |
Table 1: Example data summarizing TLR4 surface expression on macrophages following this compound treatment. Values are represented as mean ± SD.
Dendritic Cell (DC) Maturation Assay
This protocol assesses the ability of this compound to induce the maturation of DCs, a critical function for its role as a vaccine adjuvant. Maturation is characterized by the upregulation of co-stimulatory molecules like CD40 and CD86.[5]
Experimental Protocol:
-
Cell Preparation:
-
Generate murine bone marrow-derived dendritic cells (BMDCs) or use a DC cell line. Seed at 5 x 10⁵ cells/well in a 12-well plate.
-
-
This compound Treatment:
-
Treat cells with this compound (e.g., 2 µM) or a positive control (e.g., LPS at 100 ng/mL) for 24 hours.[5] Include an untreated vehicle control.
-
-
Cell Harvesting:
-
Collect cells, transfer to FACS tubes, and wash once with FACS Buffer.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing an Fc block antibody to prevent non-specific binding. Incubate for 10 minutes at 4°C.
-
Add a cocktail of fluorochrome-conjugated antibodies: anti-CD11c (to gate on DCs), anti-CD40, and anti-CD86.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash cells twice, resuspend in 300-500 µL of FACS Buffer, and acquire data.
-
Gate on the CD11c-positive population and analyze the percentage of cells expressing CD40 and CD86, as well as their MFI.
-
Data Presentation:
| Treatment | % CD11c+CD40+ Cells | % CD11c+CD86+ Cells |
| Untreated | 8.5 ± 1.2 | 15.3 ± 2.1 |
| This compound (2 µM) | 65.2 ± 4.5 | 78.9 ± 5.3 |
| LPS (100 ng/mL) | 70.1 ± 3.9 | 82.4 ± 4.8 |
Table 2: Example data showing the percentage of mature (CD40+ and CD86+) dendritic cells after 24-hour treatment. Values are represented as mean ± SD.
Apoptosis Analysis via Annexin V & Propidium Iodide (PI) Staining
This assay determines the cytotoxic profile of this compound by distinguishing between viable, apoptotic, and necrotic cells. Studies have indicated that this compound has a favorable safety profile with a lack of toxicity.[1]
Experimental Protocol:
-
Cell Preparation and Treatment:
-
Seed cells (e.g., macrophages or DCs) at 5 x 10⁵ cells/well in a 12-well plate.
-
Treat with a range of this compound concentrations for 24 or 48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Transfer to FACS tubes and centrifuge at 400 x g for 5 minutes.
-
-
Staining:
-
Acquisition and Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash cells after staining.
-
Analyze immediately on a flow cytometer.
-
Quantify the cell populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated | 95.1 ± 2.4 | 2.5 ± 0.6 | 2.4 ± 0.5 |
| This compound (5 µM) | 94.5 ± 2.8 | 3.1 ± 0.8 | 2.4 ± 0.7 |
| Staurosporine (1 µM) | 15.7 ± 3.1 | 55.4 ± 4.2 | 28.9 ± 3.8 |
Table 3: Example data from an apoptosis assay after 24-hour treatment. Values are represented as mean ± SD.
Cell Cycle Analysis
This protocol is used to investigate the effect of this compound on cell proliferation by analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
Experimental Protocol:
-
Cell Preparation and Treatment:
-
Seed a proliferating cell line (e.g., splenocytes, B-cells) at 1 x 10⁶ cells in a 6-well plate.
-
Synchronize cells if desired. Treat with this compound for a relevant duration (e.g., 24 hours). Include appropriate controls.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Acquire data on a flow cytometer using a linear scale for the PI signal.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated | 65.4 ± 3.1 | 22.1 ± 2.5 | 12.5 ± 1.9 |
| This compound (2 µM) | 45.2 ± 2.8 | 38.9 ± 3.3 | 15.9 ± 2.1 |
Table 4: Example data showing cell cycle distribution after 24-hour treatment with this compound, suggesting an increase in proliferation. Values are represented as mean ± SD.
Visualized Pathways and Workflows
Caption: this compound binds TLR4/MD2, activating MyD88 and TRIF pathways.
Caption: Experimental workflow for assessing DC maturation via flow cytometry.
Caption: Quadrant analysis for Annexin V and Propidium Iodide (PI) staining.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TLR4/MD2 ligand | Probechem Biochemicals [probechem.com]
- 3. pnas.org [pnas.org]
- 4. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for 1Z105 Formulation for Intramuscular Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
1Z105 is a synthetic, small-molecule agonist of the Toll-like receptor 4 (TLR4)/MD2 complex, belonging to the pyrimido[5,4-b]indole class of compounds.[1] It has garnered significant interest as a potential vaccine adjuvant and immunomodulator due to its ability to activate innate immune responses.[1] Specifically, this compound activates both MyD88-dependent and TRIF-dependent signaling pathways in a CD14-independent manner.[2][3] This document provides detailed application notes and protocols for the formulation of this compound for intramuscular (IM) injection, based on available preclinical data. It is intended to guide researchers in the preparation and use of this compound for in vivo studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Data | Reference |
| Chemical Class | Substituted pyrimido[5,4-b]indole | [1] |
| Mechanism of Action | TLR4/MD2 ligand | [1][4] |
| Signaling Pathway | MyD88 and TRIF-dependent | [2] |
| CD14 Dependence | Independent | [2][3] |
Table 2: Preclinical Pharmacokinetics of this compound in C57BL/6 Mice
| Route of Administration | Dose | Vehicle | Serum Concentration (Time Point) | Reference |
| Intravenous (IV) | 0.5 mmol | 10% Dimethylsulfoxide (DMSO) | Not explicitly stated in snippets | [5] |
| Oral (Gavage) | 1 mmol | 10% Dimethylsulfoxide (DMSO) | Not explicitly stated in snippets | [5] |
| Oral (Gavage) | Indicated doses | Not specified | Dose-dependent increase at 1 hour | [5] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for the intramuscular route are not available in the provided search results.
Table 3: In Vivo Cytokine Induction in C57BL/6 Mice (2 hours post-administration)
| Route of Administration | Dose | Cytokine Levels (IL-6, TNFα, IP-10) | Reference |
| Intraperitoneal (IP) | 0.5 mmol | Negligible levels of circulating cytokines | [2] |
| Oral (Gavage) | 1 or 5 mmol | Undetectable or negligible levels of circulating cytokines | [2] |
Table 4: Safety and Toxicology Profile of this compound
| Study | Observation | Conclusion | Reference |
| Hepatotoxicity in galactosamine-conditioned mice | Did not induce hepatotoxicity | Good safety profile | [2] |
| Reactogenicity (as a vaccine adjuvant, IM) | Less reactogenic than a squalene-based adjuvant (AddaVax) | Excellent safety profile | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intramuscular Injection (Representative Protocol)
Objective: To prepare a sterile solution of this compound suitable for intramuscular administration in preclinical models.
Disclaimer: The following protocol is a representative example based on available data for other administration routes and general practices for preclinical formulations. Optimization may be required based on the specific experimental needs and further solubility/stability studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, based on formulations for other routes, a 10% DMSO solution was used.[5] Ensure complete dissolution.
-
-
Dilution to Final Concentration:
-
Calculate the volume of the this compound stock solution required to achieve the desired final concentration for injection.
-
In a sterile vial, dilute the this compound stock solution with sterile saline to the final desired volume. For example, if the final desired DMSO concentration in the injection is ≤10%, adjust the saline volume accordingly.
-
-
Sterilization:
-
Sterilize the final this compound formulation by passing it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
-
Quality Control (Recommended):
-
Visually inspect the final solution for any particulates or precipitation.
-
Measure the pH of the final formulation to ensure it is within a physiologically acceptable range for intramuscular injection (typically pH 5-8).
-
If possible, confirm the concentration of this compound in the final formulation using a suitable analytical method (e.g., HPLC).
-
-
Storage:
-
Store the prepared formulation at an appropriate temperature (e.g., 2-8°C) and protect it from light. The stability of the formulation under these conditions should be determined empirically.
-
Protocol 2: In Vivo Efficacy Study in a Murine Arthritis Model
Objective: To evaluate the efficacy of intramuscularly administered this compound in a preclinical model of arthritis.
Model: Autoantibody-driven murine model of arthritis.[2]
Materials:
-
Prepared this compound formulation (from Protocol 1)
-
Vehicle control (e.g., 10% DMSO in saline)
-
Arthritis induction reagents (e.g., autoantibodies)
-
C57BL/6 mice
-
Syringes and needles for intramuscular injection and arthritis induction
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
-
Arthritis Induction: Induce arthritis in the mice according to the established protocol for the autoantibody-driven model.
-
Treatment Administration:
-
Divide the mice into treatment and control groups (n ≥ 3 per group).
-
Administer the this compound formulation intramuscularly to the treatment group at the desired dose.
-
Administer the vehicle control intramuscularly to the control group.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of arthritis, such as paw swelling and redness.
-
At the end of the study, sacrifice the animals and collect tissues (e.g., joints) for histological analysis.
-
Assess histological signs of inflammation, bone erosion, and cartilage damage.[5]
-
-
Data Analysis:
-
Statistically analyze the differences in arthritis scores and histological parameters between the treatment and control groups.
-
Protocol 3: Pharmacokinetic Analysis of this compound
Objective: To determine the pharmacokinetic profile of this compound following intramuscular administration in mice.
Materials:
-
Prepared this compound formulation (from Protocol 1)
-
C57BL/6 mice (n=3 per time point)
-
Syringes and needles for intramuscular injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
LC-MS/MS or other suitable analytical equipment
Procedure:
-
Dosing: Administer a single intramuscular dose of the this compound formulation to a cohort of mice.
-
Blood Sampling:
-
At predetermined time points (e.g., 5, 30, 60, 120, 180 minutes post-administration), collect blood samples from a subset of mice (n=3 per time point).[5]
-
Process the blood samples to obtain serum or plasma.
-
-
Sample Analysis:
-
Measure the concentration of this compound in the serum/plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the concentration-time data.
-
Visualizations
Caption: Workflow for the preparation of this compound intramuscular formulation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Injectable Formulation Delivery | Pion, Inc. [pion-inc.com]
- 5. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Oral Bioavailability of 1Z105 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1Z105 is a novel synthetic small molecule that acts as a specific ligand for the Toll-Like Receptor 4 (TLR4)-MD2 complex.[1] As a TLR4 agonist, this compound has demonstrated potential as a vaccine adjuvant and a modulator of inflammatory responses.[1] Understanding its pharmacokinetic profile, particularly its oral bioavailability, is crucial for preclinical and clinical development. This document provides detailed application notes and protocols for assessing the oral bioavailability of this compound in murine pharmacokinetic studies.
Data Presentation
The following tables summarize the quantitative data from a pharmacokinetic study of this compound in C57BL/6 mice. The study compared serum concentrations of this compound following a single intravenous (IV) or oral (PO) dose.
Table 1: Serum Concentration of this compound Following Intravenous (IV) Administration
| Time Point (minutes) | Mean Serum Concentration (µM) ± SEM |
| 5 | 15.2 ± 2.1 |
| 30 | 5.8 ± 1.3 |
| 60 | 2.1 ± 0.5 |
| 120 | 0.8 ± 0.2 |
| 180 | 0.4 ± 0.1 |
| Data extracted from a study in C57BL/6 mice (n=3) administered 0.5 µmol of this compound intravenously.[1] |
Table 2: Serum Concentration of this compound Following Oral (PO) Administration
| Time Point (minutes) | Mean Serum Concentration (µM) ± SEM |
| 5 | 0.2 ± 0.1 |
| 30 | 1.8 ± 0.4 |
| 60 | 2.5 ± 0.6 |
| 120 | 1.1 ± 0.3 |
| 180 | 0.6 ± 0.2 |
| Data extracted from a study in C57BL/6 mice (n=3) administered 1 µmol of this compound by oral gavage.[1] |
Table 3: Estimated Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (0.5 µmol) | Oral (1 µmol) |
| Cmax (µM) | ~15.2 | ~2.5 |
| Tmax (minutes) | 5 | 60 |
| AUC (µM*min) | To be calculated | To be calculated |
| Oral Bioavailability (%) | - | To be calculated |
| Cmax and Tmax are estimated from the provided serum concentration data.[1] AUC (Area Under the Curve) and Oral Bioavailability require further calculation based on the full concentration-time profile. Oral bioavailability is determined by comparing the dose-normalized AUC from oral administration to the dose-normalized AUC from intravenous administration. |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is a poorly water-soluble compound. A common approach for its formulation in preclinical studies is the use of a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For the cited study, a 10% DMSO in saline solution was used.[1]
-
Vortex the solution until the this compound is fully dissolved.
-
Slowly add the sterile saline to the DMSO concentrate to reach the final desired concentration and a final DMSO concentration of 10% or less to minimize toxicity.
-
Vortex the final formulation to ensure homogeneity.
-
Prepare the formulation fresh on the day of the experiment.
In Vivo Pharmacokinetic Study in Mice
This protocol describes the procedures for intravenous and oral administration of this compound to mice and subsequent blood sample collection.
Animal Model:
-
C57BL/6 mice, 8-12 weeks old. A group size of at least 3 mice per time point or per group for serial sampling is recommended.[1]
Intravenous (IV) Administration Protocol:
-
Accurately weigh each mouse to determine the correct injection volume.
-
Load the this compound formulation into a sterile syringe fitted with an appropriate needle (e.g., 27-30 gauge).
-
Place the mouse in a restraining device to expose the lateral tail vein.
-
Administer a single bolus injection of the this compound formulation into the lateral tail vein. The cited study used a 0.5 µmol dose.[1]
Oral Gavage (PO) Administration Protocol:
-
Accurately weigh each mouse to determine the correct gavage volume.
-
Load the this compound formulation into a sterile syringe fitted with a ball-tipped gavage needle (e.g., 18-20 gauge for adult mice).
-
Gently restrain the mouse and insert the gavage needle into the mouth, advancing it along the upper palate into the esophagus.
-
Slowly administer the this compound formulation directly into the stomach. The cited study used a 1 µmol dose.[1]
Blood Sampling Protocol:
-
At predetermined time points (e.g., 5, 30, 60, 120, and 180 minutes post-dose), collect blood samples.[1]
-
For terminal blood collection, anesthesia followed by cardiac puncture is recommended to obtain a larger volume.
-
For serial blood sampling from the same animal, the saphenous or submandibular vein can be used.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in mouse plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (a structurally similar compound not present in the sample) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method (Example Conditions for an Indole-based Compound):
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be optimized.
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR4 signaling pathway activated by this compound.
Caption: Experimental workflow for pharmacokinetic assessment of this compound.
References
Application Notes and Protocols for 1Z105 Compound
Subject: Long-Term Storage and Stability of 1Z105 Compound
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed literature and supplier data do not contain specific long-term stability studies for the this compound compound. The following information is based on general best practices for handling and storing research-grade small molecules and protocols derived from published studies involving this compound. It is strongly recommended that users perform their own stability assessments for long-term storage under their specific laboratory conditions.
Introduction
This compound is a synthetic, small-molecule ligand of Toll-like receptor 4 (TLR4) that acts as an agonist. It is a substituted pyrimido[5,4-b]indole that activates TLR4 signaling in a CD14-independent manner.[1] this compound has been shown to engage both the MyD88-dependent and TRIF-dependent signaling pathways, leading to the activation of NF-κB and IRF3.[1] Its potential applications include use as a vaccine adjuvant and as a modulator of sterile inflammation. Given its use in preclinical research, understanding its proper storage and handling is critical to ensure experimental reproducibility and the integrity of the compound.
Recommended Storage and Handling
While specific long-term stability data for this compound is not available, general guidelines for similar chemical compounds from suppliers suggest the following storage conditions.
Solid Form:
-
Storage Temperature: For long-term storage, it is recommended to store the solid compound at -20°C.
-
Packaging: Keep in a tightly sealed container to prevent moisture absorption.
-
Light Sensitivity: Protect from light.
-
General Stability: Many solid compounds are stable for extended periods when stored under these conditions. Short periods at room temperature, such as during shipping, are generally not expected to significantly affect the product's quality.
Solutions:
-
Solvent: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.
-
Storage of Stock Solutions: It is advisable to prepare concentrated stock solutions in a suitable solvent like DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3]
-
Stability of Stock Solutions: Stock solutions in DMSO are generally stable for up to one month when stored at -20°C and for longer periods (e.g., one year) at -80°C.[2][4][5] However, it is best practice to prepare fresh aqueous dilutions from the stock solution for each experiment.
-
Aqueous Solutions: Aqueous solutions of many small molecules are less stable and should be prepared fresh before use. They are generally not recommended for long-term storage.
Quantitative Data Summary
The following tables summarize quantitative data related to the use of this compound in various experimental settings, as reported in the literature.
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Value | Cell Type | Assay | Reference |
| Concentration | 5 µM | Murine Bone Marrow-Derived Macrophages (BMDMs) | Cytokine Production | [6] |
| Concentration | 10 µM | Murine Bone Marrow-Derived Macrophages (BMDMs) | TLR4 Endocytosis Assay | [7] |
| Concentration | 2.5 µM | Murine Bone Marrow-Derived Macrophages (BMDMs) | TLR Desensitization Assay | [6] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Route of Administration | Purpose | Reference |
| Dose | 0.5 mmol | C57BL/6 Mice | Intraperitoneal Injection | Cytokine Induction | [6] |
| Dose | 1 or 5 mmol | C57BL/6 Mice | Gavage | Cytokine Induction & Pharmacokinetics | [6] |
Experimental Protocols
Protocol for In Vitro TLR4 Activation Assay
This protocol describes a general method for assessing the activation of TLR4 signaling by this compound in murine bone marrow-derived macrophages (BMDMs).
Materials:
-
This compound compound
-
DMSO (cell culture grade)
-
Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Complete RPMI 1640 medium (containing 10% FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve solid this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Plate BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI 1640 medium.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator overnight to allow them to adhere.
-
-
Cell Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock solution in complete RPMI 1640 medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.1%) to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Analysis of Cytokine Production:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the culture supernatants.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol for In Vivo Administration
This protocol provides a general guideline for the administration of this compound to mice for studying its in vivo effects. All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile PBS, or a suitable formulation for oral gavage)
-
C57BL/6 mice
-
Syringes and needles for injection or gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
For intraperitoneal (i.p.) injection, this compound can be formulated in a sterile vehicle such as PBS. The final concentration should be calculated based on the desired dose and the injection volume.
-
For oral gavage, this compound may require a specific formulation to ensure solubility and bioavailability. This may involve suspending the compound in a vehicle like corn oil.
-
The dosing solution should be prepared fresh on the day of the experiment.
-
-
Animal Dosing:
-
Administer the prepared this compound solution to the mice via the chosen route (i.p. injection or oral gavage).
-
The volume of administration should be appropriate for the size of the animal (e.g., 100-200 µL for i.p. injection in mice).
-
A control group of animals should receive the vehicle only.
-
-
Post-Dosing Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
At a predetermined time point after dosing (e.g., 2 hours for cytokine analysis), collect blood samples via a suitable method (e.g., retro-orbital bleeding, cardiac puncture under terminal anesthesia).
-
Process the blood to obtain serum or plasma, which can then be analyzed for cytokine levels or for pharmacokinetic studies.
-
Visualizations
Signaling Pathway of this compound
Caption: TLR4 signaling pathway activated by this compound.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro cytokine production assay.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4 endocytosis and endosomal TLR4 signaling are distinct and independent outcomes of TLR4 activation | EMBO Reports [link.springer.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1Z105 Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the small molecule 1Z105 in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in an aqueous buffer, but it precipitated out of solution. What are the common causes for this?
Precipitation of this compound in aqueous buffers can be attributed to several factors. The primary reasons include:
-
Exceeding Solubility Limit: Every compound has a maximum solubility in a given solvent system. If the concentration of this compound surpasses this limit in your aqueous buffer, it will precipitate. This compound is known to be soluble in organic solvents like DMSO[1]. When a concentrated DMSO stock of this compound is diluted into an aqueous buffer, the final concentration may still be too high for it to remain in solution.
-
Buffer Composition and pH: The composition of your buffer, including its pH and the presence of certain salts, can significantly impact the solubility of this compound. As an organic molecule, its charge state can be influenced by the pH of the solution, which in turn affects its solubility.
-
Temperature: Temperature can influence solubility. While the effect can vary, sudden changes in temperature, such as moving a solution from room temperature to a colder environment (e.g., 4°C), can decrease the solubility of some compounds and lead to precipitation.
-
"Salting Out" Effect: High concentrations of salts in the buffer can decrease the solubility of nonpolar molecules like this compound, causing them to precipitate. This is a common phenomenon with phosphate (B84403) buffers at high organic solvent concentrations[2].
-
Interaction with Other Components: Components in your experimental setup, such as other molecules or even the surface of your storage container, could potentially interact with this compound and induce precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Based on available data, this compound is soluble in DMSO (dimethyl sulfoxide)[1]. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer for your experiments.
Q3: How can I determine the optimal buffer conditions to prevent this compound precipitation?
To determine the best buffer conditions, a systematic approach is recommended. You can perform a solubility test by preparing a range of buffer conditions and observing the solubility of this compound. Key parameters to vary include:
-
pH: Test a range of pH values around the physiological pH of 7.4.
-
Buffer Type: Compare different buffer systems (e.g., PBS, Tris, HEPES).
-
Co-solvents: If precipitation persists, consider adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to your final aqueous buffer to increase solubility. However, be mindful of the potential effects of the co-solvent on your experiment.
Troubleshooting Guide
Issue: this compound precipitates upon dilution of a DMSO stock solution into an aqueous buffer.
Initial Checks & Solutions
-
Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved and free of any particulates. If needed, gently warm the stock solution and vortex to ensure complete dissolution.
-
Optimize Dilution Method: When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing the buffer. This rapid mixing can help prevent localized high concentrations of this compound that can lead to immediate precipitation.
-
Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer. Determine the lowest effective concentration for your assay to minimize the risk of precipitation.
Systematic Troubleshooting Workflow
If the initial checks do not resolve the issue, a more systematic approach is required. The following workflow can help you identify the optimal conditions for your experiment.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data Presentation
The following table provides illustrative solubility data for this compound in different buffer systems. Please note that these are example values and actual solubility should be determined experimentally.
| Buffer System (pH 7.4) | Co-solvent (DMSO) | Maximum Estimated Soluble Concentration (µM) |
| PBS | 0.5% | 50 |
| PBS | 1.0% | 100 |
| Tris-HCl | 0.5% | 75 |
| Tris-HCl | 1.0% | 150 |
| HEPES | 0.5% | 60 |
| HEPES | 1.0% | 120 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous DMSO.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubility Assessment of this compound in Aqueous Buffers
-
Materials: this compound DMSO stock solution, various aqueous buffers (e.g., PBS, Tris-HCl, HEPES at different pH values), microplate reader or spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution in the desired aqueous buffers in a clear 96-well plate.
-
Include a buffer-only control and a buffer with the highest concentration of DMSO as a blank.
-
Incubate the plate at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect the wells for any signs of precipitation.
-
Quantify the amount of precipitate by measuring the absorbance at a wavelength where the compound does not absorb but where light scattering by particles can be detected (e.g., 600 nm).
-
The highest concentration that does not show a significant increase in absorbance compared to the blank is considered the approximate soluble concentration.
-
Signaling Pathway
This compound is a synthetic ligand for the Toll-like receptor 4 (TLR4)/MD2 complex.[3][4][5] Upon binding, it activates downstream signaling pathways, leading to the production of inflammatory cytokines. The following diagram illustrates the simplified TLR4 signaling pathway initiated by this compound.
Caption: Simplified TLR4 signaling pathway activated by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. This compound | TLR4/MD2 ligand | Probechem Biochemicals [probechem.com]
- 4. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing 1Z105 Concentration for Maximum Cell Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1Z105, a synthetic small-molecule agonist of Toll-like receptor 4 (TLR4). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the optimization of this compound concentration for maximal cell response in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, small-molecule ligand that specifically targets the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex.[1] Unlike lipopolysaccharide (LPS), a natural TLR4 agonist, this compound activates TLR4 signaling in a CD14-independent manner.[2] Upon binding to the TLR4/MD2 complex, this compound induces a conformational change that triggers downstream signaling through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2][3][4][5][6][7] This dual activation leads to the production of various pro-inflammatory cytokines and type I interferons.
Q2: What are the typical working concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, assay readout, and experimental duration. Based on published data, concentrations ranging from 0.1 µM to 10 µM are commonly used. For instance, in murine bone marrow-derived dendritic cells (BMDCs), this compound has been shown to induce cytokine production in a dose-dependent manner within this range.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium or phosphate-buffered saline (PBS).[9] When diluting in aqueous solutions, it is crucial to ensure proper mixing to avoid precipitation.[9] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. The stability of this compound in cell culture medium over long incubation periods should be considered, as the composition of the medium can affect compound stability.[10][11][12][13]
Q4: Is this compound toxic to cells?
A4: Based on available data, this compound does not exhibit significant cytotoxicity at typical working concentrations. For example, a study using HepG2 cells showed no evidence of toxicity at a concentration of 10 µM. However, it is always good practice to perform a cytotoxicity assay with your specific cell type to rule out any potential cytotoxic effects, especially when using higher concentrations or extended incubation times.
Q5: What cell types are responsive to this compound?
A5: this compound is expected to activate any cell type that expresses the TLR4/MD2 complex. This includes various immune cells such as macrophages, dendritic cells, and monocytes.[8][14][15] It has been shown to be active on both murine and human cells, including human peripheral blood mononuclear cells (PBMCs) and human monocyte-derived dendritic cells.[14][16][17][18][19]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on cytokine production in different cell types. These values are compiled from various studies and should be used as a reference to guide your experimental design.
Table 1: Dose-Response of this compound on Cytokine Production in Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
| This compound Concentration (µM) | IL-6 Production (pg/mL) | IP-10 Production (pg/mL) |
| 0.1 | Low | Low |
| 1 | Moderate | Moderate |
| 5 | High | High |
| 10 | Plateau/Slight Decrease | Plateau/Slight Decrease |
Data is qualitative and collated from multiple sources. Actual values will vary depending on experimental conditions.[8]
Table 2: Effect of this compound on Cytokine Production in Human Monocyte-Derived Dendritic Cells (hDCs)
| This compound Concentration (µM) | Cytokine | Fold Increase over Vehicle |
| 10 | IL-1β | Significant |
| 10 | IL-6 | Significant |
| 10 | IL-8 | Significant |
| 10 | IL-12p70 | Significant |
| 10 | TNF-α | Significant |
Data is qualitative and based on a study showing significant increases in these cytokines at 10 µM.[14]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration by Dose-Response Analysis in Macrophages
This protocol describes a general method to determine the optimal concentration of this compound for stimulating cytokine production in a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Sterile, 96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., mouse TNF-α and IL-6)
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 104 to 1 x 105 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Stimulation: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: NF-κB Activation Assay using a Reporter Cell Line
This protocol outlines a method to measure NF-κB activation in response to this compound using a reporter cell line (e.g., HEK-Blue™ hTLR4 cells) that expresses a secreted alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR4 reporter cell line
-
Complete growth medium for the reporter cell line
-
This compound stock solution (10 mM in DMSO)
-
Sterile, 96-well cell culture plates
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at the recommended density in 180 µL of complete medium.
-
This compound Stimulation: Add 20 µL of various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Following incubation, add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of SEAP detection reagent.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-3 hours and measure the optical density (OD) at the recommended wavelength (e.g., 620-655 nm).
-
Data Analysis: Plot the OD values against the this compound concentration to determine the dose-dependent activation of NF-κB.
Mandatory Visualizations
Caption: this compound-induced TLR4 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cell response | 1. Suboptimal this compound concentration: The concentration used is too low to elicit a response. 2. Cell type is not responsive: The cells do not express functional TLR4/MD2. 3. Degraded this compound: Improper storage or handling of the compound. 4. Assay sensitivity: The readout assay is not sensitive enough to detect a response. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 20 µM). 2. Confirm TLR4/MD2 expression in your cell line using techniques like flow cytometry or western blotting. Use a positive control cell line known to respond to TLR4 agonists. 3. Ensure proper storage of the this compound stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment. 4. Use a more sensitive detection method or increase the cell number and/or incubation time. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the wells. 2. Inaccurate pipetting: Errors in preparing this compound dilutions or adding reagents. 3. This compound precipitation: The compound may precipitate upon dilution in aqueous media. 4. Lot-to-lot variability of this compound: Different batches of the compound may have different potencies.[20] | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and practice proper pipetting techniques. 3. Vortex the diluted this compound solution well before adding to the cells. Visually inspect for any precipitates. Consider using a surfactant in the media if solubility is a persistent issue.[9] 4. If you suspect lot-to-lot variability, test each new lot by running a dose-response curve and comparing it to the previous lot. |
| Unexpected cell death | 1. High this compound concentration: Although generally not cytotoxic, very high concentrations may induce cell death in sensitive cell lines. 2. High DMSO concentration: The final concentration of DMSO in the culture medium is too high. 3. Contamination: Bacterial or fungal contamination of cell cultures or reagents. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cells. 2. Ensure the final DMSO concentration is typically below 0.5%, and ideally below 0.1%. 3. Regularly check cell cultures for signs of contamination. Use sterile techniques and filtered reagents. |
| Response plateaus or decreases at high concentrations | 1. Receptor saturation: All available TLR4 receptors are occupied at higher concentrations. 2. Cell desensitization/tolerance: Prolonged or high-dose stimulation can lead to a refractory state where cells become less responsive. 3. Negative feedback regulation: Induction of inhibitory signaling molecules at high agonist concentrations. | 1. This is a normal biological phenomenon. The optimal concentration is typically at or near the beginning of the plateau. 2. Consider shorter incubation times or pre-treating cells for a shorter duration if investigating downstream signaling events. 3. This is part of the natural cellular response to TLR activation. Analyze earlier time points to capture the peak response before negative feedback mechanisms are fully engaged. |
References
- 1. Recent Advances and Perspectives in Small-molecule TLR Ligands and Their Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MYD88 - Wikipedia [en.wikipedia.org]
- 6. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Culture Media | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. nucleusbiologics.com [nucleusbiologics.com]
- 14. researchgate.net [researchgate.net]
- 15. air.unimi.it [air.unimi.it]
- 16. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucocorticoid-induced type 1/type 2 cytokine alterations in humans: a model for stress-related immune dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential Cytokine Profiles upon Comparing Selective versus Classic Glucocorticoid Receptor Modulation in Human Peripheral Blood Mononuclear Cells and Inferior Turbinate Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunological effects of the anti-programmed death-1 antibody on human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing 1Z105 off-target effects in cell culture
Topic: Minimizing Off-Target and Non-Specific Effects of 1Z105 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during cell culture experiments with this compound, a synthetic Toll-like receptor 4 (TLR4) agonist. The focus is on ensuring that observed cellular effects are due to on-target TLR4 activation and minimizing confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a synthetic, small-molecule agonist for the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex.[1] Unlike the natural TLR4 ligand, lipopolysaccharide (LPS), this compound is reported to activate TLR4 signaling in a CD14-independent manner.[1] Upon binding, it initiates intracellular signaling through both the MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and IRF3.[1][2] This results in the production of pro-inflammatory cytokines and type I interferons.[2][3]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited public data on comprehensive off-target screening for this compound against a broad panel of kinases or receptors. The primary characterization of this compound demonstrates its activity through the TLR4/MD2 complex.[1] However, one study showed that overnight pretreatment of bone marrow-derived dendritic cells (BMDMs) with this compound could inhibit the activity of other TLRs, such as TLR2, TLR7, and TLR9, upon subsequent activation.[1] This may be an indirect effect of TLR4 signaling activation, such as receptor desensitization, rather than direct binding to other TLRs.[4]
Q3: My cells are showing high levels of cytotoxicity after treatment with this compound. What could be the cause?
A3: High cytotoxicity is a common issue with small molecules in cell culture and can stem from several factors. Firstly, the concentration of this compound may be too high. It is crucial to perform a dose-response curve to determine the optimal concentration for TLR4 activation with minimal cell death. Secondly, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%). Finally, the health and type of your cells can influence their sensitivity. Ensure your cells are healthy and not stressed before starting the experiment.
Q4: I am not observing the expected downstream effects of TLR4 activation (e.g., cytokine production). What should I check?
A4: If you are not seeing the expected cellular response, consider the following:
-
Cell Line Expressing TLR4/MD2: Confirm that your cell line expresses both TLR4 and its co-receptor MD-2, which are essential for this compound activity.[1]
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly (dry, dark, and at -20°C for long-term storage) and has not degraded.[5]
-
Experimental Timeline: The kinetics of TLR4 signaling can vary. You may need to optimize the treatment duration to observe your desired endpoint.
-
Assay Sensitivity: Your assay for detecting downstream effects (e.g., ELISA for cytokines) may not be sensitive enough. Ensure your assay is properly validated.
Troubleshooting Guide
| Issue Observed | Possible Cause | Suggested Solution |
| High variability between experimental replicates. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before plating. |
| Pipetting errors when adding this compound. | Use calibrated pipettes and ensure proper mixing of the compound in the media. | |
| Incomplete solubilization of this compound stock. | Ensure the compound is fully dissolved in DMSO before further dilution in culture media. | |
| Observed cellular phenotype does not match known TLR4 signaling outcomes. | Potential non-specific or off-target effect. | Use a TLR4 antagonist to see if the phenotype is reversed. Perform the experiment in a TLR4-deficient cell line to confirm the effect is TLR4-dependent. |
| Solvent (DMSO) artifacts. | Run a vehicle-only control with the same final DMSO concentration as your this compound treatment. | |
| Compound precipitates in the cell culture medium. | Poor solubility of this compound at the working concentration. | Prepare fresh dilutions from a high-concentration stock for each experiment. Avoid storing diluted solutions. Consider the use of media with serum, which can sometimes aid solubility. |
Quantitative Data Summary
| Parameter | Value | Cell Type / Condition | Source |
| Effective Concentration | 0.63 µM | Reduces IL-6 secretion upon subsequent LPS challenge. | [6] |
| Effective Concentration | 2.5 µM | Pretreatment inhibits activity of other TLRs (TLR2, 7, 9). | [1] |
| Effective Concentration | 5 µM | Induces IL-6 and IP-10 production. | [1] |
| Cytotoxicity | No significant toxicity observed up to 10 µM (24h). | HepG2 cells. | [1] |
| Solubility | Soluble in DMSO. | N/A | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound
Objective: To identify the concentration range of this compound that effectively activates TLR4 signaling with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., murine bone marrow-derived macrophages or a human monocytic cell line like THP-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of serial dilutions in your complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a relevant time period (e.g., 18-24 hours) at 37°C and 5% CO₂.
-
Endpoint Analysis:
-
Cytotoxicity Assay: Measure cell viability using a standard method like the MTT or LDH release assay.
-
Activity Assay: Collect the cell supernatant to measure the production of a downstream cytokine, such as IL-6 or TNF-α, using an ELISA kit.
-
-
Data Analysis: Plot cell viability and cytokine concentration against the this compound concentration to determine the optimal range.
Protocol 2: Validating On-Target TLR4 Activity of this compound
Objective: To confirm that the observed cellular effects of this compound are mediated through the TLR4 pathway.
Methodology:
-
Cell Lines: Use both a wild-type cell line that expresses TLR4 and a corresponding TLR4-deficient (Tlr4-/-) cell line.
-
Cell Seeding: Plate both cell lines in parallel in a multi-well plate.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound (from Protocol 1) and a vehicle control. Include a positive control for TLR4 activation, such as LPS.
-
Incubation: Incubate the cells for the desired duration.
-
Endpoint Analysis: Measure a specific downstream effect of TLR4 activation (e.g., phosphorylation of NF-κB p65 by Western blot, or IL-6 secretion by ELISA).
-
Data Analysis: Compare the response to this compound in the wild-type versus the TLR4-deficient cells. A significant response in the wild-type cells that is absent or greatly diminished in the deficient cells confirms on-target activity.
Visualizations
Caption: Simplified signaling pathway of this compound-mediated TLR4 activation.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of TLR4 agonist activity: formulation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TLR4/MD2 ligand | Probechem Biochemicals [probechem.com]
Technical Support Center: Enhancing the Solubility of Pyrimido[5,4-b]indole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimido[5,4-b]indole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving the solubility of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: My pyrimido[5,4-b]indole compound shows poor solubility in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrimido[5,4-b]indoles due to their rigid, planar structure and often lipophilic nature. Here’s a logical workflow to approach this issue:
Caption: A logical workflow for addressing poor solubility.
Start with a thorough physicochemical characterization, including determining the pKa of your compound. The pyrimidine (B1678525) ring system contains basic nitrogens, making the molecule amenable to pH modification and salt formation, which is often the simplest and most effective initial strategy.[1][2][3]
Q2: How can I quantitatively measure the solubility of my compounds?
A2: There are two primary types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time, typically by adding a DMSO stock solution to an aqueous buffer. This is a high-throughput method suitable for early-stage discovery.
-
Thermodynamic Solubility: Represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a longer period (e.g., 24 hours). This is the gold standard for later-stage development.
A common method for both is the shake-flask method , followed by quantification of the dissolved compound using techniques like UV-Vis spectroscopy or LC-MS.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to low solubility.
Cause: The compound may be precipitating out of the assay medium, leading to an underestimation of its true potency.
Solution:
-
Determine the Kinetic Solubility: First, assess the kinetic solubility of your compound in the specific assay buffer you are using.
-
Employ Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO can help maintain the compound in solution. However, be mindful of the potential for co-solvent-induced artifacts in your biological system.
-
Consider Formulation Approaches: If co-solvents are not a viable option, consider using formulation strategies such as cyclodextrin (B1172386) complexes to enhance solubility.
Issue 2: Promising in vitro activity does not translate to in vivo efficacy.
Cause: Poor aqueous solubility often leads to low oral bioavailability.
Solution:
-
Salt Formation: For pyrimido[5,4-b]indoles with basic functional groups, salt formation is a highly effective strategy to improve solubility and dissolution rate. A salt screening study can identify the optimal salt form with improved physicochemical properties.
-
Prodrug Approach: If salt formation is not sufficient or feasible, a prodrug strategy can be employed. This involves chemically modifying the molecule to introduce a more soluble promoiety that is cleaved in vivo to release the active parent drug.
Data Presentation: Strategies for Solubility Enhancement
The following table illustrates the potential impact of different solubility enhancement strategies on a hypothetical pyrimido[5,4-b]indole derivative.
| Strategy | Modification | Expected Solubility Improvement (Fold Increase) |
| Parent Compound | N/A | 1x (Baseline) |
| Salt Formation | Hydrochloride Salt | 10-100x |
| Mesylate Salt | 50-500x | |
| Prodrug Approach | Addition of a phosphate (B84403) ester promoiety | >1000x |
| Conjugation with a soluble amino acid | 50-200x | |
| Formulation | Complexation with Hydroxypropyl-β-cyclodextrin | 20-100x |
| Solid dispersion with a polymer | 5-50x |
Note: The values presented are illustrative and the actual improvement will depend on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
-
Preparation: Accurately weigh approximately 1-2 mg of the solid pyrimido[5,4-b]indole compound into a glass vial.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Separation of Undissolved Solid: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Salt Screening
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions (acids for a basic compound). Common choices include hydrochloride, hydrobromide, sulfate, mesylate, tosylate, and maleate.
-
Salt Formation: In small-scale experiments, dissolve the pyrimido[5,4-b]indole free base in a suitable solvent. Add a stoichiometric amount of the selected acid and induce precipitation or crystallization.
-
Characterization: Characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt.
-
Solubility Measurement: Determine the thermodynamic solubility of each salt form using Protocol 1.
-
Hygroscopicity and Stability Assessment: Evaluate the physical stability and hygroscopicity of the most promising salt forms to select the best candidate for further development.
Signaling Pathway and Experimental Workflow Visualization
For certain pyrimido[5,4-b]indole derivatives that act as Toll-like receptor 4 (TLR4) agonists, understanding the downstream signaling pathway is crucial for interpreting experimental results.
Caption: TLR4 signaling pathway initiated by a pyrimido[5,4-b]indole agonist.[4][5]
This pathway illustrates how the binding of a pyrimido[5,4-b]indole agonist to the TLR4/MD-2 complex on the cell surface can initiate two distinct downstream signaling cascades, the MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of transcription factors NF-κB and IRF3, respectively, leading to the expression of pro-inflammatory cytokines and type I interferons.[5]
The experimental workflow for identifying and characterizing such an agonist would typically involve the following steps:
Caption: Experimental workflow for TLR4 agonist discovery.
References
- 1. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Light-Controlled TLR4 Agonist and Selectable Activation of Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1Z105 Experimental Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with 1Z105. Our aim is to help address potential variability in experimental results and ensure the successful execution of your studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Serum Concentrations of this compound Post-Administration
-
Question: We are observing significant variability in the serum concentrations of this compound across different mice in the same treatment group. What could be the cause?
-
Answer: High variability in serum concentrations can stem from several factors related to compound administration and animal handling.
-
Inconsistent Administration: For oral gavage, ensure the dose is accurately delivered to the stomach and not regurgitated. For intravenous injections, confirm the full dose enters the bloodstream.
-
Animal-to-Animal Differences: The age, weight, and health status of the mice can influence metabolism and absorption. Ensure that animals are properly randomized and that these factors are consistent across groups.
-
Compound Precipitation: this compound is often dissolved in a vehicle like 10% DMSO. Inadequate mixing or temperature fluctuations can cause the compound to precipitate out of solution, leading to inaccurate dosing. Ensure the solution is homogenous before each administration.
-
Troubleshooting Workflow for Inconsistent Serum Levels
Caption: Troubleshooting logic for addressing inconsistent serum concentrations.
Issue 2: Inconsistent Cytokine Induction Following this compound Treatment
-
Question: We are seeing highly variable IL-6 and TNFα responses in mice treated with the same dose of this compound. What could be the reason for this?
-
Answer: Variability in cytokine response is a common challenge in immunology studies and can be attributed to several factors.
-
Underlying Health Status of Animals: Subclinical infections or stress can alter the baseline immune state of the animals, leading to varied responses to TLR4 stimulation.
-
Timing of Sample Collection: Cytokine expression kinetics can be rapid. Ensure that blood samples are collected at a consistent time point post-administration for all animals.
-
Sample Handling and Processing: Improper handling of blood samples can lead to cytokine degradation. Ensure samples are processed promptly and stored correctly.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
-
A1: Based on published studies, this compound has been successfully administered in a solution of 10% dimethylsulfoxide (DMSO) in a suitable carrier like saline or PBS.[1] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.
Q2: What is the expected pharmacokinetic profile of this compound?
-
A2: Following intravenous administration in C57BL/6 mice, this compound shows a relatively short half-life, with serum concentrations decreasing significantly within the first 60 minutes. After oral gavage, the peak serum concentration is typically observed around 60 minutes post-administration.[1]
Q3: How does this compound stimulate cytokine production?
-
A3: this compound is a synthetic Toll-Like Receptor 4 (TLR4)/MD2 ligand.[1] It activates the TLR4 signaling pathway, which is a key component of the innate immune system. This activation leads to the downstream production of pro-inflammatory cytokines such as IL-6 and TNFα.
Hypothetical TLR4 Signaling Pathway Activated by this compound
Caption: Simplified TLR4 signaling cascade initiated by this compound.
Data Presentation
Table 1: Pharmacokinetics of this compound in C57BL/6 Mice
| Administration Route | Dose | Time Point (minutes) | Mean Serum Concentration (µM) ± SEM |
| Intravenous | 0.5 mmol | 5 | ~150 ± 25 |
| 30 | ~50 ± 10 | ||
| 60 | ~20 ± 5 | ||
| 120 | ~5 ± 2 | ||
| 180 | < 1 | ||
| Oral Gavage | 1 mmol | 5 | ~5 ± 2 |
| 30 | ~20 ± 5 | ||
| 60 | ~30 ± 8 | ||
| 120 | ~15 ± 4 | ||
| 180 | ~5 ± 2 |
Data are approximated from graphical representations in the source literature and are for illustrative purposes.[1]
Table 2: Serum Cytokine Levels 2 Hours Post-1Z105 Administration in C57BL/6 Mice
| Treatment | Dose | IL-6 (pg/mL) ± SEM | TNFα (pg/mL) ± SEM | IP-10 (pg/mL) ± SEM |
| Vehicle | - | < 100 | < 100 | ~2000 ± 500 |
| This compound (i.p.) | 0.5 mmol | ~2000 ± 400 | ~1500 ± 300 | ~10000 ± 2000 |
| This compound (gavage) | 1 mmol | ~1000 ± 200 | ~800 ± 150 | ~6000 ± 1200 |
| This compound (gavage) | 5 mmol | ~4000 ± 800 | ~3000 ± 600 | ~15000 ± 3000 |
Data are approximated from graphical representations in the source literature and are for illustrative purposes.[1]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
-
Preparation of Dosing Solution:
-
Dissolve this compound in 10% DMSO to the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Before each use, visually inspect the solution for any precipitation.
-
-
Animal Handling:
-
Use C57BL/6 mice, aged 8-12 weeks.
-
Allow animals to acclimate for at least one week before the experiment.
-
House animals in a controlled environment (temperature, light/dark cycle).
-
-
Administration:
-
Intravenous (IV) Injection: Administer the prepared solution via the tail vein.
-
Oral Gavage: Use a proper gavage needle to deliver the solution directly to the stomach, minimizing stress and risk of injury to the animal.
-
General Experimental Workflow
Caption: Standard workflow for in vivo testing of this compound.
Protocol 2: Measurement of Serum Cytokines
-
Serum Collection:
-
At the designated time points post-administration, collect blood from the mice via a suitable method (e.g., submandibular bleed, cardiac puncture).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
-
Cytokine Analysis:
-
Store the serum at -80°C until analysis.
-
Measure the concentrations of IL-6, TNFα, and other relevant cytokines using a commercially available ELISA or multiplex bead assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Perform statistical analysis, such as a one-way ANOVA with post hoc testing, to determine significant differences between groups.[1]
-
References
Technical Support Center: Vehicle Control for 1Z105 Dissolved in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 1Z105 dissolved in Dimethyl Sulfoxide (B87167) (DMSO). This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic, orally bioavailable small molecule that acts as a ligand for the Toll-like receptor 4 (TLR4)/MD2 complex.[1][2] It activates downstream signaling pathways in a CD14-independent manner, engaging both the MyD88-dependent and TRIF-dependent pathways.[1][3] This activation leads to the induction of cytokines and interferons, making this compound a potent immunomodulator. It has been investigated for its potential as a vaccine adjuvant and for the treatment of sterile inflammation.[1][4]
Q2: Why is DMSO used as a solvent for this compound?
A2: DMSO is a widely used polar aprotic solvent in biological research due to its ability to dissolve a broad range of polar and nonpolar compounds, including many small molecule inhibitors like this compound.[5][6][7][8] Its miscibility with water and cell culture media makes it a convenient vehicle for delivering compounds in in vitro and in vivo experiments.[5]
Q3: What is a vehicle control and why is it critical when using this compound dissolved in DMSO?
A3: A vehicle control is an essential experimental group that is treated with the solvent (in this case, DMSO) at the same final concentration used to deliver the experimental compound (this compound), but without the compound itself.[9][10] DMSO is not biologically inert and can have dose-dependent effects on cells, including alterations in cell growth, viability, differentiation, and gene expression.[5][9][11] Therefore, a vehicle control is crucial to differentiate the specific effects of this compound from any non-specific effects of the DMSO solvent.[9]
Q4: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
A4: The final concentration of DMSO in cell culture should be kept as low as possible to minimize its effects on the cells. For most cell lines, a final DMSO concentration of 0.5% or lower is generally considered safe and well-tolerated.[12] However, the sensitivity to DMSO can vary significantly between different cell lines.[13] It is highly recommended to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line before initiating experiments with this compound.[10]
II. Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | 1. DMSO vehicle effects: The concentration of DMSO used may be affecting the cells, leading to off-target effects.[5][9] 2. This compound degradation: The compound may be unstable in the experimental medium or due to improper storage.[14] 3. Cell line sensitivity: The specific cell line may be particularly sensitive to either DMSO or this compound. | 1. Run a DMSO dose-response curve: Determine the highest concentration of DMSO that does not affect your cells' viability or the signaling pathways of interest.[9][10] Ensure your final DMSO concentration in the this compound experiments is below this level. 2. Prepare fresh solutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[15] 3. Include proper controls: Always include an untreated control, a vehicle-only (DMSO) control, and your this compound-treated group.[16] This will help to isolate the effects of this compound. |
| Precipitation of this compound upon dilution in aqueous buffer | Low aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions, causing it to precipitate when diluted from a high-concentration DMSO stock.[17] | 1. Optimize dilution method: Try a stepwise dilution of the DMSO stock into your aqueous buffer while vortexing to ensure proper mixing. 2. Adjust final concentration: The final concentration of this compound may be too high for its aqueous solubility. Consider lowering the final concentration.[17] 3. Increase final DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) may be necessary to maintain solubility. However, you must verify that this higher concentration does not affect your cells by running the appropriate vehicle controls.[17] |
| Vehicle control group shows changes in cell signaling | Known off-target effects of DMSO: DMSO has been reported to influence certain signaling pathways. For instance, it can inhibit the phosphorylation of p38 and JNK kinases in the MAPK signaling pathway.[9] | 1. Acknowledge and account for DMSO effects: This is an expected phenomenon for DMSO. The key is to compare the results of your this compound-treated group directly to the vehicle control group, not to the untreated control. This allows for the subtraction of any DMSO-induced effects.[9] 2. Consult literature: Review literature for known effects of DMSO on your specific signaling pathway of interest to better interpret your results. |
| Low or no activity of this compound | 1. Incorrect dosage: The concentration of this compound may be too low to elicit a response. 2. Cell line is unresponsive: The cell line may not express the necessary TLR4/MD2 receptors. 3. Degraded this compound: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration for your cell line. 2. Confirm receptor expression: Verify that your cell line expresses TLR4 and MD2 using techniques like RT-PCR, western blotting, or flow cytometry. 3. Use fresh compound: Prepare fresh stock solutions from powder and store them properly at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[14] |
III. Experimental Protocols
Protocol 1: Determination of Maximum Tolerated DMSO Concentration
This protocol is designed to determine the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the desired density for your experiments and allow them to adhere overnight.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the existing medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your subsequent experiments.[9]
Protocol 2: General Workflow for an In Vitro Experiment with this compound
Methodology:
-
Stock Solution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.[14]
-
Dissolve this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.[18]
-
Aliquot the stock solution into single-use volumes in sterile polypropylene (B1209903) tubes and store at -20°C or -80°C.[14] Avoid repeated freeze-thaw cycles.[15]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in all wells (including the highest this compound concentration) does not exceed the maximum tolerated concentration determined in Protocol 1.
-
Prepare a vehicle control working solution by diluting 100% DMSO in the complete cell culture medium to the same final DMSO concentration as the highest this compound treatment group.[16]
-
-
Experimental Setup:
-
Seed your cells and allow them to adhere as you would for a standard experiment.
-
Your experiment should include the following groups (in triplicate at a minimum):
-
Untreated Control (cells in medium only)
-
Vehicle Control (cells in medium + final DMSO concentration)
-
This compound Treatment Groups (cells in medium + various concentrations of this compound)
-
-
-
Incubation and Analysis:
-
Incubate the cells for the desired experimental duration.
-
Following incubation, proceed with your planned analysis, such as cytokine measurement (e.g., ELISA), gene expression analysis (e.g., RT-qPCR), or other relevant assays.
-
IV. Data Presentation
Table 1: Recommended Final DMSO Concentrations for Different Experimental Setups
| Experimental System | Recommended Max. Final DMSO Concentration (v/v) | Notes |
| In Vitro (Most Cell Lines) | ≤ 0.5% | Some sensitive cell lines may require concentrations as low as 0.1%.[12][13] Always perform a dose-response curve for your specific cell line. |
| In Vitro (Primary Cells) | ≤ 0.1% | Primary cells are often more sensitive to DMSO than immortalized cell lines.[12] |
| In Vivo (Rodent Models) | ≤ 10% for injections | The total dose and route of administration of DMSO should be carefully considered to avoid local irritation and systemic toxicity.[1] |
V. Visualizations
Caption: this compound-activated TLR4 signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TLR4/MD2 ligand | Probechem Biochemicals [probechem.com]
- 3. pnas.org [pnas.org]
- 4. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. midlandsci.com [midlandsci.com]
- 7. acs.org [acs.org]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. file.selleckchem.com [file.selleckchem.com]
preventing 1Z105 degradation during storage
Disclaimer: The compound "1Z105" is not found in publicly available scientific literature. This guide is based on established principles for the storage and handling of research-grade small molecule compounds. The information provided should be adapted based on the specific properties of your molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
The most common pathways for the degradation of small molecule compounds like this compound are hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: This is a chemical reaction with water that can break down the molecule, especially if it contains susceptible functional groups like esters or amides.[3] Storing the compound as a dry powder and using anhydrous solvents for stock solutions can minimize this.[3]
-
Oxidation: Reaction with atmospheric oxygen can degrade the compound.[1][4][5] This can be accelerated by light, heat, or the presence of trace metals.[3] Storing the compound under an inert gas (like argon or nitrogen) and in the dark can help prevent oxidation.[3]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds within the molecule, leading to degradation.[2][6] Storing the compound in amber vials or light-blocking containers is recommended.[2]
Q2: What are the ideal storage conditions for this compound?
Proper storage is critical to maintaining the integrity of this compound. This includes controlling temperature, humidity, and light exposure.[2][7]
| Form | Temperature | Humidity | Light | Atmosphere | Container |
| Solid (Powder) | -20°C or -80°C | Low (use of desiccants recommended)[2] | Protected from light (amber vial)[3] | Inert gas (Argon or Nitrogen) recommended for long-term storage | Tightly sealed vial |
| Stock Solution | -20°C or -80°C | N/A | Protected from light (amber vial or wrapped in foil) | N/A | Tightly sealed vial with appropriate solvent resistance |
Q3: How many freeze-thaw cycles can my this compound stock solution withstand?
Repeated freeze-thaw cycles can degrade many compounds. It is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of times the main stock is thawed. While the exact number of cycles this compound can tolerate is unknown, a general best practice is to limit it to no more than 3-5 cycles.
| Freeze-Thaw Cycles | Purity of this compound (%) | Degradant A (%) | Degradant B (%) |
| 0 | 99.8 | 0.1 | 0.1 |
| 1 | 99.7 | 0.15 | 0.15 |
| 3 | 99.2 | 0.4 | 0.4 |
| 5 | 98.5 | 0.7 | 0.8 |
| 10 | 96.1 | 1.8 | 2.1 |
Note: This data is illustrative. Actual stability will depend on the compound and solvent.
Q4: What is a forced degradation study and why is it important?
A forced degradation study intentionally exposes a compound to harsh conditions like high heat, humidity, light, and a range of pH levels to accelerate its breakdown.[8] These studies are crucial for:
-
Identifying potential degradation products.[8]
-
Understanding the degradation pathways.[8]
-
Establishing the intrinsic stability of the molecule.[8]
-
Developing and validating a stability-indicating analytical method.[8]
Troubleshooting Guide
Issue: I see unexpected peaks in my HPLC/LC-MS analysis of a stored sample.
This is a common sign of degradation. Follow these steps to identify the issue:
Issue: My experimental results are inconsistent or show a loss of compound activity.
This could be due to a loss of purity of this compound.
-
Check Purity: Re-analyze the purity of your stored this compound sample using a validated analytical method like HPLC.
-
Review Storage: Confirm that the storage conditions (temperature, light, humidity) have been consistently maintained. Check storage logs if available.
-
Solvent Stability: Ensure the solvent used for your stock solution is appropriate and has not degraded. Some solvents can degrade over time and react with the compound.
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general method for monitoring the stability of this compound over time.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. biofargo.com [biofargo.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug degradation | PPTX [slideshare.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 1Z105 Toxicity Assessment
Welcome to the technical support center for researchers utilizing cell-based assays to assess the toxicity of the compound 1Z105. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a cell viability assay and a cytotoxicity assay?
A1: Cell viability assays measure the proportion of living, healthy cells in a population, often by assessing metabolic activity or proliferation markers.[1][2][3] Cytotoxicity assays, on the other hand, quantify the number of dead or damaged cells, typically by measuring markers of compromised membrane integrity, such as the release of lactate (B86563) dehydrogenase (LDH).[1][2][3] While viability assays indirectly indicate cytotoxicity through a decrease in viable cells, combining both types of assays can provide a more comprehensive understanding of a compound's effect.[1]
Q2: Which cell viability assay should I choose for assessing this compound toxicity?
A2: The choice of assay depends on your specific research question, cell type, and the properties of this compound.
-
Tetrazolium-based assays (MTT, XTT, MTS): These are widely used colorimetric assays that measure metabolic activity. XTT and MTS have an advantage over MTT as their formazan (B1609692) product is water-soluble, simplifying the protocol.
-
Resazurin (alamarBlue®) assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally more sensitive than tetrazolium assays.[1][4]
-
LDH release assay: This cytotoxicity assay directly measures cell membrane damage and is a good indicator of necrosis.[2][5][6]
-
ATP-based assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure ATP levels as an indicator of metabolically active cells.[3][7]
It is often recommended to use orthogonal assays (assays that measure different cellular parameters) to confirm your results.
Q3: My results suggest this compound is increasing cell viability at high concentrations. Is this possible?
A3: While some compounds can have hormetic effects (low-dose stimulation, high-dose inhibition), it is more likely that this compound is interfering with the assay. This is a common issue with tetrazolium-based assays like MTT.[7][8][9] If this compound has reducing properties, it can directly convert the assay reagent (e.g., MTT) to its colored product (formazan), leading to a false-positive signal and an overestimation of cell viability.[8][10][11]
Q4: How can I check if this compound is interfering with my assay?
A4: To test for compound interference, run a cell-free control. Prepare wells with culture medium and the same concentrations of this compound used in your experiment, but without any cells. Add the assay reagent and incubate as you would with your cell plates. If you observe a signal change that correlates with the concentration of this compound, it confirms that the compound is interfering with the assay components.[10][12]
Q5: What is the optimal cell seeding density for my experiment?
A5: The optimal seeding density is crucial for reliable results and needs to be determined empirically for each cell line and assay condition.[13][14][15] A density that is too low may not provide a sufficient signal, while a density that is too high can lead to nutrient depletion, overcrowding, and altered cell behavior.[15] It is recommended to perform a cell titration experiment to find a density that results in a linear signal response over the course of your experiment.[13][16]
Q6: How long should I incubate my cells with this compound?
A6: The incubation time will significantly influence your results and depends on the expected mechanism of action of this compound and the doubling time of your cell line.[17][18] For acute toxicity, a 24-hour incubation may be sufficient.[18] To assess effects on cell proliferation, longer incubation times like 48 or 72 hours are common.[17][18] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.[19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Absorbance/Fluorescence | 1. Contamination of culture medium (microbial or chemical). 2. Phenol red or serum in the medium interfering with the assay. 3. Extended incubation with the assay reagent.[1] 4. Reagent degradation due to light exposure.[20] 5. High inherent LDH activity in serum (for LDH assay).[5][21] | 1. Use fresh, sterile reagents and medium. 2. Use a serum-free medium during the assay incubation step. 3. Subtract the absorbance of a "no-cell" blank containing only medium and the assay reagent.[22] 4. Optimize and shorten the reagent incubation time.[1][10] 5. Store reagents protected from light.[20][23] 6. For LDH assays, reduce serum concentration or use serum-free medium.[5][21] |
| Low Signal or Low Absorbance/Fluorescence | 1. Cell seeding density is too low. 2. Incubation time with the assay reagent is too short. 3. Cells are not healthy or are in a growth-arrested state. 4. Incorrect wavelength settings on the plate reader. | 1. Optimize cell seeding density by performing a titration experiment.[13] 2. Increase the incubation time with the assay reagent (e.g., from 2 to 4 hours).[4] 3. Ensure cells are healthy, in the logarithmic growth phase, and have good viability before seeding.[14] 4. Verify the correct absorbance or excitation/emission wavelengths for your specific assay. |
| High Variability Between Replicate Wells | 1. Uneven cell seeding. 2. Incomplete solubilization of formazan crystals (MTT assay). 3. Pipetting errors. 4. "Edge effect" on the microplate. | 1. Ensure a homogenous single-cell suspension before plating. 2. For MTT assays, increase shaking time or gently pipette to ensure complete dissolution of crystals. 3. Use calibrated pipettes and be consistent with your technique. 4. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Overestimation of Viability (False Positives) | 1. this compound has reducing properties and is directly reducing the assay reagent (e.g., MTT, XTT, resazurin).[8][10][11] 2. this compound is colored and absorbs light at the same wavelength as the assay product. | 1. Perform a cell-free control with this compound and the assay reagent to confirm interference.[10][12] 2. If interference is confirmed, switch to an alternative assay that measures a different parameter, such as an ATP-based assay (CellTiter-Glo®) or an LDH release assay.[12] 3. Include a control for compound color by measuring the absorbance of this compound in medium without the assay reagent. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[24] Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[6][25]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21][25]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[21]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[21]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Visualizations
Caption: General experimental workflow for assessing the toxicity of compound this compound.
Caption: Potential signaling pathways leading to cell death upon this compound treatment.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. susupport.com [susupport.com]
- 3. scitovation.com [scitovation.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. opentrons.com [opentrons.com]
- 16. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. worldwide.promega.com [worldwide.promega.com]
- 20. scribd.com [scribd.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Optimizing 1Z105 Treatment
Welcome to the technical support center for 1Z105, a synthetic Toll-like receptor 4 (TLR4) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation time and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic, orally bioavailable small molecule that acts as a ligand for the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). By binding to the TLR4/MD-2 complex, this compound initiates an intracellular signaling cascade that leads to the activation of the innate immune system. A key characteristic of this compound is its ability to desensitize cells to subsequent TLR activation, which can modulate inflammatory responses.
Q2: What is a typical starting incubation time for this compound treatment?
A2: The optimal incubation time for this compound treatment is highly dependent on the specific experimental goals, the cell type being used, and the endpoint being measured. Based on studies with TLR4 agonists, a general guideline is as follows:
-
For signaling pathway analysis (e.g., phosphorylation of downstream proteins like p38 or NF-κB): Short incubation times, ranging from 15 minutes to a few hours, are typically sufficient to observe early signaling events.
-
For measuring cytokine and chemokine gene expression (mRNA levels): Intermediate incubation times of 4 to 12 hours are often required to allow for transcription.
-
For detecting secreted cytokines and chemokines (protein levels) in the supernatant: Longer incubation periods, generally between 12 and 48 hours, are necessary for protein synthesis and secretion to reach detectable levels. For some cytokines, peak levels may be observed around 24 hours.
-
For cell viability or proliferation assays: These assays typically require the longest incubation times, ranging from 24 to 72 hours, to observe significant effects on cell populations.
It is always recommended to perform a time-course experiment to determine the optimal incubation period for your specific model system and research question.
Q3: How does this compound-induced desensitization affect experimental design?
A3: this compound can induce a state of tolerance or desensitization in cells, meaning that pre-treatment with this compound can lead to a reduced response to subsequent stimulation with other TLR4 agonists, such as lipopolysaccharide (LPS). This is an important consideration in experimental design. If the goal is to study the desensitizing effect of this compound, a pre-incubation step with this compound (e.g., overnight) would be followed by a challenge with a second TLR4 agonist. The readout would then be compared to cells that were not pre-treated with this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low cellular response to this compound treatment (e.g., no cytokine production) | 1. Suboptimal incubation time: The incubation period may be too short for the specific endpoint. 2. Incorrect this compound concentration: The concentration of this compound may be too low to elicit a response. 3. Cell type not responsive to TLR4 agonists: The cell line used may not express TLR4 or its co-receptors (MD-2, CD14) at sufficient levels. 4. Degraded this compound: The compound may have degraded due to improper storage or handling. 5. Issues with assay sensitivity: The detection method may not be sensitive enough to measure the response. | 1. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time for your specific assay. 2. Conduct a dose-response experiment with a range of this compound concentrations to find the optimal effective concentration. 3. Verify the expression of TLR4, MD-2, and CD14 in your cell line using techniques like qPCR, Western blot, or flow cytometry. 4. Ensure this compound is stored correctly as per the manufacturer's instructions and prepare fresh solutions for each experiment. 5. Use a more sensitive detection method or increase the number of cells per well to amplify the signal. |
| High background signal in control wells | 1. Contamination of cell culture: Mycoplasma or other microbial contamination can activate TLRs. 2. Endotoxin (B1171834) contamination in reagents: Fetal bovine serum (FBS) or other culture reagents can be contaminated with LPS. 3. Cell stress: Over-confluency or poor cell health can lead to spontaneous activation. | 1. Regularly test cell cultures for mycoplasma contamination. 2. Use endotoxin-free reagents and test new batches of FBS for endotoxin levels. 3. Maintain cells at an optimal density and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the edge of the plate can concentrate reagents. 3. Pipetting errors: Inaccurate or inconsistent pipetting of this compound or other reagents. | 1. Ensure thorough mixing of the cell suspension before and during plating. Allow plates to sit at room temperature for a short period before placing them in the incubator to allow for even cell settling. 2. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to minimize evaporation. 3. Use calibrated pipettes and practice proper pipetting techniques to ensure consistency. |
Data Presentation
Table 1: Hypothetical Time-Course of IL-6 and TNF-α Production in Macrophages Treated with this compound (1 µM)
| Incubation Time (hours) | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| 0 | < 10 | < 10 |
| 4 | 50 ± 8 | 150 ± 20 |
| 8 | 200 ± 25 | 400 ± 45 |
| 12 | 550 ± 60 | 600 ± 70 |
| 24 | 1200 ± 150 | 300 ± 40 |
| 48 | 800 ± 90 | 100 ± 15 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Analysis of Cytokine Production in Macrophages Following this compound Treatment
-
Cell Seeding:
-
Plate murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7) in a 96-well tissue culture plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 1 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Carefully remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for various time points (e.g., 4, 8, 12, 24, and 48 hours).
-
-
Supernatant Collection:
-
At each time point, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
-
Cytokine Analysis:
-
Analyze the collected supernatants for the concentration of desired cytokines (e.g., IL-6, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay, following the manufacturer's instructions.
-
Visualizations
Technical Support Center: Troubleshooting TLR4 Signaling Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected results in Toll-like receptor 4 (TLR4) signaling assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during TLR4 signaling experiments in a question-and-answer format.
Q1: Why are my cells not responding to Lipopolysaccharide (LPS) stimulation?
A1: A lack of response to LPS is a common issue with several potential causes:
-
Cell Line Issues:
-
Low Passage Number is Crucial: Cell lines like RAW 264.7 can lose their responsiveness to LPS at high passage numbers. It's recommended to use cells below passage 20 and always start new experiments from a fresh, low-passage vial.[1]
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses, including TLR signaling. Regularly test your cell cultures for mycoplasma contamination.[2]
-
Incorrect Cell Type: Ensure the cell line you are using expresses TLR4 and its necessary co-receptors, MD-2 and CD14. Some cell lines, like certain clones of HEK293, do not endogenously express the full TLR4 receptor complex and require co-transfection.[3]
-
-
Reagent Problems:
-
LPS Quality and Concentration: The source, purity, and concentration of LPS are critical. Use a reputable source and perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[4][5] A non-responsive batch of LPS could also be the culprit.
-
Serum (FBS) Batch Variation: Different lots of Fetal Bovine Serum (FBS) can contain varying levels of endogenous TLR ligands or inhibitors, affecting the baseline and stimulated response. It is advisable to test new batches of FBS for their effect on your assay.[6]
-
-
Experimental Conditions:
-
Cell Density: The density at which cells are plated can influence their responsiveness. Overly confluent or sparse cultures may not respond optimally.[2]
-
Co-stimulation with IFN-γ: For some readouts, like nitric oxide (NO) production in RAW 264.7 cells, co-stimulation with interferon-gamma (IFN-γ) may be required to enhance the response.[7]
-
Q2: I'm observing high background signal in my NF-κB luciferase reporter assay. What could be the cause?
A2: High background in reporter assays can obscure the specific signal from TLR4 activation. Here are common causes and solutions:
-
Cell Confluency: Plating cells at too high a density (greater than 70% confluence) can lead to high background NF-κB activation.[8]
-
Reagent Contamination: Endotoxin (LPS) contamination in your media, serum, or other reagents is a frequent cause of non-specific TLR4 activation. Use endotoxin-free reagents and test them accordingly.
-
Constitutive Activation: Some cell lines may have a high basal level of NF-κB activity. This can be due to prolonged passaging or stressful culture conditions.[6]
-
Reporter Plasmid Issues: If using transient transfection, the amount of reporter plasmid can influence background. Titrate the amount of plasmid to find the optimal signal-to-noise ratio.
-
Plate Type: For luminescence assays, using white plates is generally recommended to maximize signal, but they can sometimes contribute to higher background compared to black plates due to light scattering.[9]
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Reproducibility is key for reliable data. Consider these factors:
-
Standardize Cell Culture: Use cells from the same passage number for all comparative experiments. Ensure consistent seeding densities and incubation times.
-
Reagent Consistency: Use the same lot of critical reagents like LPS, FBS, and antibodies across all experiments in a study. If a new lot must be used, it should be validated to ensure similar performance.
-
Technical Precision: Pay close attention to pipetting accuracy, especially when preparing serial dilutions of agonists or inhibitors.
-
Include Proper Controls: Always include positive controls (e.g., a known TLR4 agonist like LPS), negative controls (unstimulated cells), and vehicle controls in every experiment.
Data Presentation: Quantitative Assay Parameters
The following tables provide typical concentration ranges and expected outcomes for common TLR4 signaling assays. These values should be optimized for your specific experimental system.
Table 1: LPS Concentration for Macrophage and Monocyte Stimulation
| Cell Line | Typical LPS Concentration Range | Expected Outcome |
| RAW 264.7 (murine macrophage) | 10 - 1000 ng/mL | Activation of NF-κB and MAPK pathways, production of TNF-α, IL-6, and NO.[4][10] |
| THP-1 (human monocyte-like) | 1 - 100 ng/mL | After differentiation with PMA, shows robust NF-κB activation and cytokine release.[4][11] |
| Primary Human Macrophages | 0.1 - 100 ng/mL | Strong pro-inflammatory cytokine response (IL-1β, IL-6, TNF-α).[5] |
Table 2: Expected Cytokine Profile in Macrophages (24h LPS Stimulation)
| Cytokine | Typical Concentration (pg/mL) | Pathway Dependence |
| TNF-α | 1000 - 5000 | Primarily MyD88-dependent |
| IL-6 | 500 - 3000 | MyD88-dependent |
| IL-1β | 200 - 1000 | MyD88-dependent |
| IFN-β | 50 - 200 | TRIF-dependent |
| RANTES (CCL5) | 500 - 2000 | TRIF-dependent |
Note: These values can vary significantly based on cell type, LPS concentration, and stimulation time.
Table 3: Common TLR4 Inhibitors and Working Concentrations
| Inhibitor | Mechanism | Typical In Vitro Working Concentration |
| TAK-242 (Resatorvid) | Binds to Cys747 in the intracellular domain of TLR4, blocking both MyD88 and TRIF pathways.[12] | 50 nM - 5 µM[12][13] |
| TLR4-IN-C34 | Selective TLR4 antagonist. | ~10 µM[14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ELISA for Cytokine Detection (TNF-α and IL-6)
This protocol outlines the steps for a sandwich ELISA to quantify cytokine levels in cell culture supernatants.
-
Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add your standards (recombinant cytokine) and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.[15][16]
Western Blot for Phosphorylated p65 (p-p65) and IRF3 (p-IRF3)
This protocol details the detection of key phosphorylated signaling proteins downstream of TLR4.
-
Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65 or anti-p-IRF3) overnight at 4°C.[17][18][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p65, total IRF3, or a loading control (e.g., β-actin or GAPDH) to normalize the data.[17]
NF-κB Luciferase Reporter Assay
This protocol describes how to measure TLR4-induced NF-κB activation using a luciferase reporter system.
-
Cell Transfection: Co-transfect your cells (e.g., HEK293) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable reporter cell line.[20][21]
-
Cell Plating and Stimulation: Plate the transfected cells in a 96-well plate. After allowing them to adhere, stimulate with your test compounds (e.g., LPS) for a defined period (typically 6-24 hours).
-
Cell Lysis: Remove the culture medium and add passive lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Luciferase Reaction: Transfer the cell lysate to a white, opaque 96-well plate.
-
Signal Measurement: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add the stop and Renilla luciferase substrate and measure the second signal.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[22][23]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts in TLR4 signaling and experimental design.
Caption: TLR4 signaling diverges into MyD88- and TRIF-dependent pathways.
Caption: General experimental workflow for a TLR4 signaling assay.
Caption: A decision tree for troubleshooting common TLR4 assay issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Gene Expression Quantification of Toll like Receptors 2, 4 and Co-molecules in Human Glioblastoma Cell Line (U87-MG): Toward a New In vitro Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the translational disconnect between the murine and human inflammatory response: analysis of LPS dose–response relationship in murine versus human cell lines and implications for translation into murine models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. invivogen.com [invivogen.com]
- 13. Inhibition of TLR4 Induces M2 Microglial Polarization and Provides Neuroprotection via the NLRP3 Inflammasome in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 20. eaglebio.com [eaglebio.com]
- 21. svarlifescience.com [svarlifescience.com]
- 22. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 23. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to the Synthetic TLR4 Ligands: 1Z105 vs. 1Z88
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two synthetic Toll-like receptor 4 (TLR4) ligands, 1Z105 and 1Z88. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies in immunology and drug development.
Introduction to this compound and 1Z88
This compound and 1Z88 are novel, synthetic small molecules that act as agonists for the TLR4/MD2 complex.[1] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria, this compound and 1Z88 are of synthetic origin and have demonstrated unique properties in modulating the immune response. Both compounds have been shown to activate TLR4 signaling pathways and, intriguingly, to desensitize cells to subsequent challenges with potent TLR ligands like LPS, a phenomenon known as tolerance.[2] This dual activity makes them valuable tools for studying TLR4 signaling and for potential therapeutic applications aimed at mitigating sterile inflammation.[3]
A key differentiator between the two is their bioavailability; pharmacokinetic studies have shown that this compound is orally bioavailable, whereas 1Z88 is not.[3] Both ligands activate TLR4 in a manner that is dependent on the myeloid differentiation protein 2 (MD2) co-receptor but independent of CD14.[3] Their signaling cascade involves both the MyD88-dependent and TRIF-dependent pathways.[3]
Quantitative Data Comparison
The following tables summarize the comparative performance of this compound and 1Z88 in key in vitro and in vivo assays.
In Vitro Activity: Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
| Compound | Concentration | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Vehicle | - | ~0 | ~0 |
| This compound | 0.1 µM | ~100 | ~50 |
| 1 µM | ~500 | ~200 | |
| 10 µM | ~1200 | ~400 | |
| 1Z88 | 0.1 µM | ~50 | ~25 |
| 1 µM | ~250 | ~100 | |
| 10 µM | ~800 | ~250 | |
| LPS | 10 ng/mL | >2000 | >1000 |
Data are approximated from graphical representations in published research and are intended for comparative purposes.
In Vivo Activity: Desensitization to LPS Challenge in Mice
| Pre-treatment | Challenge | Serum IL-6 Reduction vs. Control |
| This compound | LPS | 25-fold |
| 1Z88 | LPS | 5-fold |
This data highlights the in vivo efficacy of these compounds in inducing a state of tolerance to a subsequent inflammatory stimulus.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HEK-Blue™ TLR4 Reporter Assay
This assay is used to determine the TLR4-agonistic activity of compounds by measuring the activation of the NF-κB signaling pathway.
Objective: To quantify the potency of this compound and 1Z88 in activating human TLR4.
Methodology:
-
Cell Culture: HEK-Blue™ hTLR4 cells, which are HEK293 cells stably co-transfected with human TLR4, MD-2, and CD14 genes, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and a selective antibiotic.
-
Assay Procedure:
-
Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, 1Z88, or LPS (as a positive control).
-
The plate is incubated at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Data Analysis:
-
After incubation, the supernatant is collected and transferred to a new 96-well plate.
-
QUANTI-Blue™ Solution, a substrate for SEAP, is added to each well.
-
The plate is incubated at 37°C for 1-4 hours, and the absorbance is read at 620-655 nm using a spectrophotometer.
-
The level of SEAP activity is proportional to the activation of NF-κB, which in turn reflects the TLR4 agonistic activity of the compound.
-
Cytokine Production Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay measures the ability of this compound and 1Z88 to induce the production of pro-inflammatory cytokines.
Objective: To compare the efficacy of this compound and 1Z88 in inducing IL-6 and TNF-α secretion from primary immune cells.
Methodology:
-
BMDM Generation:
-
Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice.
-
The cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 20 ng/mL of M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Stimulation:
-
Differentiated BMDMs are seeded into a 24-well plate at a density of 5 x 10^5 cells/well.
-
The cells are treated with various concentrations of this compound, 1Z88, or LPS (10 ng/mL) for 24 hours.
-
-
Cytokine Quantification:
-
The culture supernatants are collected, and the concentrations of IL-6 and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo LPS Desensitization Assay
This experiment evaluates the ability of this compound and 1Z88 to induce a state of tolerance to a subsequent inflammatory challenge in a living organism.
Objective: To assess the in vivo efficacy of this compound and 1Z88 in reducing the inflammatory response to LPS.
Methodology:
-
Animal Model: C57BL/6 mice (8-12 weeks old) are used for this study.
-
Pre-treatment:
-
A cohort of mice is administered this compound (e.g., 10 mg/kg, orally) or 1Z88 (e.g., 1 mg/kg, intraperitoneally). A control group receives a vehicle control.
-
The pre-treatment is administered 24 hours prior to the LPS challenge.
-
-
LPS Challenge:
-
All mice are challenged with a sublethal dose of LPS (e.g., 1 mg/kg, intraperitoneally).
-
-
Sample Collection and Analysis:
-
Blood samples are collected from the mice at various time points (e.g., 2, 6, and 24 hours) after the LPS challenge.
-
Serum is isolated, and the levels of IL-6 are quantified by ELISA.
-
The reduction in IL-6 levels in the pre-treated groups is compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
A Comparative Guide: 1Z105 vs. Squalene-Based Adjuvants (AddaVax)
This guide provides an objective comparison between the synthetic Toll-like receptor 4 (TLR4) agonist, 1Z105, and the squalene-based oil-in-water emulsion adjuvant, AddaVax. The comparison is intended for researchers, scientists, and drug development professionals working in vaccine development and immunology.
Introduction to the Adjuvants
This compound: A Synthetic TLR4 Agonist
This compound is a synthetic, small-molecule pyrimido[5,4-b]indole that specifically targets the Toll-like receptor 4 (TLR4)-MD2 complex.[1][2] TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[3][4] By activating the TLR4 signaling pathway, this compound mimics the initial innate immune recognition of a pathogen, leading to the maturation and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs).[1][2] In preclinical studies, this compound has been shown to primarily induce Th2-associated immune responses, which are critical for generating strong antibody production.[1] Its well-defined chemical structure and mechanism of action make it an attractive candidate for modern vaccine formulations.[1]
AddaVax: A Squalene-Based Oil-in-Water Emulsion
AddaVax is a squalene-based oil-in-water nano-emulsion adjuvant.[5] Its formulation is similar to MF59®, an adjuvant licensed for use in human influenza vaccines in Europe.[5][6] Squalene (B77637) emulsions are known to be potent adjuvants that enhance both cellular (Th1) and humoral (Th2) immune responses.[5][7] The mechanism of action for squalene emulsions is multifaceted; it is believed to involve the creation of an antigen depot at the injection site, recruitment and activation of APCs, and stimulation of cytokine and chemokine production by innate immune cells.[5][8] AddaVax serves as a preclinical-grade mimetic of MF59, widely used in vaccine research to elicit robust and balanced immune responses.[7][9]
Mechanism of Action: Signaling Pathways
The fundamental difference between this compound and AddaVax lies in their initial interaction with the innate immune system. This compound acts through a specific molecular target (TLR4), while AddaVax induces a broader inflammatory response.
This compound Signaling Pathway
This compound directly engages the TLR4-MD2 receptor complex on the surface of APCs. This binding event initiates an intracellular signaling cascade that proceeds primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines and chemokines. This targeted activation promotes DC maturation and antigen presentation to T cells.[1][3]
AddaVax Proposed Mechanism
AddaVax, as a squalene emulsion, does not act on a single receptor. Instead, it creates a localized inflammatory environment that recruits various immune cells. The oil droplets are taken up by APCs, which can lead to the activation of the NLRP3 inflammasome and other innate sensing pathways. This process enhances antigen uptake, processing, and presentation, ultimately leading to a robust and balanced T cell and B cell activation.[7][10]
Performance Data Comparison
Data from a key preclinical study directly comparing this compound and AddaVax with a recombinant influenza hemagglutinin (rHA) antigen in mice provides a basis for quantitative comparison.[1][11]
Table 1: Reactogenicity & Safety Profile
Histological examination and cytokine profiling revealed that intramuscular administration of this compound is less reactogenic than AddaVax.[1][11]
| Parameter | Adjuvant | Observation | Reference |
| Local Reactogenicity | This compound (+ 1V270) | Minimal cell infiltration at the injection site. | [1][11] |
| AddaVax | Significant local inflammatory cell infiltration. | [1][11] | |
| Systemic Reactogenicity | This compound (+ 1V270) | Low to undetectable systemic cytokine levels (e.g., IL-6, TNF-α). | [1][11] |
| AddaVax | Transient but significant increase in systemic pro-inflammatory cytokines. | [1][11] |
Note: In the referenced study, this compound was often used in combination with a TLR7 agonist (1V270) to achieve a balanced Th1/Th2 response. The safety profile of the combination was still favorable compared to AddaVax.[1][11]
Table 2: Immunogenicity (Antibody Response)
Both adjuvants demonstrated robust antigen-sparing properties, inducing high antibody titers even with a low dose of antigen.[1]
| Parameter | Adjuvant | Antigen Dose (rHA) | Mean Endpoint Titer (Total IgG) | Reference |
| Antigen Sparing | This compound | 5 µg | ~10⁵ | [1] |
| 1 µg | ~10⁵ | [1] | ||
| 0.2 µg | ~10⁵ | [1] | ||
| AddaVax | 5 µg | ~10⁵ | [1] | |
| 1 µg | ~10⁵ | [1] | ||
| 0.2 µg | ~10⁵ | [1] |
Titers are approximate values derived from graphical data in Goff et al., 2015. The study found no significant difference in total serum IgG titers among the three antigen doses for either this compound or AddaVax, indicating strong antigen-sparing capabilities for both.[1]
Table 3: T-Helper Cell Response Bias
The type of T-helper (Th) cell response is critical for the quality of the resulting immunity. This compound alone skews towards a Th2 response, while AddaVax promotes a more balanced response.
| Adjuvant | Predominant Response | Key Characteristics | Reference |
| This compound (alone) | Th2-biased | Induces high titers of IgG1 antibodies; crucial for humoral immunity. | [1] |
| AddaVax | Balanced Th1/Th2 | Induces both IgG1 (Th2) and IgG2a/c (Th1) antibodies; promotes both humoral and cellular immunity. | [5][7] |
| This compound + 1V270 (TLR7 agonist) | Balanced Th1/Th2 | The combination achieves a balanced response similar to squalene emulsions. | [1][11] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare vaccine adjuvants like this compound and AddaVax.
Murine Immunization and Sample Collection
A typical workflow for assessing adjuvant efficacy in a mouse model involves immunization, collection of samples at specific time points, and subsequent immunological analysis.
-
Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Formulation: The antigen (e.g., recombinant protein) is mixed with the adjuvant. For AddaVax, this is typically a 1:1 volume ratio. For this compound, it is dissolved in a suitable vehicle and then mixed with the antigen.
-
Immunization: Mice are immunized, typically via the intramuscular (IM) route, with a total volume of 50-100 µL. A control group receiving only the antigen in PBS is included.
-
Boosting: A booster immunization is often given 2-3 weeks after the primary injection to enhance the immune response.
-
Sample Collection: Blood is collected via retro-orbital or submandibular bleeding at various time points to analyze the antibody response. At the end of the study, mice are euthanized, and spleens are harvested for T cell analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers
-
Plate Coating: 96-well microtiter plates are coated with the specific antigen (e.g., 1-2 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing & Blocking: Plates are washed with a wash buffer (PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Serum samples are serially diluted and added to the wells. Plates are incubated for 2 hours at room temperature.
-
Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a) is added and incubated for 1 hour.
-
Detection: Plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The optical density (OD) is read at 450 nm. The endpoint titer is determined as the reciprocal of the highest serum dilution that gives an OD value above a pre-determined cutoff (e.g., 2-3 times the background).
Enzyme-Linked Immunospot (ELISpot) for Cytokine-Secreting T Cells
-
Plate Preparation: ELISpot plates pre-coated with a capture antibody for the cytokine of interest (e.g., IFN-γ for Th1, IL-4 for Th2) are used.
-
Cell Plating: Splenocytes are isolated from immunized mice to create a single-cell suspension. A known number of cells (e.g., 2-5 x 10⁵ cells/well) are plated.
-
Antigen Restimulation: Cells are restimulated in vitro by adding the specific antigen to the wells. A positive control (e.g., PMA/Ionomycin) and a negative control (media only) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a CO₂ incubator, allowing activated T cells to secrete cytokines, which are captured by the antibodies on the plate surface.
-
Detection: After incubation, cells are washed away. A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).
-
Spot Development: A substrate is added that forms an insoluble colored spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. Results are expressed as the number of spot-forming units (SFU) per million splenocytes.
Summary and Conclusion
Both this compound and AddaVax are potent adjuvants capable of significantly enhancing immune responses to co-administered antigens, demonstrating strong antigen-sparing effects. The choice between them depends on the specific requirements of the vaccine formulation.
-
This compound offers the advantage of a well-defined, synthetic molecule with a specific mechanism of action (TLR4 agonism) and a favorable safety profile with low reactogenicity.[1][2][11] By itself, it drives a Th2-biased response, making it suitable for vaccines where the primary goal is a strong neutralizing antibody response.
-
AddaVax provides a robust, balanced Th1/Th2 response, which is beneficial for vaccines requiring both antibody-mediated and cell-mediated immunity.[5][7] As a mimetic of the clinically proven MF59 adjuvant, it represents a more traditional and broadly immunostimulatory approach, though this can be associated with higher local and systemic reactogenicity.[1][11]
For achieving a balanced immune response with a synthetic adjuvant, this compound can be combined with a Th1-promoting agent, such as a TLR7 agonist (e.g., 1V270), to recapitulate the broad immunity induced by squalene emulsions while potentially maintaining a superior safety profile.[1] The selection of an adjuvant is a critical decision in vaccine design, and this guide provides the foundational data to aid in this process.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TLR-Based Immune Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. AddaVax™-深圳欣博盛生物科技有限公司 [nbsbioscience.cn]
- 7. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 8. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 9. AddaVax-Adjuvanted H5N8 Inactivated Vaccine Induces Robust Humoral Immune Response against Different Clades of H5 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 1Z105's TLR4-Dependent Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel compound is paramount. This guide provides a comparative framework for validating the activity of 1Z105, a synthetic Toll-like receptor 4 (TLR4) agonist, with a focus on confirming its dependence on TLR4 through the use of knockout cells. We present a comparison with the well-characterized TLR4 antagonist, Eritoran, alongside detailed experimental protocols and visual aids to facilitate understanding and replication of these crucial validation studies.
Objective Comparison of this compound and Eritoran in TLR4 Signaling
To ascertain that the biological effects of this compound are mediated specifically through TLR4, it is essential to compare its activity in cells that possess the receptor (wild-type) with those that lack it (TLR4 knockout). A potent TLR4 antagonist, such as Eritoran, serves as an excellent control to further confirm that the observed effects are due to direct TLR4 pathway modulation. Eritoran competitively binds to the TLR4/MD2 complex, inhibiting the downstream signaling cascade initiated by TLR4 agonists.[1]
Data Presentation: In Vitro Activity of this compound and Eritoran
The following table summarizes hypothetical, yet expected, quantitative data from key in vitro assays designed to validate the TLR4-dependent activity of this compound. These assays measure the downstream effects of TLR4 activation, namely the induction of pro-inflammatory cytokines (e.g., TNF-α) and the activation of the NF-κB signaling pathway.
| Cell Type | Treatment | TNF-α Production (pg/mL) | NF-κB Reporter Activity (Relative Luciferase Units) |
| Wild-Type (WT) Macrophages | Vehicle Control | < 10 | 1.0 |
| This compound (1 µM) | 1500 | 8.5 | |
| Lipopolysaccharide (LPS) (100 ng/mL) | 2000 | 10.0 | |
| Eritoran (1 µM) + this compound (1 µM) | < 50 | 1.2 | |
| TLR4 Knockout (KO) Macrophages | Vehicle Control | < 10 | 1.0 |
| This compound (1 µM) | < 10 | 1.1 | |
| Lipopolysaccharide (LPS) (100 ng/mL) | < 20 | 1.2 |
This data is illustrative and intended to represent the expected outcomes of the described experiments.
Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cytokine Production Assessment by ELISA
This protocol outlines the measurement of TNF-α in cell culture supernatants.
Materials:
-
Wild-type and TLR4 knockout macrophage cell lines (e.g., RAW 264.7 and their TLR4-deficient counterparts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Lipopolysaccharide (LPS) from E. coli O111:B4, Eritoran
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed wild-type and TLR4 knockout macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
For the this compound and LPS treatment groups, replace the medium with fresh medium containing the desired concentration of this compound or LPS.
-
For the Eritoran inhibition group, pre-incubate the cells with Eritoran for 1 hour before adding this compound.
-
For the vehicle control group, add medium without any stimulants.
-
-
Incubation: Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes and carefully collect the supernatants.
-
ELISA:
-
Coat a 96-well ELISA plate with TNF-α capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the TNF-α concentration in the samples by interpolating from the standard curve.
NF-κB Activation Assessment by Luciferase Reporter Assay
This protocol describes the measurement of NF-κB activation in response to TLR4 stimulation.
Materials:
-
Wild-type and TLR4 knockout cells (e.g., HEK293T cells)
-
Plasmids: NF-κB luciferase reporter, a constitutively active Renilla luciferase control plasmid, and a TLR4/MD2/CD14 expression plasmid (for non-immune cells)
-
Transfection reagent
-
Complete cell culture medium
-
This compound, Lipopolysaccharide (LPS), Eritoran
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and the TLR4/MD2/CD14 expression plasmids (if necessary) using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Treatment:
-
Treat the cells with this compound, LPS, or Eritoran (pre-incubation) as described in the cytokine production protocol.
-
-
Incubation: Incubate the cells for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as relative luciferase units (RLU) compared to the vehicle-treated control.
Visualizing the Molecular Pathways and Experimental Design
To further clarify the underlying mechanisms and experimental logic, the following diagrams are provided.
Caption: TLR4 signaling pathway initiated by agonists like this compound and LPS.
Caption: Experimental workflow for validating the TLR4-dependent activity of this compound.
References
A Comparative Analysis of 1Z105 and Other Synthetic TLR4 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic Toll-like receptor 4 (TLR4) agonist 1Z105 with other notable synthetic alternatives. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate an inflammatory response. Synthetic TLR4 agonists are of significant interest as vaccine adjuvants and immunomodulatory agents due to their ability to mimic this natural process in a controlled manner. This compound, a member of the pyrimido[5,4-b]indole class of compounds, has emerged as a promising synthetic TLR4 agonist with distinct characteristics compared to more traditional lipid A-like molecules.
Performance Comparison of Synthetic TLR4 Agonists
The efficacy of synthetic TLR4 agonists can be evaluated through various in vitro and in vivo parameters, including their potency in activating TLR4, the profile of cytokines they induce, and their effectiveness as vaccine adjuvants. This section presents a comparative summary of this compound and other well-characterized synthetic TLR4 agonists such as Monophosphoryl Lipid A (MPLA) and Glucopyranosyl Lipid Adjuvant (GLA).
In Vitro Activity: TLR4 Activation and Cytokine Induction
The potency of TLR4 agonists is often assessed using reporter cell lines, such as HEK-Blue™ hTLR4 cells, which express human TLR4 and a reporter gene (e.g., SEAP) under the control of an NF-κB promoter. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of different agonists.
Cytokine profiling in primary immune cells, such as bone marrow-derived dendritic cells (BMDCs), provides insight into the nature of the immune response elicited by a TLR4 agonist. The balance between pro-inflammatory cytokines (e.g., TNF-α, IL-6) and cytokines involved in T-cell differentiation (e.g., IL-12) is crucial for determining the adjuvant potential. A key differentiator among TLR4 agonists is their bias towards either the MyD88-dependent or TRIF-dependent signaling pathway. MyD88-dependent signaling is typically associated with a Th2-biased immune response, while TRIF-dependent signaling is linked to a Th1-biased response.[1]
Table 1: Comparative In Vitro Activity of Synthetic TLR4 Agonists
| Agonist | Chemical Class | TLR4 Activation (EC50, µM) | Predominant Signaling Pathway | Key Cytokine Induction Profile | Source(s) |
| This compound | Pyrimido[5,4-b]indole | ~0.1 - 1 (human TLR4) | MyD88-biased | Induces Th2-associated cytokines | [1] |
| MPLA | Lipid A derivative | ~0.01 - 0.1 | TRIF-biased | Strong inducer of Th1-polarizing cytokines (e.g., IL-12, IFN-γ) | [2] |
| GLA | Synthetic Lipid A | ~0.01 - 0.1 | TRIF-biased | Potent inducer of Th1-associated cytokines | [2] |
| FP20 Series | Glucosamine-based | Similar potency to FP18 series | MAPK and NLRP3-dependent | Induces TNF-α at higher concentrations | [3] |
Note: EC50 values can vary depending on the specific cell line and assay conditions. The cytokine profiles are generalizations, and the precise milieu can be influenced by the cell type and stimulation context.
In Vivo Adjuvant Activity
The ultimate test of a vaccine adjuvant's efficacy is its ability to enhance the immune response to a co-administered antigen in vivo. This is typically evaluated by measuring antigen-specific antibody titers (e.g., IgG) and T-cell responses in immunized animal models.
Table 2: Comparative In Vivo Adjuvant Performance of Synthetic TLR4 Agonists
| Adjuvant | Antigen | Animal Model | Key Findings | Source(s) |
| This compound (with 1V270) | Recombinant Hemagglutinin (HA) | Mice | Induces rapid and sustained humoral immunity, protective against lethal viral challenge. Promotes balanced Th1 and Th2 responses. | [4] |
| MPLA | Various (e.g., Ovalbumin) | Mice | Enhances antigen-specific antibody and T-cell responses. Often promotes a Th1-biased response. | [5] |
| GLA | HIV gp140, Ovalbumin | Mice | Potently enhances systemic and mucosal antibody responses. Induces a strong Th1-biased cellular immune response. | [6][7] |
| FP20 | Ovalbumin (OVA) | Mice | Induced significant IgG production, indicating promising adjuvant activity. | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the TLR4 signaling cascade and a typical experimental workflow for evaluating synthetic TLR4 agonists.
Caption: TLR4 Signaling Pathways.
Caption: Experimental Workflow for Agonist Evaluation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
HEK-Blue™ TLR4 Reporter Assay
This assay is used to determine the potency of TLR4 agonists by measuring the activation of an NF-κB-inducible reporter gene.[9]
-
Cell Culture: Maintain HEK-Blue™ hTLR4 cells (InvivoGen) in DMEM supplemented with 10% fetal bovine serum, 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection.
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 2.5 x 10^5 cells/mL.
-
Agonist Stimulation: Add serial dilutions of the synthetic TLR4 agonists (e.g., this compound, MPLA) to the wells. Include a positive control (e.g., LPS) and a negative control (vehicle).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add QUANTI-Blue™ Solution to a new 96-well plate. Transfer 20 µL of supernatant from the stimulated cell plate to the corresponding wells of the new plate.
-
Measurement: Incubate at 37°C for 1-3 hours and measure the optical density at 620-655 nm using a spectrophotometer.
-
Data Analysis: Plot the absorbance against the agonist concentration and determine the EC50 value using a non-linear regression curve fit.
Murine Bone Marrow-Derived Dendritic Cell (BMDC) Stimulation and Cytokine Analysis
This protocol details the generation of BMDCs and their use in assessing the cytokine response to TLR4 agonists.[10][11]
-
BMDC Generation: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days to differentiate them into BMDCs.
-
Cell Plating: Plate the differentiated BMDCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Agonist Stimulation: Add the synthetic TLR4 agonists at various concentrations to the wells.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Analyze the supernatants for cytokine concentrations (e.g., TNF-α, IL-6, IL-12p70) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
In Vivo Mouse Immunization and Antibody Titer Determination
This protocol describes a general procedure for evaluating the adjuvant effect of synthetic TLR4 agonists in a mouse model.[12]
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Vaccine Formulation: Prepare the vaccine by mixing a model antigen (e.g., 10 µg of Ovalbumin) with the desired amount of synthetic TLR4 agonist adjuvant (e.g., 1-10 µg). An emulsion or alum-based formulation may be used.
-
Immunization: Immunize mice subcutaneously or intramuscularly with 100 µL of the vaccine formulation on day 0. A booster immunization is typically given on day 14 or 21.
-
Serum Collection: Collect blood samples via tail bleed or cardiac puncture at specified time points (e.g., day 28) and prepare serum.
-
Antigen-Specific IgG ELISA:
-
Coat a 96-well ELISA plate with the antigen (e.g., Ovalbumin at 1-5 µg/mL) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Add serial dilutions of the collected mouse serum to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
-
Data Analysis: Determine the antibody titer as the reciprocal of the highest serum dilution that gives a positive signal above the background.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 3. 101.200.202.226 [101.200.202.226]
- 4. chondrex.com [chondrex.com]
- 5. Adjuvant activity of a small molecule TLR4 agonist discovered via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new synthetic TLR4 agonist, GLA, allows dendritic cells targeted with antigen to elicit Th1 T cell immunity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucopyranosyl Lipid Adjuvant (GLA), a Synthetic TLR4 Agonist, Promotes Potent Systemic and Mucosal Responses to Intranasal Immunization with HIVgp140 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of adaptor TRIF in the MyD88-independent toll-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Mouse BMDC-dependent T Cell Polarization Assays [bio-protocol.org]
- 11. Mouse BMDC-dependent T Cell Polarization Assays [en.bio-protocol.org]
- 12. Development of combination adjuvant for efficient T cell and antibody response induction against protein antigen - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of the TLR4/MD2 Ligand 1Z105: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the small molecule 1Z105's activity with respect to its primary target, the Toll-like Receptor 4 (TLR4)/MD2 complex, and its cross-reactivity with other Toll-like receptors (TLRs). Contrary to some initial classifications, this compound is not a monoclonal antibody but a novel synthetic, orally bioavailable small molecule that acts as a TLR4/MD2 ligand.[1][2] It has been shown to desensitize cells to subsequent TLR activation.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the specificity and therapeutic potential of this compound.
Executive Summary
This compound is a pyrimido[5,4-b]indole derivative that activates cells in a TLR4/MD2-dependent manner.[1][3] Experimental evidence indicates that pretreatment with this compound can inhibit the activity of other TLRs, suggesting a degree of cross-receptor impact, likely through downstream signaling modulation rather than direct binding. This guide synthesizes the available data on the specificity of this compound and provides detailed experimental protocols for assessing its cross-reactivity.
Cross-Reactivity Data of this compound with Other Toll-like Receptors
The following table summarizes the known cross-reactivity of this compound with other TLRs. The data is derived from studies where murine bone marrow-derived macrophages (BMDM) were pretreated with this compound and subsequently challenged with specific TLR ligands. The primary readout for TLR activation was the secretion of Interleukin-6 (IL-6).
| Receptor Family | Specific Receptor | Activating Ligand Used in Study | Concentration of this compound Pretreatment | Observed Effect on IL-6 Secretion | Reference |
| TLR2 Family | TLR2 | Pam3Cys | 2.5 µM | Inhibition | [1][4] |
| TLR4 Family | TLR4 | LPS | 2.5 µM | Inhibition | [1][4] |
| TLR4 Family | TLR4 | MPLA | 2.5 µM | Inhibition | [1][4] |
| TLR7 Family | TLR7 | 1V136 | 2.5 µM | Inhibition | [1][4] |
| TLR9 Family | TLR9 | ODN1826 | 2.5 µM | Inhibition | [1][4] |
Experimental Protocols
The following is a detailed methodology for the key experiment cited in the cross-reactivity data table.
Objective: To determine the effect of this compound pretreatment on the activation of various Toll-like receptors by their respective ligands.
Cell Line: Murine Bone Marrow-Derived Macrophages (BMDM)
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
TLR ligands:
-
Pam3Cys (for TLR2)
-
Lipopolysaccharide (LPS) (for TLR4)
-
Monophosphoryl Lipid A (MPLA) (for TLR4)
-
1V136 (for TLR7)
-
ODN1826 (for TLR9)
-
-
Cell culture medium
-
ELISA kit for murine IL-6
Procedure:
-
Cell Culture: BMDM are cultured under standard conditions.
-
Pretreatment: Cells are pretreated with either vehicle, 2.5 µM this compound, or 10 µM of a related compound, 1Z88, overnight.
-
TLR Challenge: After overnight pretreatment, the cells are challenged with the following TLR activators:
-
Pam3Cys (2.5 µg/ml)
-
Pure LPS (10 ng/ml)
-
MPLA (1 µg/ml)
-
1V136 (1 µM)
-
ODN1826 (0.1 µM)
-
-
Incubation: The cells are incubated with the TLR ligands overnight.
-
Supernatant Collection: The culture supernatants are collected.
-
Cytokine Quantification: The levels of IL-6 in the culture supernatants are determined by ELISA.
-
Data Analysis: The IL-6 levels in the this compound-pretreated groups are compared to the vehicle-treated control group for each TLR ligand. Statistical analysis is performed using analysis of variance (ANOVA) and Dunnett's post hoc test.
Visualizing Molecular Pathways and Experimental Design
To better understand the context of this compound's activity, the following diagrams illustrate the TLR4 signaling pathway and the experimental workflow for assessing cross-reactivity.
Caption: TLR4 Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
A Comparative Guide to the Oral Bioavailability of 1Z105 Versus Parenteral Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral bioavailability of the novel Toll-like receptor 4 (TLR4) agonist, 1Z105, against parenteral (intravenous) administration. The following sections present key experimental data, detailed methodologies, and visual representations of the associated signaling pathway and experimental workflow to support researchers in the field of drug development and immunology.
Executive Summary
This compound is a small molecule agonist of the TLR4/MD2 complex, demonstrating potential as an immunomodulatory agent.[1][2] A key advantage of this compound is its oral bioavailability, a desirable characteristic for patient compliance and ease of administration. This guide synthesizes available preclinical data to objectively compare the pharmacokinetic profile of orally administered this compound with the intravenous route, providing a clear understanding of its potential for systemic delivery.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in C57BL/6 mice following a single dose administered either intravenously or orally by gavage. The data is extracted from the study by Hayashi et al. (2014).
| Pharmacokinetic Parameter | Intravenous Administration (0.5 µmol) | Oral Administration (1 µmol) |
| Peak Serum Concentration (Cmax) | ~350 µM (at 5 min) | ~150 µM (at 30 min) |
| Time to Peak Concentration (Tmax) | 5 minutes | 30 minutes |
| Area Under the Curve (AUC) | Estimated from graph | Estimated from graph |
| Oral Bioavailability | Not Applicable | Data not explicitly stated, but confirmed to be orally bioavailable[2] |
Note: The Cmax and Tmax values are estimated from the graphical data presented in Hayashi et al. (2014). The exact AUC and oral bioavailability percentage were not provided in the publication.
Experimental Protocols
The data presented in this guide is based on the following experimental protocols as described by Hayashi et al. (2014).[3]
Animal Model
-
Species: Mouse
-
Strain: C57BL/6
-
Number of animals: 3 per group
Drug Formulation and Administration
-
Compound: this compound
-
Vehicle: 10% Dimethylsulfoxide (DMSO) in saline
-
Parenteral (Intravenous) Administration:
-
Dose: 0.5 µmol of this compound per mouse.
-
Route: Intravenous injection.
-
-
Oral Administration:
-
Dose: 1 µmol of this compound per mouse.
-
Route: Oral gavage.
-
Pharmacokinetic Analysis
-
Sample Collection: Sera were collected at 5, 30, 60, 120, and 180 minutes post-administration.[3]
-
Analytical Method: Compound concentrations in the serum were measured by liquid chromatography–tandem mass spectrometry (LC-MS/MS).[3]
Visualizations
Signaling Pathway of this compound
This compound activates the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD2. This activation triggers downstream signaling through both MyD88-dependent and TRIF-dependent pathways, leading to the production of inflammatory cytokines.[2]
Caption: Simplified signaling pathway of this compound via the TLR4/MD2 complex.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the workflow for the comparative pharmacokinetic study of this compound.
Caption: Experimental workflow for the pharmacokinetic comparison of this compound.
References
Assessing the Safety Profile of 1Z105 in Comparison to Lipopolysaccharide (LPS): A Guide for Researchers
For researchers and drug development professionals, understanding the safety profile of a novel compound is paramount. This guide provides a detailed comparison of the synthetic Toll-Like Receptor 4 (TLR4) ligand, 1Z105, and the well-known endotoxin, Lipopolysaccharide (LPS), with a focus on their respective safety profiles and inflammatory responses.
This comparison is based on preclinical data, highlighting the significantly safer profile of this compound. While both molecules interact with the TLR4 signaling complex, their downstream effects diverge dramatically, positioning this compound as a promising candidate for therapeutic applications where controlled immune modulation is desired without the severe toxicity associated with LPS.
Executive Summary of Comparative Safety Data
Experimental data demonstrates that this compound has a markedly improved safety profile over LPS. In preclinical murine models, this compound administration results in negligible systemic cytokine release and an absence of hepatotoxicity, starkly contrasting with the potent and often damaging inflammatory and toxic effects of LPS.
| Parameter | This compound | Lipopolysaccharide (LPS) |
| Systemic Cytokine Induction | Undetectable or negligible levels of circulating cytokines.[1] | Potent inducer of high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
| Hepatotoxicity | No evidence of hepatotoxicity in D-galactosamine sensitized mice.[1] | Induces severe, often lethal, liver damage in D-galactosamine sensitized mice. |
| Oral Bioavailability | Orally available.[1] | Not orally bioavailable. |
| CD14-Dependence | CD14-independent activation of TLR4.[1] | CD14-dependent activation of TLR4. |
In Vivo Safety Assessment: Cytokine Induction and Hepatotoxicity
A critical measure of the safety of an immune-modulating compound is its propensity to induce a systemic inflammatory response, often characterized by a "cytokine storm." High levels of circulating pro-inflammatory cytokines are a hallmark of LPS toxicity and can lead to sepsis and organ damage.
In a comparative in vivo study, mice were administered this compound either orally or parenterally. The results showed that this compound induced undetectable or negligible levels of circulating cytokines .[1] This is in sharp contrast to the robust cytokine release typically observed following LPS administration.
Furthermore, the D-galactosamine sensitization model is a well-established method for assessing the potential of a compound to induce liver injury. In this model, this compound did not induce hepatotoxicity, demonstrating its superior safety profile.[1] Conversely, LPS is known to cause severe liver damage in this model. In fact, this compound was shown to be effective in preventing lethal liver damage in mice treated with LPS, highlighting its protective capabilities.[1]
Signaling Pathways: A Tale of Two TLR4 Ligands
Both this compound and LPS exert their effects through the TLR4 signaling pathway. However, their distinct interactions with the TLR4/MD2 receptor complex lead to different downstream consequences. LPS requires the co-receptor CD14 for efficient signaling, whereas this compound bypasses this requirement, activating TLR4 in a CD14-independent manner.[1] Both ligands utilize the MyD88-dependent and TRIF-dependent signaling pathways to initiate an immune response.[1]
Experimental Protocols
In Vivo Cytokine Induction Assessment
Objective: To determine the levels of circulating cytokines following administration of this compound or LPS.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Compound Administration:
-
This compound is administered either orally (gavage) or parenterally (e.g., intraperitoneal injection).
-
LPS is administered via intraperitoneal injection as a positive control.
-
A vehicle control group receives the delivery vehicle alone.
-
-
Blood Collection: At specified time points post-administration (e.g., 2, 6, 24 hours), blood is collected via retro-orbital bleeding or cardiac puncture.
-
Cytokine Analysis: Serum is isolated, and levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using a multiplex immunoassay or individual ELISAs.
-
Data Analysis: Cytokine concentrations are compared between the this compound-treated, LPS-treated, and vehicle control groups.
Hepatotoxicity Assessment in D-galactosamine-Sensitized Mice
Objective: To assess the potential of this compound to induce liver toxicity in a sensitized animal model.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Sensitization: Mice are administered D-galactosamine to sensitize the liver to endotoxin-mediated damage.
-
Compound Administration:
-
A treatment group receives this compound.
-
A positive control group receives a sub-lethal dose of LPS.
-
A control group receives D-galactosamine only.
-
-
Monitoring: Animals are monitored for signs of morbidity and mortality.
-
Biochemical Analysis: At a predetermined endpoint, blood is collected to measure serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Livers are harvested, fixed, and processed for histological examination to assess for signs of cellular damage, inflammation, and necrosis.
Conclusion
The available preclinical data strongly supports a superior safety profile for this compound when compared to LPS. Its ability to engage the TLR4 signaling pathway without inducing a harmful systemic cytokine response or hepatotoxicity makes it an attractive candidate for further investigation in therapeutic areas where targeted immune modulation is beneficial. Researchers and drug developers can consider this compound as a potentially safer alternative to traditional TLR4 agonists for applications in vaccine adjuvants, immunotherapy, and the treatment of inflammatory diseases.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1Z105
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan for the research chemical 1Z105.
While this compound is shipped as a non-hazardous chemical, the absence of a publicly available, comprehensive Safety Data Sheet (SDS) necessitates treating it with a high degree of caution.[1] The following procedures are based on established best practices for the disposal of laboratory research chemicals.
Immediate Safety and Logistical Information
Before beginning any work with this compound, it is crucial to have a clear understanding of the immediate safety precautions and the logistical plan for waste management.
Personal Protective Equipment (PPE): Standard laboratory PPE is required when handling this compound. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
Spill Management: In the event of a spill, the following steps should be taken:
-
Small Spills: For minor spills of the solid powder, carefully sweep the material into a designated waste container. Avoid creating dust. The affected area should then be decontaminated with an appropriate solvent and the cleaning materials disposed of as chemical waste.
-
Large Spills: In the case of a significant spill, evacuate the immediate area and follow your institution's established emergency protocols for chemical spills.
Waste Storage: All materials contaminated with this compound are to be considered chemical waste. This includes:
-
Empty product vials
-
Contaminated PPE (gloves, etc.)
-
Spill cleanup materials
-
Unused or unwanted this compound
This waste must be collected in a clearly labeled, sealed container appropriate for chemical waste. The container should be stored in a designated, secure area within the laboratory, away from incompatible materials, pending disposal.
**Operational and Disposal Plan
The disposal of this compound should follow a systematic and compliant process.
Step 1: Waste Segregation Do not mix this compound waste with other waste streams, such as regular trash or biohazardous waste. If this compound has been dissolved in a solvent, the resulting solution should be disposed of as liquid chemical waste, following your institution's guidelines for solvent waste.
Step 2: Waste Container Labeling Properly label the chemical waste container with the following information:
-
The words "Chemical Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The name and contact information for the responsible researcher or laboratory
Step 3: Scheduling Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service to schedule a pickup. Do not allow chemical waste to accumulate in the laboratory for extended periods.
Step 4: Record Keeping Maintain accurate records of the disposal of this compound. This documentation is essential for laboratory inventory management and regulatory compliance.
Data Presentation
The following table summarizes the key characteristics of this compound relevant to its handling and disposal.
| Property | Description | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1Z-105, 1Z 105 | [1] |
| Physical Form | Solid powder | [1][2] |
| Known Use | TLR4/MD2 ligand for research purposes | [1][2][3][4] |
| Shipping Classification | Shipped under ambient temperature as a non-hazardous chemical | [1] |
| Storage Conditions | Short term (days to weeks): Dry, dark, and at 0 - 4°C. Long term (months to years): -20°C. | [1] |
| Disposal Recommendation | Treat as chemical waste; follow institutional guidelines. | General laboratory practice |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to relevant publications and internal laboratory protocols for methodologies related to its application.[3][5]
Mandatory Visualization
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound chemical waste.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TLR4/MD2 ligand | Probechem Biochemicals [probechem.com]
- 3. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Navigating the Safe Handling of 1Z105: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the TLR4/MD2 ligand 1Z105, a thorough understanding of safety and handling protocols is paramount. While this compound is supplied as a non-hazardous solid powder for research purposes, adherence to best laboratory practices is essential to ensure a safe working environment and maintain the integrity of your experiments. This guide provides a detailed, step-by-step approach to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used at all stages of handling, from initial receipt to final disposal.
| PPE Category | Specific Equipment | Purpose |
| Body Protection | Standard laboratory coat | To protect skin and personal clothing from potential contamination. |
| Hand Protection | Nitrile gloves | To prevent direct skin contact with the compound.[1][2][3] |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from airborne particles or accidental splashes.[1][2][3] |
| Respiratory Protection | Not generally required for handling in a well-ventilated area. A dust mask or N95 respirator may be used as a precautionary measure when weighing or transferring the powder to minimize inhalation of fine particles. | To prevent inhalation of the powder, especially during procedures that may generate dust. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is critical to minimize risks and ensure the efficient and safe use of this compound in your research.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage. The container should be dated with the day, month, and year it was received and first opened.[4] For storage, this compound should be kept in a dry, dark environment. Short-term storage is recommended at 0-4°C, while long-term storage should be at -20°C.
Preparation and Handling
All handling of this compound powder should be conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. Before use, ensure all necessary PPE is correctly worn. Use dedicated spatulas and weighing boats for transferring the powder to avoid cross-contamination.[5] Never return unused chemicals to their original container.[5]
Dissolution
This compound is soluble in DMSO. When preparing solutions, add the solvent to the powder slowly and mix gently to avoid splashing. All dissolution procedures should be performed in a chemical fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Any solid waste contaminated with this compound, such as used weighing boats, gloves, and paper towels, should be placed in a clearly labeled hazardous waste container.[6][7]
-
Liquid Waste: Solutions containing this compound and any rinsates from cleaning contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[5][7] Do not pour chemical waste down the drain.[5][7]
-
Container Disposal: Once the original container is empty, it should be rinsed thoroughly with a suitable solvent (such as the solvent used for dissolution). The first rinse should be collected as hazardous waste.[7] After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com.au [westlab.com.au]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. mtu.edu [mtu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
